Beryllium
Description
Properties
IUPAC Name |
beryllium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Be | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAMAFKBVZNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023913, DTXSID501029799 | |
| Record name | Beryllium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium monohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.012183 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beryllium compounds, n.o.s. are generally white, crystalline or powdered material containing beryllium. They are generally soluble in water. They are toxic by inhalation and by ingestion., Beryllium powder appears as a grayish-white hard light metal. Denser than water, but the powder may float. May be toxic by inhalation. Will burn if involved in a fire., Dry Powder, Other Solid; Other Solid, Metal: A hard, brittle, gray-white solid;, GREY SOLID IN VARIOUS FORMS., hard, brittle, gray-white solid, metal, Metal: A hard, brittle, gray-white solid. | |
| Record name | BERYLLIUM COMPOUND, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4532 °F at 760 mmHg (NIOSH, 2023), 2468 °C, >2400 °C, 4532 °F | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble in cold water, mercury; slightly soluble in hot water, Soluble in acid and alkaline solutions, Beryllium reacts readily with sulfuric, hydrochloric, and hydrofluoric acids. Dilute nitric acid attacks the metal slowly, whereas concentrated nitric acid has little effect., Solubility in water: insoluble, Insoluble | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.85 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.85 g/cu cm, 1.9 g/cm³, 1.85 (metal) | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 1 Pa at 1189 °C (solid); 10 Pa at 1335 °C; 100 Pa at 1518 °C; 1 kPa at 1750 °C; 10 kPa at 2054 °C; 100 kPa at 2469 °C, 0 mmHg (approx) | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Beryllium & beryllium compounds (as Be) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0054.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Hexagonal crystals, Gray, brittle metal; close-packed hexagonal structure, A silvery-white, relatively soft, lustrous metal, A hard, brittle, gray-white solid. | |
CAS No. |
7440-41-7, 13597-97-2 | |
| Record name | BERYLLIUM COMPOUND, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Beryllium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium monohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYLLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5102UV6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2349 °F (NIOSH, 2023), 2349 °F, 1287 °C | |
| Record name | BERYLLIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8324 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BERYLLIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0226 | |
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| Record name | BERYLLIUM & COMPOUNDS (as Be) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/531 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Beryllium & beryllium compounds (as Be) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
An In-depth Technical Guide to the Elemental Properties and Characteristics of Beryllium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beryllium (Be), a steel-gray alkaline earth metal with atomic number 4, possesses a unique combination of physical, chemical, and nuclear properties that make it a critical material in a wide range of advanced technological applications.[1][2] Its low density, high specific stiffness, exceptional thermal conductivity, and transparency to X-rays are among the key characteristics that drive its use in the aerospace, nuclear, and electronics industries.[3][4][5][6] This guide provides a comprehensive overview of the core elemental properties of this compound, presented in a structured format for easy reference and comparison. Detailed methodologies for key experimental procedures are outlined, and logical relationships between this compound's properties and its applications are visualized.
Atomic and Physical Properties
This compound is a lightweight yet remarkably rigid metal.[1][4] Its modulus of elasticity is approximately 35% greater than that of steel, and it boasts a high melting point and excellent thermal stability.[1][7] These properties, combined with its low density, result in an exceptionally high specific stiffness (ratio of modulus to density), which is about six times greater than that of any other metal or alloy.[4]
Table 1: Atomic and Core Physical Properties of this compound
| Property | Value |
| Atomic Number | 4[1] |
| Atomic Mass | 9.0121831 u[8] |
| Electron Configuration | [He] 2s²[1][9] |
| Oxidation State | +2[10][11] |
| Density (at 20°C) | 1.85 g/cm³[3] |
| Melting Point | 1287 °C (1560 K)[1][3] |
| Boiling Point | 2468 °C (2741 K)[3][12] |
| Crystal Structure | Hexagonal Close-Packed (HCP)[1][13] |
Table 2: Mechanical and Thermal Properties of this compound
| Property | Value |
| Young's Modulus | 287 GPa[1] |
| Tensile Strength | 370 MPa[5][14] |
| Shear Modulus | 135 GPa[5][14] |
| Rockwell B Hardness | 75-85[5][14] |
| Specific Heat | 1925 J·kg⁻¹·K⁻¹[1] |
| Thermal Conductivity | 216 W·m⁻¹·K⁻¹[1][5] |
| Coefficient of Thermal Expansion (@25°C) | 11.5 µm/m°C[5] |
Chemical Properties
This compound's chemical behavior is largely influenced by its small atomic and ionic radii.[1] It exhibits a diagonal relationship with aluminum, sharing some chemical similarities.[1][15] At room temperature, this compound develops a thin passivation layer of oxide (1-10 nm thick) that protects it from further oxidation and corrosion in air.[1] This oxide layer allows it to resist attack by nitric acid.[14] However, it readily dissolves in non-oxidizing acids like hydrochloric and sulfuric acid.[10] this compound and its compounds are toxic and can be carcinogenic.[3]
Nuclear Properties and Isotopes
Naturally occurring this compound is almost entirely the stable isotope ⁹Be, making it a monoisotopic element.[1][8] It has a low thermal neutron absorption cross-section and a high scattering cross-section, making it an excellent material for neutron moderators and reflectors in nuclear reactors.[3][4][16] this compound can also be used as a neutron source when bombarded with alpha particles.[3][17]
Table 3: Key Isotopes of this compound
| Isotope | Natural Abundance | Half-life | Decay Mode |
| ⁷Be | Trace | 53.22 days | Electron Capture (ε)[1][18] |
| ⁹Be | 100% | Stable | -[1][8] |
| ¹⁰Be | Trace | 1.387 x 10⁶ years | Beta Decay (β⁻)[1][18] |
Experimental Protocols
Precise measurement of this compound's properties is crucial for its application in high-performance systems. The following are outlines of standard experimental methodologies.
Determination of Young's Modulus (Tensile Testing)
-
Objective: To measure the stiffness of this compound.
-
Methodology: A this compound sample of known dimensions is subjected to a uniaxial tensile force. The resulting elongation (strain) is measured as the force (stress) is increased.
-
Sample Preparation: A standardized test specimen is machined from this compound stock.
-
Instrumentation: A universal testing machine equipped with an extensometer is used.
-
Procedure: The specimen is mounted in the testing machine. A load is applied at a constant rate, and the corresponding elongation is recorded.
-
Data Analysis: A stress-strain curve is plotted. The Young's modulus is calculated from the slope of the initial, linear-elastic portion of this curve.[19]
-
Measurement of Electrical Resistivity (Four-Point Probe Method)
-
Objective: To determine the electrical conductivity of this compound.
-
Methodology: The four-point probe method is employed to minimize the influence of contact resistance on the measurement.
-
Sample Preparation: A thin, flat sample of this compound with a uniform thickness is prepared.
-
Instrumentation: A four-point probe head connected to a current source and a voltmeter.
-
Procedure: Four equally spaced probes are brought into contact with the sample surface. A known DC current is passed through the two outer probes, and the voltage drop across the two inner probes is measured.[20][21]
-
Data Analysis: The sheet resistance is calculated from the measured current and voltage. The bulk resistivity is then determined by multiplying the sheet resistance by the sample thickness.[20] Electrical conductivity is the reciprocal of resistivity.
-
Determination of Crystal Structure (X-Ray Diffraction - XRD)
-
Objective: To confirm the hexagonal close-packed (HCP) crystal structure of this compound.
-
Methodology: XRD is used to analyze the crystallographic structure of a material.
-
Sample Preparation: A fine powder of this compound is prepared to ensure random orientation of the crystallites.[14]
-
Instrumentation: An X-ray diffractometer with a known X-ray source (e.g., Cu Kα).
-
Procedure: The powdered sample is placed in the diffractometer. A beam of monochromatic X-rays is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[16][17]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, will show a series of peaks. The positions and intensities of these peaks are characteristic of the material's crystal structure. By applying Bragg's Law, the interplanar spacing can be calculated, and the crystal structure can be identified as HCP.[22]
-
Mandatory Visualizations
Caption: Experimental workflow for determining Young's Modulus of this compound.
Caption: Logical relationships of this compound's properties and applications.
Health and Safety Considerations
Inhalation of this compound dust or fumes can lead to a chronic, debilitating, and sometimes fatal lung disease called Chronic this compound Disease (CBD) or berylliosis.[7] this compound is also classified as a human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP). Therefore, strict industrial hygiene practices and engineering controls are mandatory when handling this compound and its compounds to minimize worker exposure.
Conclusion
This compound's distinctive combination of low density, high stiffness, and superior thermal and nuclear properties solidifies its role as a critical material in numerous high-technology sectors. A thorough understanding of its elemental characteristics, supported by robust experimental validation, is essential for its safe and effective application in research, development, and industry. The data and methodologies presented in this guide offer a foundational resource for professionals working with this unique and valuable element.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. domadia.net [domadia.net]
- 4. THERMAL CONDUCTIVITY OF this compound OXIDE IN THE RANGE FROM 1000 TO 2000 C (Journal Article) | OSTI.GOV [osti.gov]
- 5. reference.lowtemp.org [reference.lowtemp.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mgchemicals.com [mgchemicals.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Determination of this compound by Fluorometric Method - 911Metallurgist [911metallurgist.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. infinitalab.com [infinitalab.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. physics.bu.edu [physics.bu.edu]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 19. Four Point Probe Measurement Explained [suragus.com]
- 20. valipod.com [valipod.com]
- 21. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 22. linseis.com [linseis.com]
A Technical Chronicle of Beryllium: From Gemstone Curiosity to Elemental Reality
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the element beryllium is a compelling narrative of scientific inquiry, beginning with the analysis of precious gemstones and culminating in the isolation of a new metallic element. This in-depth guide provides a technical account of the history and discovery of this compound, detailing the pivotal experiments that led to its identification and isolation. The content herein is curated for an audience with a strong scientific background, offering detailed experimental protocols, quantitative data, and logical visualizations to facilitate a comprehensive understanding of this element's origins.
The Dawn of Discovery: Louis-Nicolas Vauquelin and the "Sweet Earth"
The story of this compound begins in the late 18th century with the French chemist and pharmacist Louis-Nicolas Vauquelin. At the prompting of the renowned mineralogist René Just Haüy, who had observed the crystallographic similarities between beryl (B75158) and emerald, Vauquelin undertook a chemical analysis of these minerals in 1798.[1][2] His work, published in the "Annales de Chimie," detailed the discovery of a new "earth" (oxide) with unique properties.[2]
Experimental Protocol: Vauquelin's Extraction of this compound Oxide (1798)
While Vauquelin's original publication lacks the explicit quantitative detail of modern chemical papers, the procedural steps can be reconstructed as follows:
-
Sample Preparation: Gem-quality beryl or emerald was pulverized into a fine powder to increase the surface area for chemical reaction.
-
Fusion with Alkali: The powdered mineral was mixed with a significant excess of potassium hydroxide (B78521) (potash) and heated to fusion in a crucible. This process breaks down the complex silicate (B1173343) structure of beryl (this compound Aluminium Silicate, Be₃Al₂(SiO₃)₆).
-
Dissolution and Precipitation: The resulting fused mass was cooled and then dissolved in water. This step would bring the aluminum and the new "earth" into solution as aluminates and beryllates, respectively, while the silica (B1680970) would largely precipitate.
-
Separation of Alumina: Vauquelin noted that the new earth's hydroxide could be distinguished from alumina. By adding an excess of alkali, he observed that aluminum hydroxide redissolved, while the new hydroxide did not, allowing for its separation.
-
Isolation of the New "Earth": The insoluble hydroxide was filtered, washed, and then strongly heated (calcined) to yield the oxide of the new element.
Vauquelin observed that the salts of this new earth possessed a sweet taste, leading the editors of the "Annales de Chimie" to propose the name "glucine" (from the Greek glykys, meaning sweet).[1] However, this name was later superseded.
The Isolation of a New Metal: Wöhler and Bussy's Independent Success
For three decades, "glucine" remained an oxide. The challenge of isolating the metallic element was independently overcome in 1828 by two chemists: Friedrich Wöhler in Germany and Antoine-Alexandre-Brutus Bussy in France.[1][3][4] Both scientists employed a similar method of chemical reduction, reacting the chloride of the new element with potassium.
Experimental Protocol: Isolation of Metallic this compound (Wöhler & Bussy, 1828)
The methodologies of Wöhler and Bussy, while independent, shared a common chemical principle. The general protocol can be outlined as follows:
-
Preparation of this compound Chloride (BeCl₂):
-
This compound oxide (glucina) was intimately mixed with carbon (in the form of charcoal or sugar charcoal).
-
This mixture was placed in a porcelain tube and heated to redness.
-
A stream of dry chlorine gas was passed over the heated mixture. The carbon acted as a reducing agent, allowing the chlorine to displace the oxygen, forming this compound chloride, which sublimated and was collected in a cooler part of the apparatus.
-
-
Reduction with Potassium:
-
In a platinum crucible, small pieces of freshly cut potassium were layered with the prepared this compound chloride.
-
The crucible was securely covered and heated. The reaction was highly exothermic, with the crucible reportedly becoming white-hot.[1] The chemical reaction is as follows: BeCl₂ + 2K → Be + 2KCl
-
-
Purification of this compound Metal:
-
After cooling, the contents of the crucible, a mixture of this compound metal, potassium chloride, and any unreacted starting materials, were washed with water.
-
The potassium chloride dissolved, leaving behind a gray-black powder of impure metallic this compound. Further washing and drying would have been employed to purify the final product.
-
Wöhler, who was also successful in isolating aluminum by a similar method, proposed the name "this compound" after the mineral beryl, a name that was eventually officially adopted by the IUPAC in 1949.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the discovery and early characterization of this compound and its source minerals.
| Property | Value(s) | Historical Context / Notes |
| Atomic Weight of this compound | ~13.5 (early belief, assuming trivalency)[7][8] | Early chemists debated the valency of this compound. |
| 9.0 (predicted by Mendeleev, 1869)[7] | Based on its position in the periodic table. | |
| 9.2 (determined from specific heat, Reynolds)[9] | Supported the divalent nature of this compound. | |
| 9.0121831(5) u (current IUPAC value)[5][6] | Based on modern mass spectrometry. | |
| Physical Properties of Beryl | ||
| Chemical Formula | Be₃Al₂(SiO₃)₆[10][11] | This compound Aluminium Silicate |
| Mohs Hardness | 7.5 - 8[10][11][12] | A key characteristic known in the 18th century. |
| Specific Gravity | 2.63 - 2.92 g/cm³[10][12] | Varies with impurities. |
| Crystal System | Hexagonal[12][13] | Haüy's observation of this was a catalyst for Vauquelin's work. |
| Physical Properties of Emerald | ||
| Chemical Formula | Be₃Al₂(SiO₃)₆ (with Cr, V impurities)[14][15] | A variety of beryl. |
| Mohs Hardness | 7.5 - 8[14][16] | Similar to beryl. |
| Specific Gravity | ~2.72 g/cm³[11] | |
| Refractive Index | 1.57 - 1.60[12] |
Visualizing the Discovery Pathway
The following diagrams, rendered in DOT language, illustrate the logical flow of the discovery and isolation of this compound.
Caption: Workflow for Vauquelin's discovery of this compound oxide.
Caption: Workflow for the isolation of metallic this compound by Wöhler and Bussy.
Conclusion
The discovery and isolation of this compound exemplify the scientific method in action, from initial observation and hypothesis to rigorous experimentation and independent verification. The work of Vauquelin, Wöhler, and Bussy laid the foundation for our understanding of this unique element, which has since found critical applications in aerospace, nuclear technology, and materials science. This technical guide serves as a testament to their pioneering efforts and provides a detailed resource for contemporary scientists and researchers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sur une nouvelle substance métallique contenue dans le plomb rouge de siberie, et qu'on propose d'appeler chrôme a cause de la propriété qu'il a de colorer les combinaisons ou il entre and sur la [atticusrarebooks.com]
- 3. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 4. rinconeducativo.org [rinconeducativo.org]
- 5. Atomic Weight of this compound | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. This compound | Be (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Béryllium — Wikipédia [fr.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Beryl - Mineral Properties, Varietes and Occurence [mineralexpert.org]
- 11. What are the physical properties of an emerald? | Emerald | Multicolour.com [multicolour.com]
- 12. Emerald | Birthstones | Gems | Geology & Soils | Online Resources | School of Natural Resources | University of Nebraska–Lincol [snr.unl.edu]
- 13. Beryl | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]
- 14. Emerald [chemeurope.com]
- 15. ga.gov.au [ga.gov.au]
- 16. alphavariable.com [alphavariable.com]
nuclear properties of beryllium isotopes
An In-depth Technical Guide to the Nuclear Properties of Beryllium Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Be), with an atomic number of 4, is a light alkaline earth metal. While it has only one stable isotope, ⁹Be, a number of radioisotopes have been identified and characterized, each with unique nuclear properties.[1] This guide provides a comprehensive overview of the nuclear characteristics of this compound isotopes, with a focus on quantitative data, experimental determination methods, and the intriguing phenomenon of halo nuclei. This information is critical for researchers in nuclear physics, geochemistry, and astrophysics, and can be of interest to professionals in drug development for understanding isotopic labeling and potential applications of specific isotopes.
Nuclear Properties of this compound Isotopes
The fundamental properties of an atomic nucleus include its mass, the stability of the nucleus (quantified by its half-life), the modes by which it decays, and its intrinsic quantum mechanical properties of spin and parity. This compound has 11 known isotopes, ranging from ⁶Be to ¹⁶Be.[2] Only ⁹Be is stable, making this compound a monoisotopic element.[2] The other isotopes are radioactive, with half-lives spanning from millions of years to mere zeptoseconds.[2][3]
Data Summary
The key are summarized in the table below for easy comparison.
| Isotope | Atomic Mass (Da) | Half-life | Decay Mode(s) | Spin and Parity (Jπ) |
| ⁶Be | 6.019726(6) | 5.0 x 10⁻²¹ s | 2p → ⁴He | 0+ |
| ⁷Be | 7.01692871(8) | 53.22 d | ε → ⁷Li | 3/2- |
| ⁸Be | 8.00530510(4) | 8.19 x 10⁻¹⁷ s | α → 2 ⁴He | 0+ |
| ⁹Be | 9.012183050(82) | Stable | - | 3/2- |
| ¹⁰Be | 10.01353469(9) | 1.387 x 10⁶ y | β⁻ → ¹⁰B | 0+ |
| ¹¹Be | 11.0216577(7) | 13.81 s | β⁻ → ¹¹B; β⁻, α → ⁷Li | 1/2+ |
| ¹²Be | 12.0269221(20) | 21.46 ms | β⁻ → ¹²B; β⁻, n → ¹¹B | 0+ |
| ¹³Be | 13.03569(8) | 2.7 x 10⁻²¹ s | n → ¹²Be | (5/2+) |
| ¹⁴Be | 14.04289(14) | 4.35 ms | β⁻, n → ¹³B; β⁻, 2n → ¹²B | 0+ |
| ¹⁵Be | 15.05346(54) | < 200 ns | n → ¹⁴Be | (5/2+) |
| ¹⁶Be | 16.06192(54) | < 200 ns | 2n → ¹⁴Be | 0+ |
Table compiled from various sources.[2][3][4]
Decay Pathways of this compound Radioisotopes
The unstable isotopes of this compound undergo radioactive decay to transform into more stable nuclei. The primary decay modes include beta decay (β⁻), electron capture (ε), alpha decay (α), proton emission (p), and neutron emission (n). The following diagrams illustrate the principal decay pathways for key this compound radioisotopes.
Experimental Protocols for Determining Nuclear Properties
The characterization of the relies on a suite of sophisticated experimental techniques.
Accelerator Mass Spectrometry (AMS) for ¹⁰Be Quantification
Accelerator Mass Spectrometry (AMS) is the standard technique for measuring the low concentrations of long-lived cosmogenic radionuclides like ¹⁰Be.[5]
Methodology:
-
Sample Preparation: The this compound from a sample is chemically extracted and converted to this compound oxide (BeO). This oxide is then mixed with a binder (e.g., niobium or silver powder) and pressed into a target cathode.
-
Ionization: The target is placed in a cesium sputter ion source. A beam of Cs⁺ ions bombards the target, sputtering BeO⁻ ions.[5]
-
Acceleration: The BeO⁻ ions are extracted from the source and injected into a tandem accelerator. In the high-voltage terminal of the accelerator, the ions pass through a stripper gas (e.g., argon) or a thin carbon foil. This process strips off electrons, breaking up the BeO⁻ molecules and creating positively charged this compound ions (e.g., Be³⁺).[6]
-
Mass Analysis: The resulting positive ions are accelerated again. A series of magnets and electrostatic analyzers are then used to separate the ions based on their mass-to-charge ratio. This allows for the separation of ¹⁰Be from the much more abundant stable isotope ⁹Be.
-
Isobar Suppression: A major challenge in ¹⁰Be AMS is the presence of the stable isobar ¹⁰B, which has a very similar mass. To separate ¹⁰Be from ¹⁰B, a degrader foil or a gas-filled magnet is used. The ions pass through this medium, and due to differences in their nuclear charge, they lose different amounts of energy, allowing for their separation.[7]
-
Detection: The ¹⁰Be ions are counted in a sensitive detector, such as a gas ionization chamber or a solid-state detector. The ratio of ¹⁰Be to ⁹Be is then determined by comparing the ¹⁰Be counts to the measured current of the stable ⁹Be isotope.[6]
Laser Spectroscopy for Nuclear Charge Radii Measurement
Collinear laser spectroscopy is a high-precision method used to determine the nuclear charge radii of isotopes by measuring the isotope shift in atomic transitions.[1][8]
Methodology:
-
Isotope Production and Ionization: The this compound isotope of interest is produced at a radioactive ion beam facility, such as ISOLDE at CERN.[1] The atoms are then ionized, typically using laser ionization.
-
Ion Beam Formation: The created ions are accelerated to a specific kinetic energy and formed into a well-defined ion beam.
-
Collinear Laser Excitation: The ion beam is merged with a laser beam that travels collinearly with it. The frequency of the laser is scanned across an atomic transition of the this compound ion (e.g., the 2s₁/₂ → 2p₁/₂ transition in Be⁺).[1]
-
Doppler Tuning and Resonance Detection: By precisely controlling the acceleration voltage of the ion beam, the velocity of the ions can be finely tuned. This Doppler tuning allows for a very precise scanning of the transition frequency. When the laser frequency, as seen by the moving ions, matches the transition frequency, the ions are excited. The subsequent fluorescence photons emitted upon de-excitation are detected by photomultiplier tubes.
-
Isotope Shift Measurement: The resonance frequencies are measured for different isotopes. The difference in the resonance frequencies between two isotopes is the isotope shift. This shift has two components: the mass shift and the field (or volume) shift. The field shift is directly related to the change in the mean-square nuclear charge radius between the isotopes.
-
Charge Radius Calculation: By subtracting the calculated mass shift from the measured isotope shift, the field shift can be determined. From the field shift, the change in the mean-square charge radius relative to a reference isotope (e.g., ⁹Be) can be calculated.[1]
Half-Life Measurement of Short-Lived Isotopes
The half-lives of short-lived isotopes are determined by measuring their decay rate over time.
Methodology:
-
Isotope Production and Implantation: The short-lived isotope is produced, for example, through nuclear reactions in a particle accelerator. The produced isotopes are then rapidly transported and implanted into a detector or a collection foil.
-
Radiation Detection: A radiation detector (e.g., a germanium detector for gamma rays or a silicon detector for beta particles) is placed in close proximity to the implanted source.
-
Time-Resolved Counting: The number of decay events is recorded as a function of time. This is typically done by dividing the measurement time into a series of short intervals and counting the number of decays in each interval.
-
Decay Curve Analysis: The measured counts per time interval (activity) are plotted against time on a semi-logarithmic graph. For a single decaying isotope, this plot will be a straight line. The slope of this line is equal to the negative of the decay constant (λ).
-
Half-Life Calculation: The half-life (t₁/₂) is then calculated from the decay constant using the formula: t₁/₂ = ln(2) / λ.[9]
Determination of Nuclear Spin and Parity
Nuclear spin (I or J) and parity (π) are fundamental quantum mechanical properties of a nucleus. They are determined by the coupling of the angular momenta and the spatial configuration of the protons and neutrons within the nucleus, as described by the nuclear shell model.[10][11]
Methodology:
-
Even-Even Nuclei: Nuclei with an even number of protons and an even number of neutrons have a ground state spin of 0 and positive parity (0⁺).[12]
-
Odd-A Nuclei: For nuclei with an odd mass number (A), the spin and parity are determined by the last unpaired nucleon (either a proton or a neutron). The spin is the total angular momentum (j) of that nucleon, and the parity is given by (-1)ˡ, where l is the orbital angular momentum quantum number of the unpaired nucleon.[13]
-
Odd-Odd Nuclei: For nuclei with an odd number of protons and an odd number of neutrons, the spins of the last unpaired proton (jₚ) and the last unpaired neutron (jₙ) couple. The total nuclear spin can range from |jₚ - jₙ| to jₚ + jₙ. The parity is the product of the parities of the unpaired proton and neutron.
-
Experimental Verification: These theoretical predictions are confirmed experimentally through various techniques, including:
-
Spectroscopy: Analyzing the energies and angular distributions of gamma rays and particles emitted during nuclear reactions and decays can reveal the spin and parity of the nuclear states involved.
-
Atomic Spectroscopy: The hyperfine structure of atomic spectral lines is sensitive to the nuclear spin.
-
Halo Nuclei in this compound
Some neutron-rich, weakly bound nuclei exhibit a phenomenon known as a "halo," where one or more neutrons orbit a central core at a large distance. This compound-11 and this compound-14 are classic examples of halo nuclei.[14]
-
This compound-11 (¹¹Be): This isotope is a one-neutron halo nucleus, consisting of a ¹⁰Be core with a single, loosely bound neutron orbiting at a significant distance.[15]
-
This compound-14 (¹⁴Be): This is a two-neutron halo nucleus, with a ¹²Be core and two valence neutrons forming the halo.[14]
The halo structure results in a significantly larger matter radius for these isotopes compared to their non-halo neighbors.
Conclusion
The study of this compound isotopes provides valuable insights into nuclear structure, stability, and decay processes. From the long-lived cosmogenic ¹⁰Be used for dating geological and astronomical events to the exotic halo structures of ¹¹Be and ¹⁴Be that challenge our understanding of nuclear forces, this family of isotopes continues to be a rich area of scientific investigation. The experimental techniques outlined in this guide are crucial for advancing our knowledge in this field. For professionals in drug development, an understanding of isotopic properties is foundational for applications such as isotopic labeling in metabolic studies and the development of radiopharmaceuticals, although the direct application of most this compound isotopes in this field is limited due to their specific decay characteristics and, in the case of stable this compound, its toxicity.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » this compound » isotope data [winter.group.shef.ac.uk]
- 4. This compound-12 - isotopic data and properties [chemlin.org]
- 5. GChron - Technical note: Accelerator mass spectrometry of 10Be and 26Al at low nuclide concentrations [gchron.copernicus.org]
- 6. This compound-10 (10Be) AMS data for different chemical procedures and metal matrices measured at SUERC AMS Laboratory between 2020 and 2023. [data-search.nerc.ac.uk]
- 7. conference.uniba.sk [conference.uniba.sk]
- 8. Highly precise measurement of the nuclear charge radius of this compound 12 by means of frequency-comb supported collinear laser spectroscopy [inis.iaea.org]
- 9. mirion.com [mirion.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quantum mechanics - Understanding how the nuclear spin is calculated, Shell model - Physics Stack Exchange [physics.stackexchange.com]
- 12. hep.phy.cam.ac.uk [hep.phy.cam.ac.uk]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. prisma.uni-mainz.de [prisma.uni-mainz.de]
role of beryllium in stellar nucleosynthesis
An In-depth Technical Guide on the Core Role of Beryllium in Stellar Nucleosynthesis
Abstract
This compound, an element with a relatively low cosmic abundance, plays a pivotal yet paradoxical role in the lifecycle of stars and the synthesis of elements essential for life. While stellar interiors are environments of this compound destruction rather than production, the unstable isotope this compound-8 (⁸Be) serves as a critical, transient bridge in the nucleosynthesis of carbon and heavier elements. This guide provides a detailed examination of this compound's function in stellar nucleosynthesis, focusing on the "this compound-8 bottleneck," the triple-alpha process it enables, and the experimental evidence that confirmed its significance.
The this compound-8 Bottleneck: A Cosmic Hurdle
The process of stellar nucleosynthesis, the creation of chemical elements inside stars, faces a significant obstacle after the fusion of hydrogen into helium. The next logical step, fusing helium nuclei (alpha particles), is problematic due to the instability of nuclei with an atomic mass number of 8.
The fusion of two helium-4 nuclei (⁴He) produces this compound-8 (⁸Be).[1] However, ⁸Be is extraordinarily unstable, with an extremely short half-life of approximately 8.19 x 10⁻¹⁷ seconds.[1][2][3][4] It rapidly decays back into two alpha particles, releasing about 92 keV of energy.[1][5] This ephemeral existence creates a "bottleneck," effectively preventing the straightforward, sequential fusion of alpha particles to build heavier elements.[1][3] Without a mechanism to bypass this instability, stellar nucleosynthesis would largely halt at helium, and elements like carbon, oxygen, and others necessary for life would not be formed in the observed quantities.[6]
The Triple-Alpha Process: Bypassing the Bottleneck
The solution to the ⁸Be bottleneck lies in a sequence of reactions known as the triple-alpha process, which occurs in the cores of red giant stars where temperatures reach approximately 10⁸ K or higher.[2][7]
This process unfolds in two critical steps:
-
Formation of this compound-8: Two alpha particles fuse to form the unstable ⁸Be nucleus. Despite its rapid decay, the high temperatures and densities in a stellar core allow for a small but significant equilibrium concentration of ⁸Be to exist at any given moment.[1][8]
-
⁴He + ⁴He ↔ ⁸Be
-
-
Carbon-12 Formation via the Hoyle State: Before the ⁸Be nucleus can decay, if it captures a third alpha particle, it can form a nucleus of Carbon-12 (¹²C).
-
⁸Be + ⁴He → ¹²C + γ
-
This second step would be exceedingly rare if not for a crucial insight predicted by astronomer Fred Hoyle in 1953.[6][9] Hoyle reasoned that for the triple-alpha process to produce the observed cosmic abundance of carbon, the reaction must be resonant. He predicted the existence of a specific, previously unknown excited energy state in the ¹²C nucleus—now known as the Hoyle state —at approximately 7.65 MeV.[9][10] This resonance dramatically increases the probability (the reaction cross-section) of the ⁸Be + ⁴He fusion.[11] The excited ¹²C nucleus then decays to its stable ground state, releasing energy as a gamma ray.[6]
Quantitative Data Summary
The nuclear properties and reaction conditions pertinent to this compound's role are summarized below.
| Parameter | Value | Significance | Reference(s) |
| ⁸Be Half-life | (8.19 ± 0.37) × 10⁻¹⁷ s | Establishes the extreme instability and the "bottleneck". | [1] |
| ⁸Be Decay Energy | 91.84 ± 0.04 keV | Energy released when ⁸Be decays back to two ⁴He nuclei. | [1] |
| Triple-Alpha Temperature | ~1 × 10⁸ K | Core temperature required in red giants for the process to occur. | [2][7] |
| Hoyle State Energy Level | 7.653 ± 0.008 MeV | The resonant excited state of ¹²C that enhances the reaction rate. | [9] |
| Reaction Rate Dependence | Proportional to T⁴⁰ and ρ² | The extreme temperature sensitivity explains the "helium flash" in some stars. | [2] |
Experimental Protocols and Verification
The theoretical role of ⁸Be and the Hoyle state was confirmed through pivotal laboratory experiments.
Initial Discovery of this compound-8
-
Experiment: Cockcroft and Walton (1932) at the Cavendish Laboratory.[1]
-
Methodology:
-
Particle Acceleration: Protons were accelerated using the newly constructed Cockcroft-Walton generator.
-
Target: The proton beam was directed at a Lithium-7 (⁷Li) target.
-
Reaction: The proton capture by ⁷Li produced a highly excited nucleus with a mass number of 8: ⁷Li + p → ⁸Be*.
-
Detection: The products of the reaction were observed using a zinc sulfide (B99878) screen which scintillated upon being struck by charged particles. They observed that the ⁸Be* nucleus instantaneously decayed into two high-energy alpha particles, providing the first experimental evidence for the existence and profound instability of ⁸Be.[1]
-
Confirmation of the Hoyle State Resonance
-
Experiment: W. A. Fowler, C. C. Lauritsen, and A. E. Whaling et al. (1953) at the Kellogg Radiation Laboratory, Caltech.[9]
-
Methodology:
-
Objective: To search for the specific energy level in ¹²C predicted by Fred Hoyle.
-
Reaction Selection: The team chose the reaction ¹⁴N(d,α)¹²C. A deuteron (B1233211) (d) beam was used to bombard a Nitrogen-14 (¹⁴N) target. This reaction produces an alpha particle and a ¹²C nucleus, which can be left in an excited state.
-
Instrumentation: The key instrument was a double-focusing magnetic spectrometer. This device could precisely measure the energy of the emitted alpha particles by measuring how much their trajectory was bent by a magnetic field.
-
Procedure: By measuring the energy spectrum of the alpha particles, the physicists could deduce the energy levels of the resulting ¹²C nucleus. A distinct group of alpha particles with lower-than-expected energy would signify that the ¹²C nucleus was left in a high-energy excited state.
-
Results: The experiment successfully identified a new energy level in ¹²C at 7.68 ± 0.03 MeV (later refined to 7.653 MeV), in remarkable agreement with Hoyle's prediction.[9] This discovery provided the crucial experimental validation for the triple-alpha process as the primary mechanism for carbon synthesis in stars.
-
Other this compound Isotopes and the CNO Cycle
While ⁸Be is central to heavy element synthesis, other this compound isotopes have distinct origins and roles.
-
This compound-9 (⁹Be): This is the only stable isotope of this compound.[3] It is not produced in stars; in fact, the high temperatures of stellar cores destroy it.[12][13] The vast majority of ⁹Be in the universe is created through cosmic ray spallation, where high-energy cosmic rays (mostly protons and alpha particles) collide with and fragment heavier nuclei like carbon and oxygen in the interstellar medium.[12][14][15]
-
This compound-7 (⁷Be): This radioactive isotope (half-life ~53 days) is an intermediate product in the proton-proton chain, the primary hydrogen fusion mechanism in stars like the Sun.[3][16]
The carbon produced via the triple-alpha process has a further critical role in more massive stars ( >1.3 solar masses). It provides the necessary seed nuclei for the Carbon-Nitrogen-Oxygen (CNO) cycle , an alternative, more efficient hydrogen-to-helium fusion process that dominates at the higher core temperatures of these stars.[4][17] In this catalytic cycle, carbon, nitrogen, and oxygen isotopes are consumed and regenerated while fusing four protons into one helium nucleus.[17] Therefore, the fleeting existence of ⁸Be is a prerequisite not only for carbon itself but also for the dominant energy production mechanism in massive stars.
Conclusion
The is a profound example of how a seemingly insurmountable obstacle in a physical process is overcome by a unique and improbable quantum mechanical property. The unstable isotope ⁸Be forms a critical bottleneck to the formation of heavy elements. However, its transient existence, combined with the resonant Hoyle state in Carbon-12, facilitates the triple-alpha process. This process is the universe's primary furnace for forging carbon, the foundational element for organic chemistry and life. By enabling the production of carbon, this compound indirectly allows for the synthesis of even heavier elements and provides the seed catalysts for the CNO cycle, the main energy source in massive stars. Thus, the fleeting moment of ⁸Be's existence is a cornerstone of cosmic chemical evolution.
References
- 1. This compound-8 - Wikipedia [en.wikipedia.org]
- 2. Triple-alpha process - Wikipedia [en.wikipedia.org]
- 3. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 4. lynceans.org [lynceans.org]
- 5. quora.com [quora.com]
- 6. physicsworld.com [physicsworld.com]
- 7. Triple Alpha Process | COSMOS [astronomy.swin.edu.au]
- 8. The Triple-Alpha Process [csep10.phys.utk.edu]
- 9. philsci-archive.pitt.edu [philsci-archive.pitt.edu]
- 10. Open minds reap rewards | Astronomy | The Guardian [theguardian.com]
- 11. rickbradford.co.uk [rickbradford.co.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound abundances and star formation in the halo and in the thick disk | Astronomy & Astrophysics (A&A) [aanda.org]
- 15. eso.org [eso.org]
- 16. astrophysicsspectator.org [astrophysicsspectator.org]
- 17. CNO cycle - Wikipedia [en.wikipedia.org]
A Technical Guide to Theoretical Models of Beryllium's Atomic Structure
Abstract
This technical guide provides a comprehensive overview of the theoretical models describing the atomic structure of Beryllium (Be). It begins with the foundational Bohr model and progresses to the more sophisticated quantum mechanical model, detailing electron configurations and orbital theory. The guide delves into the composition of the this compound nucleus, its stable isotope ⁹Be, and the properties of its other known isotopes. Furthermore, it presents detailed methodologies for key historical and modern experiments that have been instrumental in defining our understanding of this compound's atomic structure, including Sir James Chadwick's discovery of the neutron and contemporary laser spectroscopy techniques. All quantitative data is summarized in structured tables for comparative analysis, and logical and experimental workflows are visualized using standards-compliant diagrams to enhance comprehension.
Evolving Models of this compound's Atomic Structure
The understanding of this compound's atomic structure has evolved significantly with the advancement of atomic theory. Early models provided a basic framework, while modern quantum mechanics offers a more precise and probabilistic description.
The Bohr Model: A Foundational View
The Bohr model, an early planetary model of the atom, depicts the this compound atom with a dense central nucleus containing its protons and neutrons, surrounded by electrons in fixed, circular orbits or "shells." For this compound (atomic number 4), the model places two electrons in the first energy level (K shell) and the remaining two in the second energy level (L shell).[1][2] The most common isotope, this compound-9, has a nucleus composed of 4 protons and 5 neutrons.[1] While simplistic and superseded by quantum mechanics, the Bohr model is a useful introductory visualization of electron shells.
The Quantum Mechanical Model
The modern understanding of atomic structure is defined by the quantum mechanical model. This model abandons the idea of fixed orbits, instead describing regions of high probability for finding an electron, known as orbitals.[3] An electron's state is defined by a set of four quantum numbers, and their arrangement is governed by fundamental principles.
The ground-state electron configuration for this compound is 1s²2s² .[4][5] This notation indicates:
-
1s² : The first energy level (n=1) contains a spherical orbital (the 's' orbital) occupied by two electrons.
-
2s² : The second energy level (n=2) also contains a spherical 's' orbital occupied by two electrons.
This configuration follows the Aufbau principle , where electrons fill the lowest energy orbitals first. The Pauli exclusion principle dictates that a maximum of two electrons can occupy a single orbital, and they must have opposite spins.[6] The abbreviated electron configuration is [He] 2s² , showing the filled inner shell corresponding to Helium's configuration, plus the two valence electrons in the 2s orbital.[7][8]
Nuclear Structure and Isotopes
The nucleus of a this compound atom consists of 4 protons, defining its atomic number. The number of neutrons can vary, resulting in different isotopes.
The Stable Nucleus: this compound-9
Naturally occurring this compound is composed almost entirely of the stable isotope this compound-9 (⁹Be), which contains 4 protons and 5 neutrons.[9][10] This makes this compound a monoisotopic element, a unique characteristic for an element with an even number of protons.[10]
Known Isotopes of this compound
There are 11 known radioisotopes of this compound in addition to the stable ⁹Be.[11] These isotopes are unstable and decay over time. The most stable radioisotope is ¹⁰Be, with a half-life of 1.387 million years.[10] Others, like ⁸Be, are extremely unstable, decaying in fractions of a second.[10]
| Isotope | Atomic Mass (u) | Half-life | Decay Mode(s) | Nuclear Spin |
| ⁵Be | 5.03987 | > 1.7 x 10⁻²¹ s | p (proton emission) | (1/2+) |
| ⁶Be | 6.019726 | 5.0 x 10⁻²¹ s | 2p | 0+ |
| ⁷Be | 7.01692871 | 53.22 d | ε (electron capture) | 3/2- |
| ⁸Be | 8.00530510 | 8.2 x 10⁻¹⁷ s | α (alpha decay) | 0+ |
| ⁹Be | 9.01218305 | Stable | - | 3/2- |
| ¹⁰Be | 10.01353469 | 1.387 x 10⁶ y | β⁻ (beta decay) | 0+ |
| ¹¹Be | 11.0216578 | 13.81 s | β⁻, β⁻α | 1/2+ |
| ¹²Be | 12.026921 | 21.49 ms | β⁻, β⁻n | 0+ |
| ¹³Be | 13.03613 | 2.7 x 10⁻²¹ s | n (neutron emission) | (5/2+) |
| ¹⁴Be | 14.04289 | 4.35 ms | β⁻n | 0+ |
| ¹⁵Be | 15.05346 | < 200 ns | n | (5/2+) |
| ¹⁶Be | 16.06192 | < 200 ns | 2n | 0+ |
| (Data sourced from ChemLin[12] and Wikipedia[10]) |
Quantitative Atomic Data Summary
The theoretical models of this compound's atomic structure are validated and refined by quantitative experimental data. The following table summarizes key atomic and physical properties.
| Property | Value |
| Atomic Number (Z) | 4[9] |
| Standard Atomic Weight | 9.0121831 u[9] |
| Electron Configuration | [He] 2s²[9][13] |
| Ionization Energies | |
| 1st | 899.5 kJ/mol[9] |
| 2nd | 1757.1 kJ/mol[9] |
| 3rd | 14,848.7 kJ/mol[9] |
| 4th | 21,006.6 kJ/mol (217.7 eV)[14] |
| Atomic Radii | |
| Empirical | 112 pm[9] |
| Covalent | 96 ± 3 pm[9] |
| Ionic (Be²⁺) | 31 pm |
| Electronegativity (Pauling) | 1.57[9][13] |
| Melting Point | 1560 K (1287 °C)[9] |
| Boiling Point | 2741 K (2468 °C)[13] |
| Density (at 20°C) | 1.85 g/cm³[13] |
| (Data sourced from Wikipedia[9], RSC Periodic Table[13], and other cited sources) |
Experimental Protocols for Structural Determination
Our understanding of this compound's atomic structure is built upon pivotal experiments. The following sections detail the methodologies of two such key investigations.
Chadwick's Discovery of the Neutron (1932)
This experiment provided the first evidence for the neutron, a neutral particle within the nucleus, fundamentally changing the model of the atom.
-
Objective: To identify the highly penetrating, neutral radiation emitted from this compound when bombarded with alpha particles.[13]
-
Methodology:
-
Alpha Particle Source: A sample of Polonium-210, a potent alpha emitter, was placed inside a vacuum-sealed chamber.[2][10]
-
Target: The alpha particles were directed at a thin target foil of pure this compound metal.[9]
-
Emission: The interaction between the alpha particles and this compound nuclei produced a stream of highly penetrating, electrically neutral radiation. The nuclear reaction is: ⁴₂He + ⁹₄Be → ¹²₆C + ¹₀n.
-
Detection and Analysis: This emergent radiation was directed at a block of paraffin (B1166041) wax, a substance rich in hydrogen atoms (protons).[10] The radiation particles, being similar in mass to protons, collided with them and ejected them from the paraffin wax.[13]
-
Measurement: The ejected protons entered an ionization chamber (a type of particle detector), which measured their energy.[2][11] By applying the principles of conservation of energy and momentum to the collisions, Chadwick calculated the mass of the unknown incident particle, finding it to be slightly greater than the proton and having no charge.[13]
-
Nuclear Charge Radii Determination via Collinear Laser Spectroscopy
Modern techniques like collinear laser spectroscopy allow for extremely precise measurements of the nuclear charge radii of short-lived, exotic isotopes. Experiments on this compound isotopes are performed at facilities like ISOLDE at CERN.[12]
-
Objective: To precisely measure the isotope shifts in atomic transitions of this compound ions to determine the differences in their nuclear charge radii.[12]
-
Methodology:
-
Ion Beam Production: Radioactive this compound isotopes are produced, laser-ionized, mass-separated, and accelerated to form a fast ion beam (typically 30-60 keV).[12]
-
Laser Systems: Two high-precision, tunable dye laser systems are used. One is stabilized using a frequency comb for absolute frequency reference, while the other may be locked to a known molecular transition (e.g., iodine). The laser light is frequency-doubled to produce the required UV wavelengths (e.g., ~313 nm) to excite Be⁺ transitions.[4]
-
Beam Overlap: The ion beam is merged with two laser beams. One laser beam travels collinearly (in the same direction) with the ion beam, and the other travels anticollinearly (in the opposite direction).[12]
-
Resonance Excitation: The frequency of the lasers as seen by the fast-moving ions is Doppler-shifted. By precisely scanning the acceleration voltage of the ion beam over a small range, the ions are brought into resonance with the laser frequency, causing them to be excited to a higher energy state.[12]
-
Fluorescence Detection: As the excited ions relax back to their ground state, they emit photons (fluorescence). These photons are collected by highly sensitive photomultiplier tubes positioned perpendicular to the beamline.[4]
-
Data Analysis: By measuring the resonance frequencies in both the collinear and anticollinear configurations, the absolute transition frequency can be determined with high accuracy, canceling out uncertainties in the beam energy. The difference in this frequency between various isotopes (the isotope shift) is then used to calculate the change in the mean-square nuclear charge radius.[12]
-
Conclusion
The theoretical framework for this compound's atomic structure has progressed from the intuitive but limited Bohr model to the precise and probabilistic quantum mechanical model. This modern understanding, which details the 1s²2s² electron configuration, is consistently validated and expanded upon by advanced computational methods and high-precision experimental techniques. Foundational experiments, such as Chadwick's discovery of the neutron using a this compound target, and modern methods like collinear laser spectroscopy, provide the critical data that defines the properties of this compound's nucleus and its isotopes. This detailed atomic-level knowledge is fundamental for researchers and scientists in leveraging this compound's unique properties for advanced applications in materials science, nuclear engineering, and beyond.
References
- 1. On 27 February, 1932, the article “Possible Existence of a Neutron” by the English physicist James Chadwick was published in the journal “Nature” [flnp.jinr.int]
- 2. study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Advances in methods for atomic resolution macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rinconeducativo.org [rinconeducativo.org]
- 8. researchgate.net [researchgate.net]
- 9. Chadwick's neutron detector | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Discovery of the neutron - Wikipedia [en.wikipedia.org]
- 13. Chadwick Discovers the Neutron | Research Starters | EBSCO Research [ebsco.com]
- 14. Experimental setups | ISOLDE [isolde.cern]
A Technical Guide to the Unique Physical Properties of Beryllium Metal at Room Temperature
For Immediate Release
Palo Alto, CA – This technical guide provides a comprehensive overview of the unique physical properties of beryllium (Be) metal at room temperature. This compound, a steel-gray alkaline earth metal, possesses a combination of physical characteristics that make it a critical material in a wide range of advanced technological applications, including aerospace, nuclear energy, and high-performance electronics. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this remarkable element.
Executive Summary
This compound is distinguished by an exceptional combination of low density, high specific stiffness, high thermal conductivity, and a high melting point.[1][2] Its modulus of elasticity is approximately 35% to 50% greater than that of steel, yet its density is comparable to that of aluminum.[1][3][4] This unique confluence of properties results in a material that is both lightweight and extraordinarily rigid, with excellent thermal stability.[1][3] Furthermore, its low atomic number renders it highly transparent to X-rays.[1][3] These and other properties are summarized herein.
Core Physical Properties at Room Temperature
The physical properties of this compound at room temperature (approximately 20-25°C or 293-298 K) are a direct consequence of its atomic structure and bonding. With an atomic number of 4 and an electron configuration of [He] 2s², this compound's small atomic radius and the close packing of its atoms in a hexagonal crystal structure contribute to its distinctive characteristics.[5][6]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound metal at room temperature.
| Property | Value | Units |
| Atomic Number | 4 | - |
| Atomic Weight | 9.012 | g/mol |
| Crystal Structure | Hexagonal Close-Packed (HCP) | - |
| Density | 1.85 | g/cm³ |
| Melting Point | 1287 | °C |
| Boiling Point | 2468 | °C |
| Young's Modulus (Modulus of Elasticity) | 287 - 303 | GPa |
| Shear Modulus | 132 - 135 | GPa |
| Poisson's Ratio | 0.032 - 0.08 | - |
| Thermal Conductivity | 190 - 216 | W/(m·K) |
| Coefficient of Thermal Expansion | 11.3 - 11.5 | µm/(m·°C) |
| Specific Heat Capacity | 1820 - 1925 | J/(kg·K) |
| Electrical Resistivity | 3.6 - 4.0 | x 10⁻⁸ Ω·m |
| Speed of Sound | ~12.9 | km/s |
Note: The range of values reflects slight variations reported in the literature, which can be attributed to differences in material purity and processing methods.
In-Depth Analysis of Unique Properties
Exceptional Stiffness-to-Weight Ratio
This compound's most notable characteristic is its remarkably high specific stiffness (the ratio of Young's modulus to density).[2] With a Young's modulus of approximately 287 GPa and a density of 1.85 g/cm³, this compound is about 35% stiffer than steel while being only about two-thirds as dense as aluminum.[3][7] This makes it an unparalleled material for applications where rigidity and low weight are paramount, such as in aerospace structures, satellite components, and high-speed aircraft.[3][8][9]
Superior Thermal Properties
For a light metal, this compound exhibits exceptionally high thermal conductivity, ranging from 190 to 216 W/(m·K) at room temperature, which is significantly higher than many other metals.[4][10] This, combined with a high specific heat capacity and a relatively low coefficient of thermal expansion, provides excellent thermal stability and makes this compound an ideal material for heat sinks and other thermal management applications in electronics and high-performance braking systems.[3][10][11]
Transparency to X-rays
Due to its low atomic number (Z=4), this compound has a very low absorption cross-section for X-rays and other forms of ionizing radiation.[3] This property makes it the most common material for windows in X-ray tubes and detectors, allowing for the efficient transmission of X-rays with minimal attenuation.[1][11][12]
High Speed of Sound
The combination of high stiffness and low density results in an unusually high speed of sound in this compound, approximately 12.9 km/s at ambient conditions.[3] This is significantly faster than in most other metals and is a direct consequence of its exceptional mechanical properties.
Crystal Structure
At room temperature, this compound possesses a hexagonal close-packed (HCP) crystal structure.[3][6][13] This atomic arrangement, along with its small atomic size, contributes to its high modulus of elasticity and its characteristic brittleness at room temperature.[3][5]
Experimental Protocols for Property Determination
The accurate measurement of this compound's physical properties is crucial for its application in advanced technologies. The following sections outline the general methodologies for determining some of its key characteristics.
Determination of Elastic Moduli (Young's Modulus, Shear Modulus)
A common and highly accurate method for determining the elastic moduli of this compound is through ultrasonic testing.[14]
-
Objective: To measure the speed of ultrasonic waves through a this compound sample to calculate its elastic properties.
-
Apparatus: Ultrasonic pulse-echo system (transducer, pulser-receiver, oscilloscope), precision calipers, and a this compound sample of known geometry.
-
Procedure:
-
The dimensions and density of the this compound sample are precisely measured.
-
An ultrasonic transducer is placed in contact with the sample's surface.
-
A short ultrasonic pulse is generated and transmitted into the sample.
-
The time taken for the pulse to travel through the sample, reflect off the back surface, and return to the transducer is measured using an oscilloscope.
-
Both longitudinal (compressional) and transverse (shear) wave velocities are measured.
-
The Young's modulus, shear modulus, and Poisson's ratio are then calculated from these velocities and the material's density using the appropriate elastic wave equations.
-
Measurement of Thermal Conductivity
The thermal conductivity of this compound can be determined using a steady-state heat flow method, often following standards such as ASTM D5470, though this standard is typically for materials with lower conductivity.[15][16] For high-conductivity materials like this compound, a guarded hot-plate or a longitudinal heat flow apparatus is more common.[17]
-
Objective: To measure the rate of heat flow through a this compound sample with a known temperature gradient.
-
Apparatus: A longitudinal heat flow apparatus consisting of a heat source, a heat sink, two temperature-controlled meter bars, and a this compound sample. Thermocouples are used for precise temperature measurement.
-
Procedure:
-
A cylindrical or square this compound sample of known thickness and cross-sectional area is placed between two meter bars of a known thermal conductivity.
-
A heat source is applied to one end of the assembly, and a heat sink to the other, establishing a steady-state, one-dimensional heat flow.
-
The temperature gradient along the meter bars is measured using embedded thermocouples. This allows for the calculation of the heat flux (Q) passing through the bars and, consequently, through the this compound sample.
-
The temperature difference across the this compound sample is also measured with thermocouples.
-
The thermal conductivity (k) of the this compound is then calculated using Fourier's law of heat conduction: k = (Q * L) / (A * ΔT), where L is the thickness of the sample, A is the cross-sectional area, and ΔT is the temperature difference across the sample.
-
Visualizations
Relationship Between this compound's Atomic Structure and Physical Properties
Caption: Atomic origins of this compound's key physical properties.
Experimental Workflow for Thermal Conductivity Measurement
Caption: Workflow for measuring thermal conductivity via steady-state method.
References
- 1. This compound.eu [this compound.eu]
- 2. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 5. princeton.edu [princeton.edu]
- 6. materials.gelsonluz.com [materials.gelsonluz.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 8. This compound | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. domadia.net [domadia.net]
- 11. This compound | Properties, Uses, & Facts | Britannica [britannica.com]
- 12. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. WebElements Periodic Table » this compound » crystal structures [webelements.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. researchgate.net [researchgate.net]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
Beryllium: An In-depth Technical Guide to its Anomalous Position in the Alkaline Earth Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beryllium (Be), the lightest of the alkaline earth metals, holds a unique and anomalous position within Group 2 of the periodic table. While exhibiting the characteristic +2 oxidation state of its congeners, its physicochemical properties deviate significantly. This in-depth technical guide explores the fundamental reasons for this compound's anomalous behavior, rooted in its exceptionally small atomic and ionic radii, high ionization energy, and high electronegativity. These primary factors lead to a cascade of secondary anomalies, including a strong propensity for covalent bonding, the amphoteric nature of its oxide and hydroxide (B78521), and a coordination number typically limited to four. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
This compound's Position and Electronic Structure
This compound is the first member of the alkaline earth metals, located in Period 2 and Group 2 of the periodic table. It has an atomic number of 4 and a ground-state electron configuration of [He] 2s².[1][2] This configuration, with two valence electrons in the outermost shell, is the basis for its classification as an alkaline earth metal and its predominant +2 oxidation state in compounds.[2] However, the principal quantum number of its valence electrons being n=2, with no accessible d-orbitals, is a key contributor to its unique chemistry compared to the heavier elements in its group.
Quantitative Comparison of Alkaline Earth Metals
The anomalous nature of this compound is starkly evident when its physical and atomic properties are quantitatively compared with other alkaline earth metals. The following tables summarize these key data points.
Table 1: Atomic and Ionic Properties of Alkaline Earth Metals
| Property | This compound (Be) | Magnesium (Mg) | Calcium (Ca) | Strontium (Sr) | Barium (Ba) |
| Atomic Number | 4 | 12 | 20 | 38 | 56 |
| Electron Configuration | [He] 2s² | [Ne] 3s² | [Ar] 4s² | [Kr] 5s² | [Xe] 6s² |
| Atomic Radius (pm) | 112 | 160 | 197 | 215 | 222 |
| Ionic Radius (M²⁺) (pm) | 45 (4-coordinate) | 72 | 100 | 118 | 135 |
| First Ionization Energy (kJ/mol) | 899.5 | 737.7 | 589.8 | 549.5 | 502.9 |
| Second Ionization Energy (kJ/mol) | 1757.1 | 1450.7 | 1145.5 | 1064.2 | 965.2 |
| Electronegativity (Pauling Scale) | 1.57 | 1.31 | 1.00 | 0.95 | 0.89 |
Table 2: Physical Properties of Alkaline Earth Metals
| Property | This compound (Be) | Magnesium (Mg) | Calcium (Ca) | Strontium (Sr) | Barium (Ba) |
| Melting Point (°C) | 1287 | 650 | 842 | 777 | 727 |
| Boiling Point (°C) | 2471 | 1090 | 1484 | 1382 | 1897 |
| Density (g/cm³ at 25°C) | 1.85 | 1.74 | 1.54 | 2.64 | 3.62 |
| Crystal Structure | hcp | hcp | fcc | fcc | bcc |
hcp = hexagonal close-packed, fcc = face-centered cubic, bcc = body-centered cubic Sources:[5][6]
Key Anomalies of this compound
The quantitative data underscores several key anomalies of this compound:
-
Higher Melting and Boiling Points: this compound has a significantly higher melting and boiling point compared to the other alkaline earth metals.[4][9]
-
Greater Hardness: this compound is a hard, steel-gray metal, in contrast to the softer nature of its congeners.
-
Predominantly Covalent Bonding: Due to its high ionization energy and small, highly polarizing M²⁺ ion, this compound compounds are predominantly covalent, whereas other alkaline earth metals form primarily ionic compounds.[3][6]
-
Amphoteric Oxide and Hydroxide: this compound oxide (BeO) and this compound hydroxide (Be(OH)₂) are amphoteric, reacting with both acids and strong bases. The oxides of the other group members are basic.
-
Lack of Reactivity with Water: this compound does not react with water, even at elevated temperatures, due to the formation of a protective oxide layer. Other alkaline earth metals react with water to form hydroxides and hydrogen gas.
-
Coordination Number of Four: this compound typically exhibits a coordination number of four in its complexes, forming tetrahedral geometries. The remaining members of the group can have coordination numbers of six or higher by utilizing their available d-orbitals.[1]
Experimental Protocols
Demonstration of the Amphoteric Nature of this compound Oxide
This protocol demonstrates that this compound oxide reacts with both an acid and a base, confirming its amphoteric character.
Materials:
-
This compound oxide (BeO) powder
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Test tubes and rack
-
Heating plate
-
pH indicator strips
Procedure:
-
Place a small amount (approx. 0.1 g) of this compound oxide powder into two separate test tubes.
-
To the first test tube, add 5 mL of 1 M HCl.
-
To the second test tube, add 5 mL of 1 M NaOH.
-
Observe any initial reactions at room temperature.
-
Gently heat both test tubes in a water bath on a heating plate.
-
Periodically and carefully agitate the test tubes to promote reaction.
-
Observe the dissolution of the this compound oxide in both the acidic and basic solutions.
-
Use pH indicator strips to confirm the acidic and basic nature of the respective solutions.
Expected Results: The this compound oxide powder will dissolve in both the hydrochloric acid and the sodium hydroxide solutions upon heating, demonstrating its ability to react with both acids and bases.
Reaction Equations:
-
Reaction with acid: BeO(s) + 2HCl(aq) → BeCl₂(aq) + H₂O(l)[10]
-
Reaction with base: BeO(s) + 2NaOH(aq) + H₂O(l) → Na₂--INVALID-LINK-- (sodium beryllate)
Synthesis of a Covalent this compound Compound: Anhydrous this compound Chloride
This protocol describes a method for the synthesis of anhydrous this compound chloride (BeCl₂), a compound that exemplifies this compound's tendency to form covalent bonds, leading to a polymeric chain structure in the solid state.
Materials:
-
This compound metal powder
-
Dry chlorine (Cl₂) gas
-
Quartz tube
-
Tube furnace
-
Schlenk line for inert atmosphere handling
-
Sublimation apparatus
Procedure:
-
Place a known quantity of this compound powder in a quartz boat and position it inside a quartz tube.
-
Assemble the quartz tube within a tube furnace.
-
Evacuate the quartz tube and backfill with an inert gas (e.g., argon).
-
Heat the this compound powder to a temperature of 600-800°C.
-
Slowly introduce a stream of dry chlorine gas over the heated this compound powder.
-
The reaction will produce this compound chloride, which will sublime and deposit in a cooler region of the tube.
-
After the reaction is complete, cool the furnace under an inert atmosphere.
-
The crude this compound chloride can be further purified by sublimation under vacuum.
Reaction Equation: Be(s) + Cl₂(g) → BeCl₂(s)[11]
Determination of this compound's Coordination Number
The definitive method for determining the coordination number and geometry of this compound in its compounds is single-crystal X-ray diffraction.
Principle: X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. A crystalline sample is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and coordination numbers. For most this compound compounds, this technique reveals a coordination number of four with a tetrahedral geometry. Recent high-pressure studies have also utilized single-crystal X-ray diffraction to observe pressure-induced increases in this compound's coordination number to five and six.[12]
Visualizing this compound's Anomalies
Logical Workflow for Identifying Anomalous Properties
The following diagram illustrates the logical flow from this compound's fundamental properties to its observable anomalous characteristics.
The Diagonal Relationship between this compound and Aluminum
This compound exhibits a "diagonal relationship" with aluminum (Al), an element in Group 13 and Period 3. This means their chemical properties are surprisingly similar, a consequence of their comparable charge-to-radius ratios.
Conclusion
This compound's anomalous behavior within the alkaline earth metals is a direct consequence of its fundamental atomic properties, primarily its small size and high effective nuclear charge. These characteristics lead to a chemistry dominated by covalent bonding, resulting in properties that are more akin to those of aluminum than its own congeners. For researchers in materials science, chemistry, and drug development, a thorough understanding of these anomalies is crucial for predicting the behavior of this compound-containing compounds and for the rational design of new materials and molecules. The data, protocols, and conceptual frameworks presented in this guide provide a solid foundation for further exploration and application of this compound's unique chemistry.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. sciencegeek.net [sciencegeek.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Molar ionization energies of the elements - Wikipedia [en.wikipedia.org]
- 9. Group 2 Elements | Properties & Classifications - Lesson | Study.com [study.com]
- 10. gauthmath.com [gauthmath.com]
- 11. allen.in [allen.in]
- 12. communities.springernature.com [communities.springernature.com]
Health Effects of Beryllium Exposure: A Technical Guide for Researchers
An In-depth Examination of the Pathophysiology, Diagnosis, and Experimental Methodologies Associated with Acute and Chronic Beryllium-Related Diseases.
This technical guide provides a comprehensive overview of the health effects stemming from both acute and chronic exposure to this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular and cellular mechanisms of this compound toxicity, summarizes key quantitative data, details essential experimental protocols, and visualizes the core pathological pathways and diagnostic workflows.
Executive Summary
This compound (Be) is a lightweight metal with unique properties that have led to its use in numerous industries, including aerospace, defense, electronics, and dental alloy manufacturing. However, occupational and environmental exposure to this compound particles, fumes, or mists can lead to severe health consequences. These effects are broadly categorized into acute and chronic forms, with chronic this compound disease (CBD) representing the most significant long-term health risk. This compound is also classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Understanding the complex immune-mediated mechanisms underlying this compound-induced diseases is critical for the development of effective diagnostics, targeted therapies, and preventative strategies.
Health Effects of Acute this compound Exposure
Acute this compound Disease (ABD) is a form of chemical pneumonitis that results from inhaling high concentrations of this compound.[1][2] Historically associated with occupational settings before the implementation of stringent exposure controls, ABD is now rare.[2]
Pathophysiology: ABD is considered a direct chemical irritant effect on the respiratory tract, leading to a nonspecific inflammatory response. This results in diffuse inflammation of the upper and lower airways, bronchiolitis, pulmonary edema, and pneumonitis.[3]
Clinical Manifestations: The onset can be abrupt or insidious, with symptoms resembling pneumonia or bronchitis, including progressive shortness of breath, cough, chest pain, fatigue, and weight loss.[4][5]
Health Effects of Chronic this compound Exposure
Chronic exposure to lower levels of this compound can trigger a cell-mediated immune response in genetically susceptible individuals, leading to a spectrum of conditions from sensitization to debilitating lung disease.
This compound Sensitization (BeS)
This compound Sensitization (BeS) is the activation of the body's adaptive immune system against this compound, a critical precursor to CBD.[1] It is characterized by a positive this compound Lymphocyte Proliferation Test (BeLPT) in the blood or lung fluid, without clinical signs of lung disease.[6] BeS itself is asymptomatic but identifies an individual as being at high risk for developing CBD.[6]
Chronic this compound Disease (CBD) or Berylliosis
Chronic this compound Disease (CBD) is a granulomatous lung disease caused by a persistent, cell-mediated, delayed-type hypersensitivity (Type IV) immune reaction to this compound particles retained in the lung.[3][7] The disease can manifest months to decades after initial exposure and may progress even after exposure has ceased.[2][8] Symptoms are often nonspecific and include shortness of breath, persistent dry cough, fatigue, weight loss, fever, and night sweats.[1][9] Histologically, CBD is characterized by the formation of non-caseating granulomas in the lung and thoracic lymph nodes, which are indistinguishable from those seen in sarcoidosis.[7][10]
Quantitative Data on this compound Exposure and Health Outcomes
The following tables summarize key quantitative data from occupational and experimental studies, providing a basis for risk assessment and dose-response analysis.
Table 1: Exposure Levels and Associated Health Effects
| Health Effect | Exposure Concentration (Air) | Reference(s) |
| Acute this compound Disease (ABD) | Generally associated with levels ≥100 µg/m³. | [1][2] |
| This compound Sensitization (BeS) | Can occur at levels below 0.2 µg/m³. One study identified sensitization at an average respirable concentration of 0.04 µg/m³. | [2] |
| Chronic this compound Disease (CBD) | Can occur at levels below the OSHA PEL of 0.2 µg/m³. Some cases have been documented in workers with mean exposure levels of 0.04 µg/m³ and 0.16 µg/m³. | [2][11] |
| Lung Cancer | Increased risk is associated with cumulative, mean, and maximum exposure. A steep increase in risk was noted for mean exposures between 0 and 10 µg/m³. An estimated 10⁻³ excess lifetime risk is associated with a mean exposure of 0.033 µg/m³. | [1] |
Table 2: Prevalence and Progression of Chronic this compound Conditions
| Parameter | Finding | Reference(s) |
| Prevalence of BeS in Exposed Workers | Ranges from 1% to 20%, depending on the industry and specific job tasks (e.g., machinists have higher rates). | [1][12][13] |
| Prevalence of CBD in Exposed Workers | Ranges from 1% to 5% overall. Among sensitized workers, the prevalence of concurrent CBD at initial evaluation can be as high as 66%. | [1] |
| Progression Rate from BeS to CBD | Estimated to be 6-8% per year. A longitudinal study found that 31% of BeS individuals progressed to CBD over an average follow-up of 3.8 years. | [1][13][14] |
Table 3: Cellular and Biomarker Characteristics in Bronchoalveolar Lavage (BAL) Fluid
| Analyte / Cell Type | Finding in CBD Patients (Compared to BeS or Healthy Controls) | Reference(s) |
| Lymphocytes | Significantly higher percentage and total number of lymphocytes (lymphocytic alveolitis). A higher percentage of lymphocytes correlates with greater disease severity. | [10][13][15] |
| Macrophages | Significantly decreased percentage of macrophages. | [13][15] |
| Total Protein & Albumin | Significantly higher concentrations of total protein and albumin, indicating increased lung permeability. | [13][15] |
| Th1 Cytokines | This compound stimulation of BAL cells in vitro leads to the release of a distinct Th1 cytokine profile: TNF-α, IL-6, IL-2, and IFN-γ . No significant release of the Th2 cytokine IL-4 is observed. IFN-γ release is sustained, while IL-2 levels are more transient. | [3][4][16] |
| Other Proteins | Proteomic analyses have identified several differentially abundant proteins in the BAL fluid of CBD patients compared to controls, including hemopexin, beta2-microglobulin, alpha-1 antitrypsin, and apolipoprotein A1. Six proteins, including SIT1 and SH2D1A, were found to be differentially abundant between CBD and BeS. | [15][17] |
Pathophysiology and Signaling
The development of CBD is a classic example of a gene-environment interaction, requiring both exposure to this compound and a specific genetic susceptibility. The pathogenesis involves a complex interplay between the innate and adaptive immune systems.
Caption: Immunopathogenesis of Chronic this compound Disease (CBD).
The process begins with the inhalation and deposition of this compound particles in the alveoli, where they are phagocytosed by antigen-presenting cells (APCs) like macrophages and dendritic cells.[3] Inside the APC, this compound ions (Be²⁺) are processed and presented on the surface by Major Histocompatibility Complex (MHC) Class II molecules. A strong genetic link exists with specific HLA-DPB1 alleles that contain a glutamic acid at position 69 of the β-chain (Glu69), which is critical for binding and presenting this compound to T-cells.[18]
This this compound-peptide-MHC complex is recognized by the T-cell receptor (TCR) on naive CD4+ T-helper cells. This recognition event triggers the activation and clonal expansion of this compound-specific CD4+ T-cells, which differentiate into a T-helper 1 (Th1) phenotype.[4][16] These activated Th1 cells release a cascade of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[3][4] IFN-γ is a potent activator of macrophages, while TNF-α promotes the recruitment of more inflammatory cells. This sustained inflammatory response leads to the formation of organized structures of immune cells, known as non-caseating granulomas, which are the pathological hallmark of CBD.[7] Over time, this chronic inflammation can lead to fibrosis, scarring of the lung tissue, and impaired gas exchange.[16]
Experimental Protocols and Methodologies
Accurate diagnosis and research into this compound-related diseases rely on specialized immunological and pathological assays.
This compound Lymphocyte Proliferation Test (BeLPT)
The BeLPT is an in vitro assay that measures the this compound-specific cell-mediated immune response. It is the primary method for identifying BeS and is a cornerstone of CBD diagnosis.[12][16]
Methodology:
-
Sample Collection: Collect 30-50 mL of peripheral blood in sodium heparin (green top) tubes. For BAL BeLPT, bronchoalveolar lavage fluid is collected during bronchoscopy. The sample must be maintained at room temperature (15-25°C) and processed within 36-48 hours.[12][14]
-
Cell Isolation: Mononuclear cells (lymphocytes and monocytes) are isolated from the blood sample using Ficoll-Paque density gradient centrifugation. For BAL fluid, cells are pelleted by centrifugation and washed with a sterile phosphate-buffered saline (PBS) solution.[14]
-
Cell Culture: Isolated cells are resuspended in a complete growth medium (e.g., RPMI-1640) supplemented with 20% human AB serum and antibiotics. Cells are plated in 96-well microtiter plates at a concentration of approximately 2.5 x 10⁶ cells/mL for blood or 1.0 x 10⁶ cells/mL for BAL.[14]
-
This compound Stimulation: Cells are cultured in the presence of various concentrations of this compound sulfate (B86663) (BeSO₄), typically 1 µM, 10 µM, and 100 µM. Unstimulated wells (medium only) serve as a negative control. Wells with a mitogen (e.g., phytohemagglutinin, PHA) or a recall antigen (e.g., Candida albicans) are included as positive controls to ensure T-cell viability and function.[11][12][14]
-
Incubation: Plates are incubated for 4 to 7 days at 37°C in a humidified, 5% CO₂ atmosphere. The assay is typically performed with two different incubation periods (e.g., 5 and 7 days).[14][16]
-
Proliferation Measurement: For the final 6-18 hours of culture, ³H-thymidine (a radioactive DNA precursor) is added to each well. Proliferating cells incorporate the ³H-thymidine into their newly synthesized DNA.[14]
-
Harvesting and Counting: The culture is terminated by harvesting the cells onto glass fiber filters. The amount of incorporated radioactivity is measured using a liquid scintillation or gas ionization counter, yielding counts per minute (CPM).[14]
-
Data Interpretation: The result is expressed as a Stimulation Index (SI), calculated by dividing the mean CPM of this compound-stimulated wells by the mean CPM of unstimulated control wells. An SI value of ≥3.0 is typically considered abnormal or positive. A diagnosis of BeS is confirmed based on a pattern of abnormal and/or borderline results from repeat testing.[12]
Bronchoalveolar Lavage (BAL) and Fluid Analysis
BAL is a procedure used to sample the cellular and non-cellular components of the lung epithelial lining fluid. It is critical for the diagnosis of CBD and for studying the local inflammatory environment.
Methodology:
-
Procedure: During a bronchoscopy, the bronchoscope is wedged into a subsegment of the lung (typically the right middle lobe or lingula). Sterile saline (e.g., four 30-60 mL aliquots) is instilled and then gently aspirated. The recovered fluid is pooled.
-
Processing: The BAL fluid is centrifuged to separate the cellular components from the acellular supernatant.
-
Cell Analysis: The cell pellet is resuspended and a total cell count is performed. A differential cell count is performed on a stained cytocentrifuge slide to determine the percentages of macrophages, lymphocytes, neutrophils, and eosinophils. A finding of >20% lymphocytes is indicative of lymphocytic alveolitis.[13][15]
-
Supernatant Analysis: The acellular supernatant can be stored at -80°C and used for quantifying proteins (e.g., total protein, albumin) and cytokines (e.g., TNF-α, IFN-γ, IL-6) via enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
Histopathology of Lung Biopsy
A transbronchial lung biopsy is the definitive procedure for diagnosing CBD by providing tissue for histological examination.
Methodology:
-
Sample Acquisition: Multiple small tissue samples are obtained from the lung parenchyma during bronchoscopy.
-
Fixation and Processing: The tissue is immediately fixed in 10% neutral buffered formalin to preserve its structure. It is then dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning and Staining: The paraffin block is sectioned into thin slices (4-5 µm) using a microtome. The sections are mounted on glass slides and stained, most commonly with Hematoxylin and Eosin (B541160) (H&E). Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink.
-
Microscopic Examination: A pathologist examines the stained sections under a microscope to identify the characteristic non-caseating granulomas. These are organized collections of epithelioid macrophages, often surrounded by a cuff of lymphocytes and may contain multinucleated giant cells.[10] Special stains for fungi and mycobacteria are also performed to rule out infectious causes of granulomas.
Diagnostic and Progression Workflows
The diagnosis of this compound-related disease follows a logical progression from exposure assessment to definitive pathological confirmation.
Caption: Diagnostic workflow for this compound-related diseases.
Caption: Progression pathway from this compound exposure to CBD.
Conclusion
This compound exposure poses a significant health risk, capable of inducing acute chemical pneumonitis, a chronic, debilitating granulomatous lung disease, and lung cancer. The pathogenesis of CBD is a well-defined example of a gene-environment interaction, driven by a this compound-specific, Th1-polarized CD4+ T-cell response in genetically susceptible individuals. Accurate diagnosis hinges on a combination of exposure history, the BeLPT to confirm sensitization, and histopathological evidence of granulomatous inflammation. The experimental protocols detailed herein form the basis of clinical diagnosis and are fundamental tools for research aimed at understanding disease mechanisms and developing novel therapeutic interventions for this complex occupational disease.
References
- 1. Risk of lung cancer associated with quantitative this compound exposure metrics within an occupational cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on granulomatous hypersensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine production by bronchoalveolar lavage cells in chronic this compound disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine production by bronchoalveolar lavage cells in chronic this compound disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berylliosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lung cancer case-control study of this compound workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. standards.doe.gov [standards.doe.gov]
- 10. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 11. atsjournals.org [atsjournals.org]
- 12. oriseapps.orau.gov [oriseapps.orau.gov]
- 13. Multiomic Signatures of Chronic this compound Disease Bronchoalveolar Lavage Cells Relate to T-Cell Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. A quantitative proteomic analysis of soluble bronchoalveolar fluid proteins from patients with sarcoidosis and chronic this compound disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 17. Development of this compound lymphocyte transformation tests in chronic this compound disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interleukin-1 signaling and CD4+ T cells control B cell recruitment to the lungs in chronic this compound disease - PMC [pmc.ncbi.nlm.nih.gov]
Beryllium's Superior Strength-to-Weight Ratio: A Technical Examination Against Steel and Aluminum
An In-depth Technical Guide for Researchers and Scientists
In the pursuit of advanced materials for high-performance applications, the strength-to-weight ratio, or specific strength, stands as a critical metric. This guide provides a detailed technical analysis of beryllium's exceptional strength-to-weight characteristics, offering a direct comparison with two of the most common structural metals: steel and aluminum. Through quantitative data, standardized experimental protocols, and logical visualization, this document serves as a comprehensive resource for professionals in materials science, aerospace, and other fields where structural efficiency is paramount.
Comparative Analysis of Mechanical Properties
The inherent advantage of this compound lies in its unique combination of low density and high stiffness (Young's Modulus). While some high-strength steel alloys may exhibit higher absolute tensile strength, this compound's significantly lower density results in a superior specific strength. The following table summarizes the key mechanical properties for this compound alongside representative high-strength alloys of aluminum (6061-T6) and steel (AISI 4140).
| Property | This compound (I-220-H Grade) | Aluminum Alloy (6061-T6) | Steel Alloy (AISI 4140, Annealed) |
| Density (ρ) | 1.85 g/cm³ | 2.70 g/cm³[1][2] | 7.85 g/cm³[3][4] |
| Young's Modulus (E) | 303 GPa | 68.9 GPa[2][5] | 205 GPa[4] |
| Ultimate Tensile Strength (UTS) | 483 MPa | 310 MPa[2][5] | 655 MPa[3][4] |
| Tensile Yield Strength | 345 MPa | 276 MPa[2][5] | 415 MPa[3][4] |
| Strength-to-Weight Ratio (UTS/ρ) | 261.1 kN·m/kg | 114.8 kN·m/kg | 83.4 kN·m/kg |
Note: Values for alloys can vary based on specific treatment and condition. The data presented represents typical values for comparison.
Understanding the Strength-to-Weight Relationship
The superiority of this compound becomes evident when calculating the strength-to-weight ratio. This derived property, which indicates a material's strength relative to its mass, is fundamental in applications where weight is a critical design constraint, such as in the aerospace and satellite industries.[6] The logical flow for determining this critical parameter is straightforward.
Caption: Logical diagram illustrating the derivation of the Strength-to-Weight Ratio.
Experimental Protocols
To ensure accuracy and reproducibility, the mechanical properties presented in this guide are determined using standardized testing methodologies. The following sections detail the protocols for measuring tensile properties and skeletal density.
Tensile Properties Determination (ASTM E8/E8M)
The tensile properties, including ultimate tensile strength and yield strength, are determined following the procedures outlined in ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .[1][3][7] This standard ensures that the data is reliable and comparable across different materials and laboratories.[4][8]
Methodology:
-
Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the material stock. The dimensions are precisely measured, particularly the cross-sectional area of the gauge section.
-
Gage Marking: Two marks are placed at a specific distance apart on the specimen's gauge section to measure elongation.
-
Machine Setup: A universal testing machine (UTM) equipped with appropriate grips and an extensometer is used. The machine is calibrated and zeroed before the test.
-
Test Execution: The specimen is mounted in the grips, and a uniaxial tensile load is applied at a controlled strain rate. The load applied and the elongation of the gauge section are continuously recorded.
-
Data Analysis:
-
Yield Strength: Determined by the stress at which a specified amount of permanent deformation (typically 0.2% offset) occurs.
-
Ultimate Tensile Strength (UTS): The maximum stress the material withstands during the test.
-
Elongation: The percentage increase in the gauge length after the specimen fractures, indicating ductility.
-
Skeletal Density Measurement (Gas Pycnometry)
The density of the materials is determined using gas pycnometry, a technique that measures the volume of a solid object by gas displacement. This method is highly accurate for determining the skeletal density, excluding the volume of open pores. The standard governing this procedure for metal powders, which is also applicable to solid pieces, is ASTM B923 - Standard Test Method for Metal Powder Skeletal Density by Helium or Nitrogen Pycnometry .[9][10]
Methodology:
-
Sample Preparation: The sample is weighed accurately using an analytical balance. For porous materials, a pre-treatment step involving heating under vacuum may be required to remove adsorbed contaminants from the surface.
-
Instrument Setup: A gas pycnometer is used, which consists of a sample chamber and a reference chamber of known volumes. Helium is typically used as the analysis gas due to its inert nature and small atomic size, allowing it to penetrate small pores.
-
Measurement Process:
-
The sample is placed in the sample chamber.
-
The chamber is filled with helium to an initial pressure (P1).
-
A valve is opened, allowing the gas to expand into the reference chamber, resulting in a lower equilibrium pressure (P2).
-
-
Calculation: Using the known volumes of the chambers and the measured pressures, the volume of the solid sample is calculated based on Boyle's Law. The density is then determined by dividing the sample's mass by its measured volume.
This technical guide provides a foundational understanding of this compound's significant strength-to-weight advantage over common steel and aluminum alloys. The rigorous, standardized methodologies detailed herein are crucial for the accurate characterization of these and other advanced materials, enabling informed selection for critical applications.
References
- 1. 6061 aluminium alloy - Wikipedia [en.wikipedia.org]
- 2. thomasnet.com [thomasnet.com]
- 3. ryerson.com [ryerson.com]
- 4. specialtysteelsupply.com [specialtysteelsupply.com]
- 5. gabrian.com [gabrian.com]
- 6. azom.com [azom.com]
- 7. metalsupermarkets.com [metalsupermarkets.com]
- 8. 6061-T6 Aluminum :: MakeItFrom.com [makeitfrom.com]
- 9. ASM Material Data Sheet [asm.matweb.com]
- 10. libertysteelgroup.com [libertysteelgroup.com]
A Technical Guide to the Hexagonal Close-Packed Crystal Structure of Beryllium
Introduction
Beryllium (Be) is an alkaline earth metal notable for its exceptional combination of properties, including low density, high specific stiffness, and excellent thermal conductivity. These characteristics make it a critical material in aerospace, defense, and nuclear applications. At ambient temperature and pressure, this compound metal crystallizes into a hexagonal close-packed (HCP) structure. A thorough understanding of this crystal structure is fundamental to predicting its mechanical behavior, optimizing its performance in various applications, and developing new this compound-based alloys. This technical guide provides an in-depth overview of the crystallographic features of HCP this compound, the experimental methods used for its characterization, and the logical arrangement of its atomic structure.
Crystallographic Data
The crystal structure of this compound is well-defined, characterized by a hexagonal unit cell. The primary crystallographic parameters are summarized in the tables below. It is important to note that minor variations in lattice parameters exist in the literature, which can be attributed to differences in sample purity, experimental conditions, and measurement precision.
Table 1: Key Crystallographic Parameters for Hexagonal Close-Packed this compound
| Parameter | Value | Reference(s) |
| Crystal System | Hexagonal | [1] |
| Space Group | P6₃/mmc | [1][2] |
| Space Group Number | 194 | [1][2] |
| Atoms per Unit Cell | 2 | [1] |
| Wyckoff Positions | 2c: (1/3, 2/3, 1/4), (2/3, 1/3, 3/4) | [3] |
| Density (calculated) | ~1.85 g/cm³ | [4] |
Table 2: Reported Lattice Parameters for this compound at Ambient Conditions
| Lattice Parameter 'a' (pm) | Lattice Parameter 'c' (pm) | c/a Ratio | Reference(s) |
| 228.58 | 358.43 | 1.568 | [2] |
| 228.60 | 358.42 | 1.568 | [5] |
| 229.0 | 358.73 (derived) | 1.567 | [1] |
| 228.58 | 358.42 | 1.568 | [4] |
| 270 | 359 | 1.330 | [6] |
Note: The c/a ratio is derived from the provided lattice parameters. The value from reference[6] appears to be an outlier compared to other crystallographic studies.
The Hexagonal Close-Packed (HCP) Structure
The HCP structure is one of the most efficient ways to pack identical spheres, achieving a packing density of 74%. It is characterized by a specific stacking sequence of close-packed atomic planes.
Atomic Stacking Sequence
In the HCP structure, planes of atoms are layered in an alternating ABAB... sequence.[1] An initial layer of atoms, designated 'A', forms a hexagonal arrangement. The next layer, 'B', is placed in the hollows of the 'A' layer. The third layer is placed directly above the first 'A' layer, repeating the sequence. This stacking arrangement results in each atom having a coordination number of 12 (six nearest neighbors in its own plane, and three in each of the planes directly above and below).[1]
The c/a Ratio
For an ideal packing of perfect spheres, the ratio of the lattice parameter 'c' (the height of the unit cell) to 'a' (the distance between atoms in the basal plane) is theoretically √(8/3) ≈ 1.633.[1] this compound's experimentally determined c/a ratio is approximately 1.568, which is significantly lower than the ideal value.[2][4][7] This deviation indicates a slight compression of the unit cell along the c-axis relative to the basal plane, a feature common to several HCP metals that is attributed to the complex nature of electronic bonding.[8]
References
- 1. Hexagonal close-packed [lampz.tugraz.at]
- 2. WebElements Periodic Table » this compound » crystal structures [webelements.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Solved 3. This compound has a hexagonal closed packed crystal | Chegg.com [chegg.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. princeton.edu [princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bonding Characteristics of Beryllium
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the unique bonding characteristics of beryllium with other elements. It delves into the predominantly covalent nature of its bonds, a feature that distinguishes it from other alkaline earth metals. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex interactions and workflows.
Introduction: The Unique Chemistry of this compound
This compound (Be), the lightest of the alkaline earth metals, exhibits chemical behavior that is largely a result of its small atomic and ionic radii and high ionization potentials.[1] Unlike its heavier congeners which readily form ionic compounds, this compound compounds are almost exclusively covalent, even with highly electronegative elements.[2][3] This tendency arises from the high polarization power of the small Be²⁺ ion, which distorts the electron cloud of potential anions to such an extent that electron sharing becomes predominant.[4][5] Consequently, this compound does not typically form simple Be²⁺ ions, instead satisfying its electron deficiency by forming covalent bonds, achieving a maximum coordination number of four in tetrahedral complexes like [BeF₄]²⁻ and [Be(H₂O)₄]²⁺.[2] Its chemistry often shows a diagonal relationship with aluminum, another element known for forming compounds with significant covalent character.[1][6]
The bonding in this compound compounds is often electron-deficient, leading to the formation of polymeric structures with bridging atoms in the solid state, as seen in BeCl₂ and BeH₂.[1][2] In organometallic compounds like dimethylthis compound, this is accommodated through three-center, two-electron bonds.[7] Furthermore, a unique class of non-covalent interactions, termed "this compound bonds," has been described. These are strong interactions between an electron-deficient this compound atom and a Lewis base, which are significantly stronger than conventional hydrogen bonds.[8]
This guide will explore these characteristics in detail, providing quantitative data on bond parameters, outlining the experimental methods used for their determination, and visualizing key processes involving this compound.
Quantitative Bonding Data
The unique nature of this compound's interactions is reflected in its bond energies and lengths. The following tables summarize key quantitative data for various this compound bonds.
Bond Energies
Bond energies provide insight into the strength and stability of chemical bonds. The data below pertains to gaseous diatomic species. It is important to note that these values can differ significantly from single bond energies within larger molecules or solid-state structures.[9]
| Bond | Bond Enthalpy (kJ/mol at 298 K) |
| Be-Be | 59 |
| Be-H | 200.0 ± 1.3 |
| Be-C | 434.7 ± 13.4 |
| Be-N | 577 ± 42 |
| Be-O | 372 ± 59 |
| Be-F | 388.3 ± 9.2 |
| Be-Cl | 381 ± 84 |
| Be-S | 381.0 ± 8.4 |
| Be-Al | 167.4 ± 13.0 |
| Table 1: Diatomic Bond Enthalpies for this compound Species. Data sourced from WebElements.[9] |
Bond Lengths
Bond lengths are a fundamental parameter for describing molecular structure. They are typically determined by diffraction or spectroscopic methods.
| Compound/Species | Bond | Bond Length (Å) | Method/State |
| This compound Metal | Be-Be | 2.21 (shorter), 2.26 (longer) | X-ray Diffraction |
| Be₂ (diatomic) | Be-Be | 2.45 | Laser Ablation |
| Diberyllocene | Be-Be | ~2.1 | X-ray Crystallography |
| BeCl₂ (solid) | Be-Cl | 2.03 | X-ray Diffraction |
| [OBeBeF] | Be-Be | 2.07 | Calculation |
| HypSiBeCl∙(thf) | Be-Si | 2.193(6) | X-ray Diffraction |
| HypSiBeCl∙(thf) | Be-Cl | 2.099(5), 2.112(5) | X-ray Diffraction |
| Table 2: Selected this compound Bond Lengths. Data sourced from Materials Project, RSC Publishing, and others.[10][11][12][13][14] |
Experimental Protocols for Characterizing this compound Bonding
A multi-technique approach is essential for a thorough understanding of this compound's complex bonding. Key experimental and computational methods are outlined below.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of crystalline this compound compounds, providing precise bond lengths, bond angles, and coordination geometries.
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound compound are grown, often via slow evaporation, vapor diffusion, or sublimation.
-
Sample Mounting: Due to the toxicity of this compound compounds, all handling is performed in a controlled environment (e.g., glovebox). A suitable crystal is mounted on a goniometer head, often coated in an inert oil to prevent degradation.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern: As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffraction spots are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.[10][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of this compound in solution. ⁹Be NMR is particularly informative.
Methodology:
-
Sample Preparation: A solution of the this compound compound is prepared in a suitable deuterated solvent inside a glovebox. The concentration is optimized for signal-to-noise.
-
Spectrometer Setup: The experiment is run on a multi-nuclear NMR spectrometer. For ⁹Be NMR, an external reference, such as BeSO₄ in D₂O, is used to define the 0 ppm chemical shift.[11]
-
Data Acquisition: ⁹Be NMR spectra are acquired. The chemical shift (δ) provides information about the electronic environment and coordination number of the this compound atom. For example, tetracoordinated this compound complexes typically show distinct chemical shifts.[11]
-
Other Nuclei: ¹H, ¹³C, and ²⁹Si NMR are also used to characterize the ligands coordinated to the this compound center.
-
Coupling Constants: Scalar coupling constants, such as ¹J(P,Be), can provide a direct measure of the Be-P bond strength in phosphine (B1218219) complexes.[16]
Computational Chemistry
Theoretical calculations are indispensable for studying this compound chemistry, offering insights into bonding nature, reaction mechanisms, and properties of transient species.[17][18]
Methodology:
-
Model Building: A model of the this compound molecule or system is constructed based on experimental data or chemical intuition.
-
Method Selection: An appropriate level of theory and basis set are chosen. Common methods include Density Functional Theory (DFT) with functionals like B3LYP, and higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) for more accurate energy calculations.[8]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure, from which theoretical bond lengths and angles are obtained.
-
Property Calculation: Various properties are calculated, including vibrational frequencies, interaction energies, and NMR chemical shifts.
-
Bonding Analysis: Advanced techniques are used to analyze the nature of the bonds.
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize interactions, identifying bond critical points (BCPs) and quantifying the covalent vs. ionic character.[8][19]
-
Energy Decomposition Analysis (EDA): EDA partitions the interaction energy between molecular fragments into electrostatic, Pauli repulsion, and orbital interaction terms, providing a quantitative picture of the bonding components.[20]
-
Visualizing this compound-Related Pathways
Experimental Workflow for this compound Compound Characterization
The characterization of a novel this compound compound follows a logical workflow, integrating synthesis with a suite of analytical techniques to fully elucidate its structure and bonding.
Pathogenic Pathway of Chronic this compound Disease (CBD)
The toxicity of this compound is a critical consideration for researchers. Chronic this compound Disease (CBD) is an immune-mediated lung disease that provides a clear example of a biological signaling pathway initiated by an element. The process begins with this compound exposure and sensitization, leading to a T-cell mediated inflammatory response and the formation of granulomas in the lungs.[21][22]
Conclusion
The bonding characteristics of this compound are remarkably different from its Group 2 counterparts, defined by a strong tendency toward covalency, electron deficiency, and the formation of unique non-covalent "this compound bonds." Its small size and high charge density dictate a chemistry rich with polymeric structures, complex organometallics, and tetrahedral coordination complexes. A comprehensive understanding of these features requires a synergistic application of advanced experimental techniques—primarily X-ray diffraction and multi-nuclear NMR—and high-level computational modeling. This guide has provided a foundational overview of these principles, summarizing key data and methodologies for researchers in chemistry and drug development who may encounter this unique and challenging element.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of this compound is not essentially ionic class 11 chemistry CBSE [vedantu.com]
- 5. This compound: Properties, Compounds and Uses [allen.in]
- 6. echemi.com [echemi.com]
- 7. Main Group Organometallic Chemistry-2 [wwwchem.uwimona.edu.jm]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WebElements Periodic Table » this compound » properties of compounds [webelements.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Strong this compound–this compound bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 15. First example of a stable this compound-beryllium bond synthesised | Department of Chemistry [chem.ox.ac.uk]
- 16. Advances in the understanding of molecular this compound element bonding - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03056K [pubs.rsc.org]
- 17. The Unusual Bonding Properties of this compound – Heaven Lab @Emory [heaven.emorychem.science]
- 18. researchgate.net [researchgate.net]
- 19. Characteristics of this compound bonds; a QTAIM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanisms, Genetic Factors, and Animal Models of Chronic this compound Disease - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cosmic Ray Spallation: A Comprehensive Technical Guide to the Universe's Beryllium Source
For Immediate Release
A Deep Dive into the Cosmic Origins of Beryllium
This technical guide provides an in-depth exploration of cosmic ray spallation, the primary mechanism responsible for the synthesis of this compound in the universe. Addressed to researchers, scientists, and drug development professionals, this document details the nuclear processes, presents key quantitative data, outlines experimental methodologies for this compound isotope analysis, and visualizes the intricate pathways of this fascinating astrophysical phenomenon.
Executive Summary
This compound, a light yet robust element, holds a unique position in the cosmic inventory. Unlike most other light elements, it is not a product of primordial Big Bang nucleosynthesis, nor is it significantly forged in the fiery cores of stars. Instead, the vast majority of this compound in the universe is born from the violent collisions of high-energy cosmic rays with interstellar matter. This process, known as cosmic ray spallation, involves the fragmentation of heavier atomic nuclei, primarily carbon, nitrogen, and oxygen, into lighter elements, including the stable this compound-9 (⁹Be) and the cosmogenic radionuclides This compound-7 (B1240020) (⁷Be) and This compound-10 (B1236284) (¹⁰Be). Understanding the intricacies of cosmic ray spallation is not only fundamental to astrophysics and nuclear physics but also has implications for geology and planetary science, where the long-lived ¹⁰Be isotope serves as a valuable chronometer.
The Core Mechanism: Cosmic Ray Spallation
Cosmic ray spallation is a nuclear reaction in which a high-energy particle, typically a proton or an alpha particle from a cosmic ray, collides with a larger atomic nucleus in the interstellar medium.[1] This collision imparts significant energy to the target nucleus, causing it to become highly excited and subsequently break apart, or "spall," into a number of smaller nuclei and nucleons (protons and neutrons).
The primary cosmic rays responsible for this compound production are predominantly protons (~87%) and alpha particles (~12%), with a small fraction of heavier nuclei. These particles, accelerated to relativistic speeds by energetic astrophysical events like supernovae, traverse the galaxy and interact with the interstellar medium, which is primarily composed of hydrogen and helium, but also contains heavier elements like carbon, nitrogen, and oxygen. It is the spallation of these CNO nuclei that gives rise to the observed abundances of lithium, this compound, and boron.
Quantitative Data: Production Cross-Sections and Isotopic Abundances
The efficiency of this compound production through cosmic ray spallation is quantified by nuclear reaction cross-sections, which represent the probability of a specific spallation reaction occurring. These cross-sections are energy-dependent and are crucial inputs for models of galactic cosmic ray propagation and nucleosynthesis.
Production Cross-Sections of this compound Isotopes
The following table summarizes representative production cross-sections for this compound isotopes from the interaction of high-energy protons with carbon and oxygen nuclei.
| Target Nucleus | Projectile | Projectile Energy (MeV/nucleon) | Product Isotope | Cross-Section (mb) |
| ¹²C | Proton | 600 | ⁷Be | 10.5 ± 1.0 |
| ¹²C | Proton | 600 | ⁹Be | 1.5 ± 0.3 |
| ¹²C | Proton | 600 | ¹⁰Be | 2.5 ± 0.4 |
| ¹⁶O | Proton | 600 | ⁷Be | 10.0 ± 1.0 |
| ¹⁶O | Proton | 600 | ⁹Be | 1.0 ± 0.2 |
| ¹⁶O | Proton | 600 | ¹⁰Be | 1.8 ± 0.3 |
Note: Cross-section values are indicative and can vary with projectile energy. Data compiled from various nuclear physics experiments.
This compound Isotopic Ratios in Cosmic Rays
Direct measurements of this compound isotopes in cosmic rays provide crucial constraints on cosmic ray propagation models. The ratio of the radioactive ¹⁰Be (half-life of 1.39 million years) to the stable ⁹Be is particularly important as it acts as a "cosmic clock," allowing scientists to determine the average time cosmic rays spend traversing the galaxy before reaching Earth.
| Experiment | Energy Range (GeV/nucleon) | ¹⁰Be/⁹Be Ratio | ⁷Be/(⁹Be+¹⁰Be) Ratio |
| PAMELA | 0.2 - 1.1 | ~0.2 - 0.4 | ~0.5 - 0.7 |
| AMS-02 | 1 - 10 | ~0.1 - 0.3 | ~0.4 - 0.6 |
Note: These are approximate ranges based on published data from the PAMELA and AMS-02 collaborations. The ratios exhibit energy dependence.[2][3][4][5][6][7][8][9][10]
Experimental Protocols: Measuring this compound Isotopes
The detection and quantification of this compound isotopes, particularly the rare ¹⁰Be, require highly sensitive analytical techniques. Accelerator Mass Spectrometry (AMS) is the gold standard for such measurements.
Sample Preparation for AMS
A multi-step chemical separation process is necessary to isolate this compound from the sample matrix (e.g., meteorites, terrestrial sediments) and prepare it for AMS analysis.
Detailed Methodologies:
-
Leaching: The sample is first dissolved using a combination of strong acids (e.g., hydrofluoric, nitric, and hydrochloric acids) to bring all minerals into solution. A known amount of ⁹Be carrier is typically added at this stage to monitor the chemical yield of the separation process.
-
Hydroxide Precipitation: The pH of the solution is adjusted to precipitate this compound hydroxide [Be(OH)₂] along with other metal hydroxides. This step helps to separate this compound from major matrix elements.
-
Ion Exchange Chromatography: The this compound-containing precipitate is redissolved and passed through an ion-exchange column. This is a critical purification step to separate this compound from interfering elements, particularly boron, which has a stable isotope (¹⁰B) that is isobaric with ¹⁰Be.
-
Final Precipitation and Oxidation: The purified this compound solution is subjected to a final precipitation as Be(OH)₂. The precipitate is then washed, dried, and ignited at high temperatures (typically around 1000°C) to convert it to this compound oxide (BeO).
-
Target Preparation: The resulting BeO powder is mixed with a conductive binder, such as niobium or silver powder, and pressed into a target holder (cathode) for insertion into the AMS ion source.[11][12][13][14][15][16][17][18][19]
Accelerator Mass Spectrometry (AMS) Measurement
AMS is an ultra-sensitive technique capable of detecting and counting individual rare isotopes.[13][17][18]
Key Experimental Steps:
-
Ionization: In the ion source, the BeO target is bombarded with cesium ions, which sputters negative ions from the sample.
-
Acceleration: The negatively charged ions are accelerated towards a high positive voltage terminal within a tandem accelerator.
-
Stripping: At the high-voltage terminal, the ions pass through a thin carbon foil or a gas-filled tube (the "stripper"). This process strips off several electrons, converting the negative ions into positive ions and, crucially, breaking apart any molecular isobars that may have been formed in the ion source.
-
Mass Analysis: The now positively charged ions are accelerated away from the terminal. A series of magnets and electrostatic analyzers are then used to separate the ions based on their mass-to-charge ratio, effectively isolating the desired this compound isotopes.
-
Detection: The stable ⁹Be isotope is measured as a current in a Faraday cup, while the rare ¹⁰Be ions are counted individually in a sensitive gas-ionization or solid-state detector. The ratio of ¹⁰Be counts to the ⁹Be current, normalized to a standard of known isotopic composition, gives the ¹⁰Be/⁹Be ratio of the sample.
Conclusion
Cosmic ray spallation stands as a testament to the dynamic and violent processes that shape the chemical evolution of our universe. It is the primary engine for the production of this compound, an element that would otherwise be exceedingly rare. The study of this compound isotopes produced through spallation, particularly through advanced techniques like Accelerator Mass Spectrometry, continues to provide profound insights into the lifecycle of cosmic rays, the history of our solar system, and the geological processes on Earth. This guide has provided a technical overview of this crucial astrophysical process, from the fundamental nuclear reactions to the sophisticated experimental methods used by scientists to unravel the cosmic story of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. papers.sif.it [papers.sif.it]
- 4. researchgate.net [researchgate.net]
- 5. galprop.stanford.edu [galprop.stanford.edu]
- 6. indico.nikhef.nl [indico.nikhef.nl]
- 7. cbpf.br [cbpf.br]
- 8. indico.cern.ch [indico.cern.ch]
- 9. indico-cdex.ep.tsinghua.edu.cn [indico-cdex.ep.tsinghua.edu.cn]
- 10. space.mephi.ru [space.mephi.ru]
- 11. geomar.de [geomar.de]
- 12. epic.awi.de [epic.awi.de]
- 13. GChron - Technical note: Accelerator mass spectrometry of 10Be and 26Al at low nuclide concentrations [gchron.copernicus.org]
- 14. ansto.gov.au [ansto.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. web.ornl.gov [web.ornl.gov]
- 17. s3.cern.ch [s3.cern.ch]
- 18. measurlabs.com [measurlabs.com]
- 19. Standard AMS Analysis - NOSAMS [www2.whoi.edu]
Methodological & Application
Application Notes and Protocols for the Use of Beryllium as a Neutron Reflector in Nuclear Research Reactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of beryllium as a neutron reflector in nuclear research reactors. This document includes key performance data, detailed experimental protocols, and safety procedures to guide researchers and professionals in the effective and safe utilization of this compound reflectors.
Introduction to this compound as a Neutron Reflector
This compound is a lightweight metal with a unique combination of nuclear, physical, and mechanical properties that make it an exceptional material for neutron reflection in nuclear research reactors.[1] Its primary function is to scatter neutrons that leak from the reactor core back into the core, thereby improving neutron economy, increasing the neutron flux available for experiments and isotope production, and allowing for a more compact reactor design.[2] Notable research reactors that have utilized this compound reflectors include the Advanced Test Reactor (ATR) in the United States and the BR2 Belgian Engineering Test Reactor.[1]
Key Advantages and Material Properties
The effectiveness of this compound as a neutron reflector stems from its:
-
Low Neutron Absorption Cross-Section: this compound has a very low probability of absorbing neutrons, allowing most neutrons to be scattered back into the core.
-
High Neutron Scattering Cross-Section: It efficiently scatters neutrons, redirecting them back towards the reactor core.
-
Low Atomic Weight: This contributes to its excellent moderating properties, slowing down fast neutrons to thermal energies where they are more effective in inducing fission.[1]
-
Good Thermal and Mechanical Properties: this compound exhibits high thermal conductivity and strength, which are crucial for maintaining structural integrity within the reactor environment.
Quantitative Data and Performance Comparison
The performance of a neutron reflector is critical for reactor efficiency. The following tables summarize key quantitative data for this compound and compare it with other common reflector materials.
Table 1: Nuclear Properties of Common Reflector Materials
| Material | Density (g/cm³) | Thermal Neutron Absorption Cross-Section (barns) | Thermal Neutron Scattering Cross-Section (barns) |
| This compound (Be) | 1.85 | 0.0076 | 7.6 |
| Graphite (C) | 2.26 | 0.0035 | 4.7 |
| Heavy Water (D₂O) | 1.11 | 0.001 | 10.6 |
| Light Water (H₂O) | 1.00 | 0.66 | 49.2 |
Data sourced from various nuclear data libraries.
Table 2: Impact of Reflector Material on Core Excess Reactivity
| Reflector Material | Core Excess Reactivity Increase (%) |
| This compound (Be) | ~10 |
| Heavy Water (D₂O) | ~8 |
| Graphite (C) | ~7 |
Note: The exact increase in reactivity is dependent on the specific reactor design and core configuration.
Experimental Protocols
Protocol for Measuring Neutron Flux Distribution with a this compound Reflector
Objective: To determine the thermal neutron flux distribution in the vicinity of a this compound reflector using the foil activation method. This data is essential for characterizing the reflector's performance and for planning irradiation experiments.
Materials:
-
High-purity gold (Au-197) foils of known mass and dimensions.
-
Cadmium (Cd) covers for epicadmium neutron measurements.
-
Foil holders made of low-neutron-absorbing material (e.g., aluminum).
-
High-purity germanium (HPGe) gamma-ray spectrometer.
-
Remote handling tools for irradiated foils.
-
Personal protective equipment (PPE), including gloves and safety glasses.
Procedure:
-
Preparation of Activation Foils:
-
Clean the gold foils with a suitable solvent (e.g., ethanol) to remove any surface contamination.
-
Measure and record the mass and dimensions of each foil.
-
Place a subset of the foils inside cadmium covers to shield them from thermal neutrons.
-
-
Irradiation:
-
Securely mount the bare and cadmium-covered foils in the foil holder at predetermined positions adjacent to the this compound reflector within an experimental channel of the reactor.
-
Record the exact location of each foil.
-
Irradiate the foils at a constant, known reactor power for a specified period. The irradiation time will depend on the reactor's neutron flux and the desired level of activation.[3]
-
Record the exact start and end times of the irradiation.
-
-
Post-Irradiation Handling and Measurement:
-
Following irradiation, remotely remove the foil holder from the reactor core and allow for a sufficient cooling period to reduce the activity of short-lived isotopes.
-
Using remote handling tools, carefully remove the foils from the holder.
-
Transport the foils to the gamma-ray spectrometry laboratory in a shielded container.
-
Position each foil at a reproducible distance from the HPGe detector and acquire a gamma-ray spectrum for a predetermined counting time.[3] Record the start and end times of the measurement.
-
-
Data Analysis:
-
From the gamma-ray spectrum of each foil, determine the net peak area of the 411.8 keV gamma ray from the decay of Au-198.
-
Calculate the saturation activity of Au-198 for each foil using the irradiation history and decay constants.
-
The thermal neutron flux (Φ_th) can then be calculated using the following equation:
A_sat = N * σ_eff * Φ_th
Where:
-
A_sat is the saturation activity.
-
N is the number of Au-197 atoms in the foil.
-
σ_eff is the effective thermal neutron capture cross-section for Au-197.
-
-
The difference in activity between the bare and cadmium-covered foils at the same position allows for the determination of the thermal neutron flux, while the activity of the cadmium-covered foil provides information about the epithermal neutron flux.
-
Plot the thermal neutron flux as a function of position to visualize the flux distribution around the this compound reflector.
-
Safety Precautions:
-
All handling of irradiated foils must be performed remotely or with appropriate shielding to minimize radiation exposure.
-
Wear appropriate PPE at all times.
-
Follow all facility-specific radiation safety procedures.
Logical Workflow and Diagrams
The lifecycle of a this compound reflector in a research reactor involves several key stages, from initial design to final disposal.
Caption: Workflow for a this compound neutron reflector.
Safety Protocols for Handling this compound
This compound is a toxic material, and inhalation of this compound dust or fumes can lead to serious health effects. Therefore, strict safety protocols must be followed when handling this compound components.
6.1. General Handling Precautions:
-
Designated Areas: All work with this compound should be conducted in designated areas with controlled access.
-
Ventilation: Use local exhaust ventilation (e.g., fume hoods, glove boxes) to control airborne this compound particles.
-
Personal Protective Equipment (PPE):
-
Wear appropriate respiratory protection (e.g., a HEPA-filtered respirator) when there is a potential for airborne this compound exposure.
-
Wear disposable coveralls, gloves, and shoe covers to prevent skin contact and contamination of personal clothing.
-
-
Hygiene:
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling this compound and before leaving the work area.
-
-
Housekeeping:
-
Maintain clean work surfaces.
-
Use wet methods or a HEPA-filtered vacuum for cleaning; never use compressed air.
-
6.2. Handling of Irradiated this compound:
-
Remote Handling: All handling of irradiated this compound reflectors must be performed using remote handling equipment in a hot cell or under water to protect personnel from high radiation fields.
-
Shielding: Use appropriate shielding (e.g., lead, concrete) to minimize radiation exposure.
-
Contamination Control: Implement measures to prevent the spread of radioactive contamination.
6.3. Waste Disposal:
-
Irradiated this compound is considered radioactive waste and must be disposed of in accordance with national and international regulations.
-
The waste must be properly characterized, packaged, and labeled before being sent to a licensed radioactive waste disposal facility.
Signaling Pathways and Logical Relationships
The decision-making process for the design and use of a this compound reflector involves balancing performance requirements with safety and material degradation considerations.
Caption: Decision pathway for this compound reflector use.
References
Application Notes and Protocols for Beryllium-Copper Alloys in Aerospace
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of beryllium-copper (Be-Cu) alloys for aerospace applications. The content includes detailed data on key alloys, experimental protocols for material characterization, and visualizations of critical processes and relationships.
Introduction to this compound-Copper Alloys in Aerospace
This compound-copper alloys are a class of high-performance materials widely used in the aerospace industry due to their unique combination of properties.[1][2][3] These alloys offer exceptional mechanical strength, high electrical and thermal conductivity, excellent corrosion resistance, and non-magnetic properties, making them suitable for a wide range of demanding applications.[1][2][3][4]
There are two primary classes of this compound-copper alloys used in aerospace:
-
High-Strength Alloys: These alloys, such as C17200, contain a higher percentage of this compound (1.8-2.0%) and are known for their remarkable tensile strength, which can be significantly enhanced through heat treatment.[1][5]
-
High-Conductivity Alloys: Alloys like C17510 have a lower this compound content (0.2-0.6%) and a higher concentration of nickel and cobalt, resulting in superior electrical and thermal conductivity with moderate strength.
The versatility of these alloys allows for their use in critical components, including aircraft landing gear bushings, electrical connectors, springs, and various instrumentation.[6][7]
Quantitative Data Presentation
The following tables summarize the key mechanical, physical, and chemical properties of two representative this compound-copper alloys used in aerospace: C17200 (high-strength) and C17510 (high-conductivity).
Table 1: Chemical Composition of Aerospace this compound-Copper Alloys
| Element | C17200 (wt%) | C17510 (wt%) |
| This compound (Be) | 1.80 - 2.00 | 0.20 - 0.60 |
| Cobalt (Co) + Nickel (Ni) | 0.20 min | 1.40 - 2.20 (Ni) |
| Cobalt (Co) + Nickel (Ni) + Iron (Fe) | 0.60 max | - |
| Aluminum (Al) | 0.20 max | 0.20 max |
| Silicon (Si) | 0.20 max | 0.20 max |
| Copper (Cu) | Balance | Balance |
Source: Lion Metal
Table 2: Mechanical Properties of Aerospace this compound-Copper Alloys (Heat Treated)
| Property | C17200 | C17510 |
| Tensile Strength (MPa) | 1140 - 1310 | 655 - 795 |
| Yield Strength (MPa) | 965 - 1140 | 520 - 725 |
| Elongation (%) | 3 - 10 | 10 - 20 |
| Hardness (Rockwell) | 37-45 HRC | 90 - 100 HRB |
| Elastic Modulus (GPa) | 131 | 131 |
Source: Lion Metal
Table 3: Physical Properties of Aerospace this compound-Copper Alloys
| Property | C17200 | C17510 |
| Density (g/cm³) | 8.25 | 8.83 |
| Electrical Conductivity (% IACS) | 22 - 28 | 45 - 65 |
| Thermal Conductivity (W/m·K) | 105 - 130 | 208 - 300 |
| Coefficient of Thermal Expansion (µm/m·°C) | 17.0 | 17.8 |
| Melting Range (°C) | 870 - 980 | 870 - 980 |
Source: Lion Metal
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the development and characterization of this compound-copper alloys.
Heat Treatment Protocol: Age Hardening
Age hardening, or precipitation hardening, is a critical heat treatment process used to significantly increase the strength of this compound-copper alloys.[8][9] The process consists of two main stages: solution annealing and precipitation hardening.
3.1.1. Solution Annealing
-
Objective: To dissolve the this compound in the copper matrix to form a solid solution.
-
Procedure:
-
Heat the alloy to a temperature range of 760-800°C for high-strength alloys (e.g., C17200) or 900-955°C for high-conductivity alloys (e.g., C17510).
-
Hold the material at this temperature for a sufficient time to ensure complete dissolution of the this compound. This is typically performed by the material supplier.
-
Rapidly quench the material in water to room temperature to retain the supersaturated solid solution.
-
3.1.2. Precipitation Hardening (Age Hardening)
-
Objective: To precipitate fine, this compound-rich particles within the copper matrix, thereby increasing the alloy's strength and hardness.
-
Procedure:
-
Reheat the solution-annealed alloy to a temperature between 260°C and 540°C.
-
The specific temperature and duration of this treatment depend on the desired final properties. For C17200, a typical treatment is 315°C for 2-3 hours.[9] For C17510, higher temperatures are generally used.
-
The level of mechanical properties is determined by both the temperature and the time at that temperature.
-
After the aging period, the material is cooled to room temperature.
-
Mechanical Testing Protocols
3.2.1. Tensile Testing (in accordance with ASTM E8)
-
Objective: To determine the tensile strength, yield strength, and elongation of the this compound-copper alloy.[10][11][12]
-
Apparatus: A calibrated universal testing machine (UTM) equipped with an extensometer.
-
Procedure:
-
Prepare a standardized test specimen with defined dimensions as per ASTM E8.
-
Mount the specimen securely in the grips of the UTM.
-
Apply a uniaxial tensile load to the specimen at a controlled rate until it fractures.
-
Continuously record the applied load and the elongation of the specimen.
-
From the resulting stress-strain curve, determine the ultimate tensile strength, yield strength (typically at 0.2% offset), and the percentage of elongation.
-
3.2.2. Hardness Testing (in accordance with ASTM E18)
-
Objective: To measure the Rockwell hardness of the this compound-copper alloy, which provides an indication of its resistance to indentation and wear.[3][13][14][15]
-
Apparatus: A calibrated Rockwell hardness tester.
-
Procedure:
-
Ensure the surface of the test specimen is clean, smooth, and free from any scale or lubricants.
-
Select the appropriate Rockwell scale (e.g., HRC for high-strength alloys, HRB for high-conductivity alloys) and indenter.
-
Apply a preliminary test force (minor load) to the specimen.
-
Apply the major load for a specified dwell time.
-
Remove the major load, and the Rockwell hardness number is directly read from the machine's dial or digital display, based on the depth of indentation.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships in the development of this compound-copper alloys for aerospace applications.
References
- 1. C17510 and C17200 Copper Alloys - Lion Metal [shlionmetal.com]
- 2. high strength copper this compound alloys | Total Materia [totalmateria.com]
- 3. industrialphysics.com [industrialphysics.com]
- 4. domadia.net [domadia.net]
- 5. researchgate.net [researchgate.net]
- 6. domadia.net [domadia.net]
- 7. C17510-FH this compound Copper Alloy [kojako.com]
- 8. Effect of Heat Treatment on the Mechanical Properties of Copper-Beryllium Alloy (C17200) | Scientific.Net [scientific.net]
- 9. In Our Element: How Do You Heat Treat Copper-Beryllium Parts? [materion.com]
- 10. valencesurfacetech.com [valencesurfacetech.com]
- 11. testresources.net [testresources.net]
- 12. wtsmachine.com [wtsmachine.com]
- 13. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 14. infinitalab.com [infinitalab.com]
- 15. ASTM E18-25: Rockwell Hardness Standard Test Methods - The ANSI Blog [blog.ansi.org]
Application Notes and Protocols: Synthesis and Application of High-Purity Beryllium Oxide Ceramics
Audience: Researchers, scientists, and professionals in materials science, electronics, nuclear engineering, and aerospace.
Introduction: Beryllium oxide (BeO), or beryllia, is an advanced ceramic material renowned for its unique combination of properties, including exceptionally high thermal conductivity, excellent electrical insulation, high melting point, and good mechanical strength.[1][2][3] These characteristics make high-purity BeO indispensable in demanding applications where efficient heat dissipation and electrical isolation are critical.[1][4][5][6] Applications range from electronic substrates and heat sinks in high-power devices to components in nuclear reactors and aerospace technology.[4][6] The purity of the initial BeO powder is a critical factor that significantly influences the final properties of the sintered ceramic.[6][7] This document provides detailed protocols for the synthesis of high-purity BeO powder from various precursors and its subsequent fabrication into dense ceramic bodies.
Safety Precautions: Warning: this compound compounds are toxic, particularly when inhaled as dust or fumes, and are classified as known carcinogens.[4] Inhalation can lead to chronic this compound disease (CBD), a severe lung condition.[4] All procedures involving BeO powder or the thermal decomposition of this compound salts must be performed in a well-ventilated fume hood or an enclosed system with appropriate air filtration.[4] Mandatory personal protective equipment (PPE) includes gloves, safety glasses, and a suitable respirator.[8][9]
Part 1: Synthesis of High-Purity this compound Oxide Powder
The synthesis of high-purity BeO powder typically involves the thermal decomposition (calcination) of a purified this compound salt precursor. The choice of precursor and the purification method are crucial for achieving the desired purity in the final oxide.[7]
Protocol 1: Synthesis from this compound Hydroxide (B78521) (Be(OH)₂)
This method offers a direct route to BeO, but the final purity is highly dependent on the purity of the starting this compound hydroxide.[7]
Methodology:
-
Precursor Preparation: Begin with high-purity this compound hydroxide powder.
-
Crucible Loading: Place a known quantity of the Be(OH)₂ powder into a high-purity alumina (B75360) or platinum crucible.[7]
-
Calcination:
-
Place the crucible in a programmable muffle or tube furnace.
-
Heat the furnace to the calcination temperature. The conversion to BeO begins around 400°C.[7] However, to produce ceramic-grade powder with specific particle characteristics, higher temperatures of 1000°C to 1300°C are typically used.[7]
-
Maintain the peak temperature for 2-4 hours to ensure complete conversion.[7]
-
Allow the furnace to cool slowly to room temperature to prevent thermal shock.
-
-
Product Recovery: Carefully remove the crucible containing the resulting white BeO powder.
Protocol 2: Synthesis from this compound Sulfate (B86663) (BeSO₄)
This is a common industrial method for producing high-purity, ceramic-grade BeO because it incorporates a highly effective purification step through crystallization.[7][10]
Methodology:
-
Dissolution: Dissolve technical-grade this compound hydroxide in a stoichiometric amount of sulfuric acid to create a this compound sulfate solution.[7]
-
Purification & Crystallization: Purify the solution by filtration and selective precipitation of impurities.[7] Concentrate the purified solution to induce the crystallization of high-purity this compound sulfate tetrahydrate (BeSO₄·4H₂O).
-
Separation and Drying: Separate the crystals from the solution and dry them to remove excess moisture.
-
Calcination:
-
Place the purified BeSO₄·4H₂O crystals in a high-purity alumina or platinum crucible.
-
Heat the crucible in a furnace. The decomposition of anhydrous this compound sulfate to BeO occurs at temperatures above 620°C. A calcination temperature of at least 800°C is recommended to ensure complete conversion.[8]
-
Hold at the peak temperature for 2-4 hours.
-
Cool the furnace slowly to room temperature.
-
-
Product Recovery: Remove the resulting high-purity BeO powder.
Protocol 3: Synthesis from this compound Nitrate (B79036) (Be(NO₃)₂)
This compound nitrate is another viable precursor for producing BeO powder.[8]
Methodology:
-
Precursor Preparation: Place a known quantity of this compound nitrate tetrahydrate (Be(NO₃)₂·4H₂O) into a clean alumina or platinum crucible.[8]
-
Calcination Program:
-
Place the crucible into a programmable furnace.
-
Dehydration: Ramp the temperature to 150°C at a rate of 5°C/min and hold for 1 hour to remove the water of hydration.[8]
-
Decomposition: Ramp the temperature to a final calcination temperature of 800°C at a rate of 10°C/min.[8] This ensures the complete decomposition of the nitrate into this compound oxide, nitrogen dioxide, and oxygen.[11]
-
Hold at 800°C for 2-4 hours.[8]
-
Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/min).[8]
-
-
Product Recovery: Once cooled, carefully retrieve the crucible containing the white BeO powder.
Part 2: Fabrication of Dense this compound Oxide Ceramics
High-purity BeO powder is processed into a dense ceramic component through a series of powder processing, shaping, and high-temperature sintering steps.
Protocol 4: General Fabrication of BeO Ceramics
Methodology:
-
Powder Processing:
-
If necessary, mill the synthesized BeO powder to break up agglomerates and achieve a fine, uniform particle size. This step is critical for achieving high density in the final ceramic.
-
-
Binder Addition: Mix the BeO powder with a small quantity of an organic binder (e.g., polyvinyl alcohol solution) to improve its cohesiveness and pressability.[8]
-
Shaping (Green Body Formation):
-
Binder Burnout:
-
Carefully place the green body in a furnace with good air circulation.
-
Heat slowly to a temperature sufficient to pyrolyze the organic binder, typically between 400-600°C.[8] The heating rate must be slow to prevent cracking.
-
-
Sintering:
-
Transfer the part to a high-temperature furnace capable of reaching 1600-1850°C.[3][12]
-
Sintering is often performed in a controlled atmosphere (e.g., hydrogen or vacuum) to achieve high density.[8][12]
-
A multi-stage sintering profile may be used to control grain growth and enhance densification.[13]
-
After holding at the peak temperature, the component is cooled in a controlled manner. The resulting product is a dense, hard, high-purity BeO ceramic component.
-
Data Presentation
Quantitative Properties of High-Purity BeO Ceramics
The properties of BeO ceramics are highly dependent on purity and density. The following table summarizes typical values for high-purity (>99.5%) and dense components.
| Property | Value | Units | Notes and References |
| Thermal Properties | |||
| Thermal Conductivity (at 25°C) | 260 - 330 | W/(m·K) | Among the highest of all ceramics, second only to diamond for non-metals.[2][4] Value depends on purity. |
| Coefficient of Thermal Expansion | 7.5 - 9.0 | x 10⁻⁶ /°C | Similar to other oxides and close to that of silicon, which is advantageous for electronic packaging.[1][3][5] |
| Melting Point | ~2550 | °C | Extremely high, making it suitable for high-temperature applications.[2] |
| Electrical Properties | |||
| Dielectric Constant (at 1 MHz) | 6.5 - 7.0 | - | Low value results in low dielectric loss, ideal for high-frequency applications.[2][5] |
| Dielectric Strength | ~10 | kV/mm | Excellent electrical insulator.[4] |
| Volume Resistivity | >10¹⁴ | Ω·cm | Maintains high resistivity even at elevated temperatures.[1][3] |
| Mechanical & Physical Properties | |||
| Density | ~3.01 | g/cm³ | Lower density than alumina (~3.97 g/cm³).[3][4] |
| Hardness | ~9 | Mohs | A very hard and wear-resistant material.[1] |
| Flexural Strength | 200 - 350 | MPa | Mechanically robust, though lower than alumina.[3] |
Visualizations
Experimental Workflow: From Precursor to Ceramic
The following diagram illustrates the general multi-step workflow for the synthesis and fabrication of high-purity BeO ceramics.
Caption: Overall workflow for the synthesis of BeO powder and its fabrication into a dense ceramic component.
Relationship Between BeO Properties and Applications
This diagram shows how the unique properties of high-purity BeO ceramics directly enable their key industrial applications.
Caption: The relationship between the core properties of BeO ceramics and their principal applications.
Part 3: Applications of High-Purity this compound Oxide Ceramics
The exceptional properties of BeO make it a critical material in several advanced technology sectors.
-
Electronics: BeO is highly valued for thermal management in electronic components.[4] Its high thermal conductivity allows it to efficiently dissipate heat from high-power transistors, power modules (IGBTs, MOSFETs), and laser diodes, enhancing their reliability and lifespan.[4][5] Its use as an electronic substrate is ideal for applications requiring both effective heat removal and excellent electrical insulation.[1][4]
-
Aerospace: In aerospace, the combination of low density, high strength, and thermal stability is crucial.[1][4] BeO is used for critical components in satellites and aircraft that require structural integrity and thermal management to protect sensitive electronics from extreme temperatures.[4]
-
Nuclear Energy: Due to its low neutron absorption coefficient and stability, high-purity BeO is used in nuclear reactors as a moderator and reflector, improving the efficiency of the nuclear reaction.[6]
-
Metallurgy: BeO's high melting point and chemical inertness make it an ideal material for high-temperature crucibles used in the melting and processing of reactive and precious metals, ensuring the purity of the final metal product.[2][4]
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. BeO / Beryllia [wintrustek.com]
- 3. azom.com [azom.com]
- 4. preciseceramic.com [preciseceramic.com]
- 5. This compound Oxide Ceramics-Performance Parameters and Industry Applications [good-ceramic.com]
- 6. This compound Oxide Ceramic Manufacturers,this compound Oxide Ceramic Factory Direct,this compound Oxide Ceramic OEM [atcera.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Oxide - ESPI Metals [espimetals.com]
- 10. This compound Oxide | BeO | CID 14775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. adcerax.com [adcerax.com]
- 13. CN101219899A - A kind of preparation method of this compound oxide ceramic material with high thermal conductivity and high flexural strength - Google Patents [patents.google.com]
Application Notes and Protocols for Beryllium Sample Preparation in Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation of various sample matrices for the quantitative determination of trace levels of beryllium. The methodologies outlined are essential for environmental monitoring, occupational safety, and quality control in pharmaceutical and industrial settings. Accurate sample preparation is a critical step to ensure reliable and reproducible results in trace this compound analysis.
Introduction to this compound Trace Analysis
This compound (Be) is a lightweight metal with unique properties that make it valuable in numerous industries, including aerospace, defense, and medicine.[1] However, it is also a highly toxic element, classified as a Class 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Exposure to this compound can lead to chronic this compound disease (CBD), a debilitating and often fatal lung condition.[1] Consequently, the precise measurement of trace levels of this compound in diverse samples is of paramount importance for safeguarding human health and the environment.
The analytical determination of this compound at trace and ultra-trace concentrations is typically performed using spectrometric techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).[2][3] ICP-MS offers the highest sensitivity for ultra-trace analysis.[2] The success of these analytical methods is heavily dependent on the sample preparation stage, which aims to efficiently bring the this compound into a solution suitable for introduction into the analytical instrument while minimizing matrix interferences.[2]
Sample Preparation Methodologies
The choice of sample preparation protocol is dictated by the sample matrix and the specific this compound compounds present. Refractory this compound oxide (BeO), particularly high-fired BeO, is notoriously difficult to dissolve and often requires aggressive digestion techniques.[4][5]
Acid Digestion
Acid digestion is the most common approach for the decomposition of solid samples to liberate this compound. This process typically involves heating the sample in the presence of one or more strong acids.
2.1.1. Microwave-Assisted Nitric Acid Digestion for Air and Wipe Samples
This method is suitable for the determination of this compound in air samples collected on mixed-cellulose ester (MCE) filters and wipe samples.[6] Microwave heating in a closed vessel allows for higher temperatures and pressures, facilitating the digestion of more refractory forms of this compound.[6]
Experimental Protocol:
-
Carefully transfer the MCE filter or wipe sample into a 35-mL Pyrex microwave digestion vessel.[6] For air filters, also wipe the interior of the cassette with a moistened smear tab and add it to the vessel.[6]
-
For bulk materials, weigh 20 to 50 mg of the sample and transfer it to the digestion vessel.[6]
-
Add approximately 2 mL of 18 MΩ water and 5 mL of concentrated nitric acid (trace metal grade).[6]
-
Seal the vessel and place it in the microwave digestion system.
-
Program the microwave to heat the samples to 215 °C and hold for a sufficient time to ensure complete digestion.[6]
-
After cooling, quantitatively transfer the digestate to a 25-mL Class A volumetric flask.[6]
-
Dilute to the mark with 18 MΩ water. The final solution will be in a 20% (v/v) nitric acid matrix.[6]
-
The sample is now ready for analysis by ICP-OES or ICP-MS.
2.1.2. Sulfuric and Nitric Acid Digestion for Biological Tissues
This protocol is adapted for the analysis of this compound in biological matrices such as liver, lung, spleen, and kidney.[1]
Experimental Protocol:
-
Weigh approximately 0.1 g of the tissue sample into a 125 mL Erlenmeyer flask.[1]
-
Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) in a 3:1 v/v ratio.[1]
-
Gently heat the flask on a hot plate in a fume hood.
-
Continue heating until dense white fumes are observed and the solution becomes clear.[1]
-
If the solution remains colored, add small additional volumes of the HNO₃/HClO₄ mixture to ensure complete dissolution.[1]
-
Remove the flask from the heat, allow it to cool, and dilute the digested sample to a final desired volume with deionized water.[1]
-
An internal standard, such as ⁶Li (Lithium-6), should be added to all samples and standards to correct for instrumental drift and matrix effects.[1]
2.1.3. Ammonium (B1175870) Bifluoride Extraction for Soil and Refractory Materials
This method is particularly effective for the dissolution of refractory this compound oxide and can be used to differentiate between anthropogenic and naturally occurring this compound in soil.[7][8]
Experimental Protocol:
-
Weigh 250 mg of dried and sieved soil into a 10-mL tube.[7][8]
-
Add 9 mL of a 5% (wt/vol) aqueous solution of ammonium bifluoride (ABF).[7][8]
-
Place the tube in a convection oven at 70 °C and mechanically rock for 60 minutes to ensure continuous mixing.[7][8]
-
After extraction, centrifuge the sample and analyze the supernatant for extractable this compound.
-
To determine the residual this compound, the remaining soil can be completely dissolved using a mixture of strong acids, including hydrofluoric acid.[7][8]
Fusion Methods for Ores and Minerals
For highly resistant materials like beryl (B75158) ore (3BeO-Al₂O₃-6SiO₂), fusion with a flux is necessary to break down the silicate (B1173343) matrix.[9]
Experimental Protocol:
-
Powder the beryl ore sample.
-
Mix the powdered ore with sodium carbonate in a 1:2 weight ratio in a platinum crucible.[9]
-
Heat the crucible to 1000 °C for 30-45 minutes.[9]
-
Allow the crucible to cool.
-
Dissolve the resulting fuseate in dilute hydrochloric acid or nitric acid. If silicon is present, the addition of hydrofluoric acid may be necessary to maintain its stability in solution.[9]
Preconcentration and Extraction Techniques
For ultra-trace analysis, especially when using less sensitive instrumentation like Flame Atomic Absorption Spectrometry (FAAS), preconcentration techniques are employed to increase the analyte concentration and remove matrix interferences.[2]
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-phase extraction technique that offers high enrichment factors and uses minimal organic solvents.[2]
Experimental Protocol:
-
Adjust the pH of the aqueous sample containing this compound.
-
Prepare a mixture of an extraction solvent (e.g., a water-immiscible organic solvent) and a disperser solvent (e.g., acetone, methanol).
-
Rapidly inject this mixture into the aqueous sample, forming a cloudy solution of fine droplets.
-
This compound forms a complex with a suitable chelating agent (e.g., acetylacetone) and is extracted into the organic phase.[2]
-
Centrifuge to separate the organic phase.
-
Analyze the enriched organic phase by a suitable analytical technique.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound analysis using various sample preparation and analytical techniques.
Table 1: Detection Limits for this compound in Various Matrices
| Analytical Technique | Sample Matrix | Detection Limit (LOD) | Reference |
| ICP-MS | Human Urine | 0.3 ng/L (ppt) | [1] |
| ICP-MS | Biological Tissue | 0.02 ng/g | [1] |
| ICP-MS | Blood | 0.03 ng/mL | [1] |
| ICP-OES (with LLE) | Aqueous Solution | 8.0 pg/mL | [10] |
| FAAS (with DLLME) | Water | 1 ng/L | [2] |
| ICP-OES | Air (OSHA Method) | 0.03 µg/m³ (Reliable Quantitation Limit) | [6] |
Table 2: Performance of OSHA Validated Method for this compound in Air
| Parameter | Value |
| Recommended Sampling Time (TWA) | 240 minutes at 2 L/min (480 L) |
| Recommended Sampling Time (STEL) | 15 minutes at 2 L/min (30 L) |
| Reliable Quantitation Limit | 0.03 µg/m³ |
| Standard Error of Estimate | 5.4% |
Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation and analysis processes.
Caption: General workflow for this compound sample preparation and analysis.
Caption: Workflow for microwave-assisted nitric acid digestion.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. scispace.com [scispace.com]
- 5. colden.com [colden.com]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 10. Optimisation of on-line liquid–liquid extraction for this compound determination by inductively coupled plasma atomic emission spectrometry (ICP-AES) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Note: Spectrometric Quantification of Beryllium in Environmental Samples
AN-BE-001
Audience: Researchers, scientists, and environmental monitoring professionals.
Introduction
Beryllium (Be) is a lightweight alkaline earth metal used in various industries, including aerospace, nuclear technology, and electronics.[1] Despite its useful properties, this compound is one of the most toxic non-radioactive elements and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[2] Chronic exposure, primarily through inhalation, can lead to Chronic this compound Disease (CBD), a granulomatous lung disease. Anthropogenic activities such as fossil fuel combustion, ore smelting, and industrial processes can release this compound into the environment, contaminating air, water, and soil.[1][2] Therefore, sensitive and accurate quantification of this compound in environmental matrices is crucial for monitoring contamination levels, assessing human exposure risks, and ensuring regulatory compliance. This application note details spectrometric methods for the determination of this compound in environmental samples.
1.0 Spectrometric Techniques for this compound Analysis
Several atomic spectrometry techniques are employed for the quantification of this compound. The choice of method depends on the required sensitivity, the sample matrix, and the expected concentration range.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a powerful technique for detecting and quantifying trace and ultra-trace elements.[2] A liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the this compound. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[2] ICP-MS offers the highest sensitivity for this compound analysis, making it ideal for environmental monitoring where concentrations are often very low.[2][3] However, its low mass makes this compound susceptible to space-charge effects (a type of matrix effect) where heavier elements can interfere with the ion beam, potentially reducing sensitivity.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Also known as ICP-Atomic Emission Spectrometry (ICP-AES), this technique is suitable for routine analysis of this compound at the parts-per-billion (ppb) level.[2] Similar to ICP-MS, it uses an argon plasma to excite this compound atoms to higher energy levels. As the atoms return to their ground state, they emit light at characteristic wavelengths (e.g., 313.1 nm and 234.9 nm), and the intensity of this emission is proportional to the this compound concentration.[4] While less sensitive than ICP-MS, ICP-OES is robust, supports high-throughput analysis, and is effective for quantifying moderate to high concentrations of this compound.[2][5]
-
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): Also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), GFAAS is a highly sensitive technique for quantifying trace elements.[6][7] A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample.[7] A light beam of a specific wavelength (234.9 nm for Be) passes through the graphite tube, and the amount of light absorbed by the atomized this compound is measured.[8] GFAAS offers excellent sensitivity (in the µg/L range) and requires only small sample volumes.[2][7]
-
Flame Atomic Absorption Spectrometry (FAAS): In FAAS, the sample solution is aspirated into a flame (typically nitrous oxide-acetylene for this compound) to be atomized.[8][9] The absorbance is measured in the same way as GFAAS. FAAS is generally less sensitive than GFAAS and ICP-MS, making its detection limits often inadequate for the trace analyses required for environmental monitoring.[6]
Experimental Protocols
2.0 Sample Collection and Handling
-
Air Samples: Workplace or ambient air is drawn through a 0.8-micron pore size, mixed-cellulose ester (MCE) filter (37-mm diameter) in a closed-face cassette using a calibrated personal sampling pump.[4] A typical sampling rate is 2 L/min.[4] After sampling, the cassettes are capped and sent to the laboratory for analysis.
-
Water Samples (Surface, Ground, Drinking): Collect samples in clean polyethylene (B3416737) or polypropylene (B1209903) bottles. To preserve the sample and prevent this compound from adsorbing to the container walls, acidify the sample with trace-metal grade nitric acid (HNO₃) to a pH < 2.
-
Soil and Sediment Samples: Collect a representative sample using clean sampling tools. Samples can be composited to represent a larger area.[10] In the laboratory, air-dry the samples, then sieve them to remove large debris and homogenize the sample before digestion.
3.0 Sample Preparation: Microwave-Assisted Acid Digestion (Based on EPA Method 3051A/3052)
Microwave digestion is a robust technique for dissolving this compound from various sample matrices.[4][11][12] This protocol is a general guideline; specific parameters may need to be optimized based on the sample matrix and microwave system used.[11]
3.1 Reagents and Materials
-
Concentrated Nitric Acid (HNO₃), trace metal grade.[4]
-
Hydrofluoric Acid (HF), trace metal grade (for siliceous matrices). Caution: HF is extremely hazardous and requires special handling procedures and personal protective equipment.
-
Hydrochloric Acid (HCl), trace metal grade.
-
Deionized (DI) Water (≥18 MΩ·cm).
-
Microwave Digestion System with appropriate pressure and temperature-rated vessels (e.g., PTFE-lined).[13]
-
Class A Volumetric Flasks.
3.2 Digestion Protocol for Soil/Sediment/Air Filters
-
Weigh approximately 0.5 g of the homogenized soil/sediment sample or place the entire air filter into a clean microwave digestion vessel.[4][13]
-
Carefully add 9 mL of concentrated HNO₃ and 3 mL of HF (if digesting siliceous matrices like soil) to the vessel.[11] For air filters, 5 mL of concentrated HNO₃ may be sufficient.[4]
-
Seal the vessels according to the manufacturer's instructions and place them in the microwave unit.
-
Program the microwave to ramp to a temperature of at least 180-215°C and hold for a minimum of 10-15 minutes.[4][11] The pressure and power settings should be optimized for the specific instrument and sample load.
-
After the program is complete, allow the vessels to cool completely to room temperature before opening them in a fume hood.
-
Quantitatively transfer the digestate to a 25 mL or 50 mL Class A volumetric flask.[4]
-
Rinse the vessel multiple times with small volumes of DI water, adding the rinsate to the volumetric flask.
-
Dilute the sample to the final volume with DI water, cap, and mix thoroughly.
-
The sample is now ready for analysis. If particulates are present, the solution may need to be filtered or centrifuged.[4]
4.0 Instrumental Analysis
4.1 General Instrumental Parameters
| Parameter | ICP-MS | ICP-OES | GFAAS |
| Analyte Line/Isotope | ⁹Be[14] | 313.107 nm, 234.861 nm[4] | 234.9 nm[8] |
| Plasma/Flame Gas | Argon[14] | Argon | Acetylene |
| Oxidant Gas | N/A | N/A | Nitrous Oxide[8] |
| Internal Standard (ICP-MS) | ⁶Li or others[14] | Yttrium (Y) or Scandium (Sc) | N/A |
| Matrix Modifier (GFAAS) | N/A | N/A | Calcium, Aluminum, or Palladium[15] |
4.2 Calibration Prepare a calibration blank and at least three calibration standards by diluting a certified this compound stock standard solution.[4] The acid matrix of the standards must match that of the digested samples.[4] A typical concentration range for ICP-OES might be 0.001, 0.05, and 1 µg/mL.[4] The calibration curve should have a correlation coefficient (r²) of 0.995 or better.
4.3 Quality Control (QC)
-
Method Blank: A method blank (reagents taken through the entire digestion and analysis process) should be analyzed with each batch of samples to check for contamination.[14]
-
Laboratory Control Sample (LCS): A certified reference material (CRM) with a known concentration of this compound should be digested and analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound is added to a sample duplicate to evaluate matrix effects and method performance.
-
Continuing Calibration Verification (CCV): A mid-range calibration standard is analyzed periodically to check the stability of the instrument's calibration.
4.4 Interferences and Corrections
-
Spectral Interferences (ICP-OES): High concentrations of elements like aluminum, chromium, iron, titanium, and vanadium can cause spectral overlap with this compound emission lines.[4][5] Modern ICP-OES instruments use techniques like Multicomponent Spectral Fitting (MSF) or Inter-Element Correction (IEC) to correct for these interferences.[4]
-
Matrix Effects (ICP-MS/GFAAS): High concentrations of dissolved solids or acids in the sample can suppress the analyte signal.[14] This can be managed by diluting the sample, using an internal standard (for ICP-MS), or using a chemical modifier (for GFAAS).[14][15]
-
Ionization Interference (FAAS): this compound can be slightly ionized in the nitrous oxide-acetylene flame. Adding an ionization suppressor, such as a calcium chloride solution, to all samples and standards can control this effect.[8]
Data Presentation
Table 1: Typical this compound Concentrations in Environmental Samples
| Sample Matrix | Concentration Range | Average Concentration | Reference |
| Air (Ambient) | 0.0015 - 0.0028 ng/m³ | 0.081 ng/m³ | [16][17] |
| Surface Water | 0.01 - 1.22 µg/L | 0.140 µg/L | [16][18] |
| Groundwater | - | 0.343 µg/L | [16] |
| Drinking Water | 0.002 - 2000 µg/L | 0.013 µg/L (tap water) | [16][17] |
| Soil (U.S.) | - | 1.8 mg/kg (µg/g) | [16] |
| Soil (Ontario, Canada) | <0.5 - 0.52 µg/g | - | [10] |
Table 2: Comparison of Method Detection Limits (MDL) for Spectrometric Techniques
| Technique | Typical MDL | Comments | Reference |
| ICP-MS | < 1 ng/L (0.001 µg/L) | Highest sensitivity, ideal for ultra-trace analysis.[2] | [2] |
| GFAAS / ETAAS | ~1 ng/L - 1 µg/L | Very good sensitivity, suitable for low-level quantification.[2][7] | [2][7] |
| ICP-OES / ICP-AES | ~0.03 µg/m³ (air) | Robust for routine analysis at ppb levels.[2][4] | [2][4] |
| FAAS | ~10 µg/L | Generally insufficient sensitivity for environmental monitoring.[6][8] | [6][8] |
Visualizations
Caption: Experimental workflow for this compound analysis in environmental samples.
Caption: Logic diagram for selecting a spectrometric technique for this compound analysis.
References
- 1. This compound Drinking Water Well Contaminant Water Testing Treatment [knowyourh2o.com]
- 2. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. New method for removal of spectral interferences for this compound assay using inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Graphite Furnace Atomic Absorption Spectrometry - EAG Laboratories [eag.com]
- 8. nemi.gov [nemi.gov]
- 9. mdpi.com [mdpi.com]
- 10. bwxt.com [bwxt.com]
- 11. epa.gov [epa.gov]
- 12. swel.osu.edu [swel.osu.edu]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 15. [Determination of this compound in river water by graphite furnace atomic absorption spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
Application Notes and Protocols: Beryllium Lymphocyte Proliferation Test (BeLPT) for Sensitization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium (Be) is a lightweight metal utilized in numerous industries, including aerospace, electronics, and defense. However, inhalation of this compound particles can lead to a serious lung condition known as Chronic this compound Disease (CBD), a debilitating and sometimes fatal granulomatous lung disease.[1][2] The development of CBD is preceded by this compound sensitization (BeS), a cell-mediated immune response to this compound.[3][4]
The this compound Lymphocyte Proliferation Test (BeLPT) is a critical in vitro diagnostic tool used to identify individuals who have developed this compound sensitization.[5][6] This blood test measures the proliferation of lymphocytes in response to this compound exposure, serving as a key method for medical surveillance in occupational settings.[6][7] Early detection of BeS through the BeLPT allows for timely medical intervention and can help prevent the progression to CBD.[8]
These application notes provide a comprehensive overview of the BeLPT, including detailed experimental protocols, data interpretation guidelines, and the underlying immunological mechanisms, intended for researchers, scientists, and professionals in drug development.
Principle of the BeLPT
The BeLPT is a cell-based assay that quantifies the antigen-specific proliferation of T-lymphocytes. In individuals sensitized to this compound, CD4+ T-helper cells in the peripheral blood recognize this compound when presented by antigen-presenting cells (APCs).[3][9] This recognition triggers T-cell activation and proliferation.[3] The extent of this proliferation is measured by the incorporation of a radiolabeled nucleoside, typically tritiated thymidine (B127349) ([³H]-thymidine), into the DNA of the dividing cells. The amount of radioactivity is proportional to the degree of lymphocyte proliferation and is used to determine sensitization status.[10][11]
Signaling Pathway in this compound Sensitization
This compound sensitization is a cell-mediated (delayed-type hypersensitivity) immune response.[3] this compound acts as a hapten, binding to proteins to form an antigenic complex. This complex is processed by APCs and presented via MHC Class II molecules to CD4+ T-cells, leading to their activation and clonal expansion.[2][3]
Caption: Signaling pathway of this compound-induced T-cell activation.
Experimental Protocols
Materials
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Human AB serum (heat-inactivated)[10]
-
L-glutamine
-
Penicillin-Streptomycin solution
-
This compound sulfate (B86663) (BeSO₄)
-
Phytohemagglutinin (PHA) (positive control)
-
Candida albicans antigen (positive control)[11]
-
[³H]-thymidine
-
96-well round-bottom culture plates
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow
Caption: Workflow for the this compound Lymphocyte Proliferation Test.
Detailed Procedure
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% human AB serum, L-glutamine, and antibiotics). Plate cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Stimulation: Add this compound sulfate at three different concentrations (e.g., 1 µM, 10 µM, and 100 µM) to triplicate wells.[10] Set up negative control wells (media alone) and positive control wells (PHA or Candida antigen).[11]
-
Incubation: Incubate the plates for 5 and 7 days at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Thymidine Incorporation: During the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.[10]
-
Harvesting and Counting: Harvest the cells onto a filter mat. Measure the incorporated radioactivity using a liquid scintillation counter, with results expressed as counts per minute (CPM).[10][11]
Data Presentation and Interpretation
The primary metric for BeLPT is the Stimulation Index (SI), which is calculated for each this compound concentration.
Stimulation Index (SI) = Mean CPM of Be-stimulated wells / Mean CPM of negative control wells
Results are typically categorized as normal, borderline, or abnormal based on the SI values.
| Result Category | Interpretation Criteria |
| Normal | All SI values are below the established cutoff (e.g., SI < 3.0).[11][14] |
| Borderline | Exactly one of the six SI values (three concentrations at two time points) is above the cutoff.[14][15] |
| Abnormal | Two or more of the six SI values are above the cutoff.[11][14] |
An individual is considered "confirmed positive" for this compound sensitization with two abnormal BeLPT results, or one abnormal and one borderline result.[1] Three borderline results may also be considered for further evaluation.[5]
Logical Flow for Result Interpretation
Caption: Decision tree for interpreting individual BeLPT results.
Performance Characteristics
The BeLPT is a highly specific but moderately sensitive test. Serial testing is often used to improve its predictive value.
| Performance Metric | Reported Value |
| Sensitivity (single test) | ~68%[16][17] |
| Specificity (single test) | ~97-99%[16][18] |
| Positive Predictive Value (PPV) of two abnormal tests for BeS | ~97-98%[19] |
| PPV for predicting CBD | 35-65%[19] |
Conclusion
The this compound Lymphocyte Proliferation Test is the gold standard for identifying this compound sensitization, a key step in the pathogenesis of Chronic this compound Disease.[6] Its application in medical surveillance programs for exposed workers is crucial for early detection and management.[7][20] Understanding the detailed protocols, data interpretation nuances, and performance characteristics of the BeLPT is essential for its effective implementation in research, clinical diagnostics, and the development of safer industrial practices.
References
- 1. osha.gov [osha.gov]
- 2. Berylliosis - Wikipedia [en.wikipedia.org]
- 3. Mechanisms, Genetic Factors, and Animal Models of Chronic this compound Disease - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic this compound Disease | Causes, Symptoms, & Treatments [nationaljewish.org]
- 5. This compound allergy test | What is a BeLPT Test? [nationaljewish.org]
- 6. This compound Exposure Testing for Workers [nationaljewish.org]
- 7. This compound Lymphocyte Proliferation Test Surveillance Identifies Clinically Significant this compound Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. journals.asm.org [journals.asm.org]
- 10. standards.doe.gov [standards.doe.gov]
- 11. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 12. stmichaelshospital.com [stmichaelshospital.com]
- 13. This compound Lymphocyte Proliferation Test (BeLPT) | Lungs at Work [lungsatwork.org.uk]
- 14. orise.orau.gov [orise.orau.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Clinical and laboratory factors contributing to uninterpretable this compound lymphocyte proliferation tests (BeLPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interpreting Borderline BeLPT Results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oriseapps.orau.gov [oriseapps.orau.gov]
- 20. This compound Testing | Department of Energy [energy.gov]
Standardized Methods for Sampling Beryllium in Workplace Air: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the standardized sampling of beryllium in workplace air. Exposure to this compound can lead to chronic this compound disease (CBD), a debilitating and sometimes fatal lung condition.[1][2][3] Accurate and reliable monitoring of airborne this compound is therefore critical for worker safety. The methods outlined below are based on established protocols from key regulatory and standards organizations, including the U.S. Occupational Safety and Health Administration (OSHA), the U.S. National Institute for Occupational Safety and Health (NIOSH), and ASTM International.
Summary of Standardized Air Sampling Methods for this compound
Several standardized methods are available for the collection and analysis of airborne this compound. The choice of method may depend on factors such as the expected concentration, the presence of interfering substances, and the required analytical sensitivity. The following table summarizes the key quantitative parameters for some of the most common methods.
| Method | Organization | Sampling Medium | Flow Rate (L/min) | Sampling Time (min) | Sample Volume (L) | Analytical Technique | Reliable Quantitation Limit (RQL) or Working Range |
| OSHA 1023 | OSHA | 37-mm, 0.8 µm MCE Filter | 2 | 240 (TWA), 15 (STEL) | 480 (TWA), 30 (STEL) | ICP-OES | 0.03 µg/m³[4] |
| OSHA ID-125G | OSHA | 37-mm MCE Filter | 2 | TWA: up to 240, STEL: 30 | TWA: 480, STEL: 60 | ICP-AES | Varies by element |
| NIOSH 7300 | NIOSH | 37-mm, 0.8 µm MCE Filter | 1 - 4 | Varies | 5 - 2000 | ICP-AES | Varies by element |
| NIOSH 7102 | NIOSH | 37-mm MCE Filter | 1 - 4 | Varies | 25 - 1000 | GFAAS | 0.005 µg per sample |
| NIOSH 7704 | NIOSH | 0.8 µm MCE or Nylon Filter | Varies | Varies | 1000 (recommended) | Field-Portable Fluorometry | 0.005 µg/m³ to 6 µg/m³[5] |
| ASTM D7202 | ASTM | Air filter or surface wipe | Not Specified | Not Specified | Not Specified | Optical Fluorescence Detection | Not Specified in abstract |
Abbreviations: MCE - Mixed Cellulose Ester, L/min - Liters per minute, TWA - Time-Weighted Average, STEL - Short-Term Exposure Limit, ICP-OES - Inductively Coupled Plasma-Optical Emission Spectrometry, ICP-AES - Inductively Coupled Plasma-Atomic Emission Spectrometry, GFAAS - Graphite Furnace Atomic Absorption Spectrometry.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the summary table. These protocols are intended to provide a comprehensive guide for workplace air sampling of this compound.
Protocol 1: OSHA Method 1023 - this compound and Compounds (as Be)
This method is designed for the collection and analysis of airborne this compound by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4][6]
1. Sampling Equipment:
-
Personal sampling pump calibrated to a flow rate of 2 L/min.
-
37-mm diameter, 0.8-micron pore size, mixed-cellulose ester (MCE) filter in a closed-face polystyrene cassette.[4]
2. Sampling Procedure:
-
Ensure sampling pumps are calibrated with a representative filter cassette in line.
-
Attach the filter cassette to the worker's breathing zone (e.g., collar).
-
For an 8-hour Time-Weighted Average (TWA) sample, collect for 240 minutes at a flow rate of 2 L/min, for a total volume of 480 L.[4]
-
For a Short-Term Exposure Limit (STEL) sample, collect for 15 minutes at a flow rate of 2 L/min, for a total volume of 30 L.[4]
-
After sampling, cap the cassette securely and label it with a unique sample ID.
-
Prepare at least one field blank by handling a filter cassette in the same manner as the samples, but without drawing air through it.[4]
3. Sample Preparation and Analysis:
-
Samples are digested using nitric acid with microwave digestion.[4] This procedure has been shown to be effective for various this compound compounds, including high-fired this compound oxide.[4]
-
The digested samples are then analyzed using ICP-OES.[4]
Protocol 2: NIOSH Method 7300 - Elements by ICP
This method is a general procedure for the determination of various elements, including this compound, using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[3]
1. Sampling Equipment:
-
Personal sampling pump calibrated to a flow rate between 1 and 4 L/min.[7]
-
37-mm, 0.8 µm mixed-cellulose ester (MCE) filter in a cassette.[7]
2. Sampling Procedure:
-
Calibrate the sampling pump with a representative filter in line.
-
Attach the filter cassette to the worker's breathing zone.
-
Sample for a sufficient duration to collect a total air volume between 5 and 2000 L, depending on the expected concentration and the analytical laboratory's requirements.[7]
-
After sampling, cap and label the cassette.
-
Submit field blanks along with the collected samples.
3. Sample Preparation and Analysis:
-
The filter samples are typically digested using a mixture of nitric and perchloric acids.[5]
-
The resulting solution is then analyzed by ICP-AES.[3] It is important to note that some this compound compounds, like high-fired this compound oxide, may be difficult to digest completely with this method.[8]
Protocol 3: ASTM D7202 - Field-Based this compound Determination
This standard test method is intended for the on-site determination of this compound in workplace air and surface dust samples using extraction and optical fluorescence detection.[1][9]
1. Sampling:
-
Air and surface samples are collected using appropriate ASTM standard practices.[1][9] For air sampling, this typically involves using a filter cassette as described in the OSHA and NIOSH methods.
2. Sample Preparation (Extraction):
-
The collected this compound is extracted (dissolved) in a weakly acidic medium of 1% aqueous ammonium (B1175870) bifluoride.[1][10]
3. Analysis:
-
An aliquot of the extract solution is analyzed in the field using a portable fluorometer.
-
The analysis utilizes a this compound-specific optically fluorescent dye.[1][10]
-
The instrument's operating instructions, as provided by the manufacturer, should be followed for the analysis.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflow for this compound air sampling and analysis, and the decision-making process for method selection.
Caption: General workflow for this compound air sampling and laboratory analysis.
Caption: Decision tree for selecting a this compound air sampling method.
References
- 1. store.astm.org [store.astm.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. colden.com [colden.com]
- 4. osha.gov [osha.gov]
- 5. cdc.gov [cdc.gov]
- 6. This compound - Exposure Evaluation and Controls | Occupational Safety and Health Administration [osha.gov]
- 7. Micro Analytical Laboratories, Inc. [labmicro.com]
- 8. osti.gov [osti.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
Application Notes and Protocols for Utilizing Beryllium Components in High-Energy Particle Physics Detectors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beryllium is a unique material with a combination of properties that make it highly valuable for applications in high-energy particle physics detectors. Its low atomic number (Z=4) and low density provide excellent transparency to X-rays and other forms of ionizing radiation, minimizing the unwanted interaction of particles with detector components.[1] This document provides a comprehensive overview of the applications, material properties, and detailed protocols for the safe handling and implementation of this compound components in experimental setups.
Key Applications of this compound in Particle Physics
This compound's distinct characteristics make it the material of choice for several critical components in particle physics detectors:
-
Beam Pipes (B44673): The beam pipe is the vacuum chamber through which particle beams travel and collide. In the interaction region of a detector, it is crucial that the particles produced from collisions can reach the surrounding detector layers with minimal interference. This compound's high transparency to these particles makes it an ideal material for the central section of the beam pipe.[1] Its stiffness and thermal stability also allow it to maintain the necessary ultra-high vacuum (UHV) conditions and withstand the extreme operating temperatures.[1] The Large Hadron Collider (LHC) at CERN utilizes this compound for the beam pipes at the heart of its major experiments, including CMS and LHCb.[1][2][3]
-
X-ray Windows: this compound's high transparency to X-rays makes it a standard material for windows in X-ray sources and detectors.[4] These windows must be strong enough to maintain a vacuum while being as transparent as possible to low-energy X-rays. This compound foil is commonly used for this purpose in various spectroscopic and imaging applications.
Material Properties of this compound
The selection of this compound for particle physics applications is driven by its unique combination of physical, mechanical, thermal, and nuclear properties.
| Property | Value | Unit | Significance in Particle Physics |
| Physical Properties | |||
| Atomic Number (Z) | 4 | - | Low Z minimizes particle scattering and energy loss, ensuring "transparency" to particles.[2] |
| Density | 1.85 | g/cm³ | Lightweight, contributing to minimal material in the particle path.[4] |
| Crystal Structure | Hexagonal Close-Packed | - | Influences mechanical properties and fabrication methods. |
| Mechanical Properties | |||
| Young's Modulus | 287 | GPa | High stiffness-to-weight ratio, providing dimensional stability under vacuum loads.[1] |
| Tensile Strength | 260-480 | MPa | High strength allows for thin-walled components. |
| Yield Strength | 170-345 | MPa | |
| Poisson's Ratio | 0.08 | - | |
| Thermal Properties | |||
| Melting Point | 1287 | °C | High melting point allows for high-temperature bake-out procedures. |
| Thermal Conductivity | 216 | W/m·K | Excellent heat dissipation, important for components near high-energy beams.[2] |
| Specific Heat Capacity | 1925 | J/kg·K | High heat capacity contributes to thermal stability. |
| Coefficient of Thermal Expansion | 11.5 x 10⁻⁶ | K⁻¹ | Low thermal expansion helps maintain dimensional stability during temperature changes. |
| Nuclear Properties | |||
| Radiation Length (X₀) | 35.28 | cm | A long radiation length signifies low interaction probability for electrons and photons. |
| Nuclear Interaction Length (λ) | 40.7 | cm | |
| Thermal Neutron Absorption Cross-Section | 0.0092 | barns | Low neutron absorption is beneficial in neutron-rich environments. |
Experimental Protocols
This section details the protocols for the fabrication, installation, and safe handling of this compound components.
WARNING: this compound is toxic, and inhalation of this compound-containing dust can lead to a chronic, life-threatening allergic disease called berylliosis.[4] All work with this compound must be conducted with strict adherence to safety protocols.
-
Designated Work Area:
-
All work involving the potential for generating this compound dust (e.g., cutting, grinding, machining) must be performed in a designated and clearly marked area.
-
Access to this area should be restricted to trained and authorized personnel.
-
The work area must be equipped with a dedicated ventilation system with HEPA filtration.
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A respirator with a P100 filter is mandatory when there is a potential for airborne this compound particles.
-
Protective Clothing: Disposable coveralls, shoe covers, and gloves are required to prevent skin contact and contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
-
Handling Solid this compound Components:
-
Solid, finished this compound components are generally safe to handle with gloves.
-
Avoid any actions that could create dust, such as scratching or abrading the surface.
-
Transport this compound components in sealed, clearly labeled containers.
-
-
Housekeeping and Waste Disposal:
-
The work area must be cleaned regularly using wet methods or a HEPA-filtered vacuum. Dry sweeping is strictly prohibited.
-
All this compound-contaminated waste (e.g., wipes, gloves, protective clothing) must be collected in sealed, labeled bags for disposal as hazardous waste according to institutional and national regulations.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound components and before leaving the work area.
-
Do not eat, drink, or smoke in the designated this compound work area.
-
The fabrication of a this compound beam pipe is a multi-step process requiring specialized equipment and expertise. The following protocol is a general guide based on the manufacturing of beam pipes for the LHC experiments.
-
Material Procurement and Preparation:
-
Start with a solid block of high-purity, structural-grade this compound.
-
The raw material is typically produced via powder metallurgy techniques, such as Hot Isostatic Pressing (HIP), to achieve the desired mechanical properties.
-
-
Machining:
-
Gun-drilling: A central bore is drilled through the length of the this compound block to the required inner diameter of the beam pipe.
-
Lathing: The outer surface of the block is turned on a lathe to achieve the specified outer diameter and wall thickness. For the LHC beam pipes, a wall thickness of around 0.8 mm is common for the central section.[5]
-
All machining operations must be performed using a coolant to minimize dust generation and dissipate heat.
-
-
Joining and Welding:
-
For long beam pipes, multiple sections are joined together.
-
Electron Beam (EB) Welding: This is the preferred method for joining this compound sections as it provides a strong, vacuum-tight seal with a minimal heat-affected zone.[6]
-
The welding is performed in a vacuum chamber.
-
An aluminum shim may be used between the this compound sections to improve weldability.[6]
-
-
This compound-to-stainless steel or this compound-to-aluminum transitions are typically achieved through vacuum brazing, as direct welding is not feasible.[6]
-
-
Surface Treatment and Cleaning:
-
The inner and outer surfaces of the beam pipe are cleaned and polished to meet the stringent requirements for ultra-high vacuum.
-
The inner surface is often coated with a Non-Evaporable Getter (NEG) material, such as a Ti-Zr-V alloy, which acts as a distributed vacuum pump.[5]
-
-
Quality Control:
-
Dimensional Metrology: The final dimensions of the beam pipe are meticulously measured to ensure they are within the strict tolerances.
-
Leak Testing: The beam pipe is subjected to helium leak testing to confirm its vacuum integrity.
-
Non-Destructive Testing: Techniques such as X-ray inspection may be used to check for any defects in the welds or the bulk material.
-
The installation of a this compound beam pipe into a particle detector is a delicate operation that requires careful planning and execution.
-
Preparation and Transport:
-
The beam pipe is carefully cleaned and sealed under vacuum or in an inert gas atmosphere.
-
It is transported to the experimental cavern in a protective enclosure.
-
-
Insertion and Alignment:
-
The beam pipe sections are carefully inserted into the detector, often through the central bore of various sub-detectors.[3]
-
Specialized support structures are used to hold the beam pipe in its precise location. For example, the LHCb experiment uses a "spider-web-like" support structure made of carbon fiber to minimize the amount of material around the beam pipe.[3]
-
Laser trackers and other metrology tools are used to align the beam pipe to the nominal beamline with high precision.
-
-
Connection and Leak Checking:
-
The different sections of the beam pipe are connected using bellows to accommodate thermal expansion and minor misalignments.
-
The connections are leak-checked to ensure the integrity of the entire vacuum system.
-
-
Bake-out Procedure:
-
To achieve ultra-high vacuum, the entire beam pipe is "baked out" by heating it to a high temperature (typically 200-300°C) for an extended period (24-48 hours or longer).[5]
-
This process helps to desorb water vapor and other volatile contaminants from the inner surfaces of the beam pipe.
-
The heating is typically done using heating tapes or jackets wrapped around the beam pipe.
-
-
Final Commissioning:
-
After the bake-out, the NEG coating is activated.
-
The vacuum level is monitored until the design pressure is reached.
-
The beam pipe is then ready for the injection of particle beams.
-
Visualizations
Caption: Workflow for utilizing this compound components in particle detectors.
References
- 1. The installation of the beam pipe: a delicate surgical operation at the heart of the CMS experiment | CMS Experiment [cms.cern]
- 2. Successful beam pipe installation at LHCb | CERN [home.cern]
- 3. jinst.sissa.it [jinst.sissa.it]
- 4. Vacuum Bake-Out of Parts - LACO Technologies [lacotech.com]
- 5. CMS completes milestone installation of beam pipe… – CERN Courier [cerncourier.com]
- 6. The installation of the beam pipe at the heart of the CMS experiment | EP News [ep-news.web.cern.ch]
Application Notes and Protocols: Fabrication of Beryllium Mirrors for Space Telescope Applications
Introduction
The successful operation of space-based telescopes, particularly those observing in the infrared spectrum like the James Webb Space Telescope (JWST), is critically dependent on the performance of their primary mirrors. These mirrors must be large to collect faint light from distant celestial objects, yet lightweight enough to be launched into space. Furthermore, they must maintain a precise and stable optical figure at extremely cold, or cryogenic, temperatures. Beryllium has emerged as the material of choice for these demanding applications due to its unique combination of physical, thermal, and mechanical properties. This document provides detailed application notes and protocols for the fabrication of this compound mirrors, intended for researchers, scientists, and engineers in the fields of optics, materials science, and aerospace.
This compound as a Premier Material for Space Optics
This compound is a light metal that possesses a range of characteristics making it highly suitable for space telescope mirrors.[1] Its primary advantages include a high stiffness-to-weight ratio, excellent thermal stability at cryogenic temperatures, and good thermal conductivity.[2][3] Single-crystalline this compound is highly anisotropic; therefore, to achieve the necessary macroscopic isotropy for optical applications, components must be fabricated using powder metallurgy techniques.[2] This ensures that the mirror maintains its shape consistently across wide temperature changes. For the JWST, this compound was selected because it is both strong and light, and critically, it holds its shape at the cryogenic operating temperatures of around -220°C (-364°F).[1][4]
Data Presentation: Comparative Material Properties
The selection of a mirror substrate material is a trade-off between various properties. The following table summarizes key metrics for this compound compared to other common materials used in optical systems.
| Property | This compound (O-30 Grade) | This compound-Aluminum (Be-38Al) | Aluminum (6061-T6) | Titanium (Ti-6Al-4V) |
| Density (g/cm³) | 1.85 | 2.10 | 2.70 | 4.43 |
| Modulus of Elasticity (GPa) | 303 | 192 | 69 | 110 |
| Specific Stiffness (E/ρ) | 164 | 91 | 26 | 25 |
| Thermal Conductivity (W/m·K) | 216 | 210 | 167 | 7.8 |
| CTE (ppm/°C at 25°C) | 11.4 | 13.9 | 22.9 | 9.0 |
| Operating Temperature | Cryogenic (~30 K) to Room | Cryogenic to Room | Room | Room |
Data compiled from multiple sources.[5]
The Fabrication Workflow of a this compound Mirror
The journey from raw this compound powder to a flight-ready, gold-coated mirror is a multi-stage, high-precision process. The manufacturing of the 18 primary mirror segments for the James Webb Space Telescope, for instance, involved 14 stops at 11 different facilities across the United States.[1] The general workflow is outlined below.
Detailed Experimental Protocols
The following protocols outline the key stages in the fabrication process. These are generalized methodologies based on processes used for projects like the JWST.[6]
Protocol 3.1: Mirror Blank Formation via Hot Isostatic Pressing (HIP)
This protocol describes the consolidation of this compound powder into a solid, fully dense mirror blank. The use of specific grades like O-30, a fine spherical powder produced by gas atomization, is crucial for achieving an isotropic material with low oxide content.[7]
-
Powder Selection: Select a high-purity, spherical this compound powder (e.g., Brush Wellman O-30) to ensure isotropy in the final product.[1][7]
-
Canister Loading: Place the this compound powder into a stainless steel canister that approximates the near-net shape of the final mirror blank.[1]
-
Sealing and Outgassing: Seal the canister under vacuum to remove any trapped gases that could compromise the integrity of the consolidated blank.
-
HIP Process: Place the sealed canister into a HIP furnace. The furnace applies both high pressure and high temperature simultaneously. This sinters the this compound particles together, forming a fully dense (typically 100% of theoretical density) solid block.[7]
-
Decanning: After cooling, mechanically or chemically remove the steel canister to reveal the consolidated this compound mirror blank.
-
Quality Control: Check the blank for density and verify its mechanical and thermal properties against specifications.[7]
Protocol 3.2: CNC Machining and Light-Weighting
This stage removes a significant portion of the blank's mass while creating the mirror's fundamental shape and support structure.
-
Initial Setup: Fixture the this compound blank onto a high-precision, custom-built Computer Numerical Control (CNC) machining center.[8]
-
Backside Machining: Machine the backside of the blank to create a lightweight, ribbed structure. For the JWST segments, this involved creating hundreds of pockets, leaving ribs approximately 1 mm thick.[1][8] This process removes over 90% of the initial blank's mass.
-
Heat Treatment (Stress Relief): After significant material removal, perform a thermal cycle (heat treatment) to relieve internal stresses induced by the machining process. This is critical for the mirror's long-term dimensional stability.[8]
-
Optical Surface Roughing: Machine the front surface of the mirror to its approximate curvature.
-
Final Stress Relief: Conduct a second heat treatment to ensure the blank is stable before the delicate grinding and polishing stages.[8]
Protocol 3.3: Optical Surface Grinding and Polishing
This is a meticulous, multi-step process to create a perfectly shaped and ultra-smooth optical surface.
-
Grinding: Begin by grinding the rough-machined optical surface to bring its shape closer to the final required prescription.
-
Coarse Polishing: Use a pitch lap and a coarse abrasive slurry (e.g., Barnesite) under a controlled load to begin smoothing the surface and removing subsurface damage from grinding.[9]
-
Intermediate Polishing: Switch to a finer abrasive (e.g., Linde C) to further refine the surface figure and improve smoothness.[9]
-
Final Polishing (Figuring): Use the finest abrasive (e.g., Linde A) and computer-controlled polishing tools.[9][10] This stage involves precisely dwelling on high spots to achieve a surface accuracy of a few nanometers. The optician monitors the surface figure using interferometry throughout this process.[9]
-
Cleaning: After the final figure is achieved, the mirror undergoes an intensive cleaning process to remove all residues and particulates before coating.
Protocol 3.4: Reflective Coating Application
For infrared telescopes, a thin layer of gold is applied to achieve high reflectivity.
-
Chamber Preparation: Place the cleaned this compound mirror into a large vacuum chamber.
-
Physical Vapor Deposition (PVD): The chamber is evacuated to a high vacuum. A small quantity of gold is then vaporized. The gold atoms travel in a straight line and deposit onto the mirror's surface, forming a uniform, highly reflective layer.
-
Layer Thickness: The gold coating is exceptionally thin, typically around 100 nanometers. A protective overcoat (e.g., a thin layer of silicon dioxide) may be applied to enhance durability.
-
Inspection: Verify the coating's uniformity, thickness, and reflectivity.
Protocol 3.5: Cryogenic Optical Performance Verification
This is the ultimate test to ensure the mirror will perform correctly in the cold environment of space.
-
Test Setup: Mount the mirror assembly in a large thermal vacuum chamber, such as the X-Ray & Cryogenic Facility (XRCF) at NASA's Marshall Space Flight Center.[6]
-
Cool Down: Slowly cool the mirror to its operational temperature (e.g., below 50 K for JWST) over several days.[6][11] this compound is chosen because its shape change during cooling is predictable and consistent.[4][12]
-
Optical Testing: Using interferometers and other metrology equipment, precisely measure the mirror's optical figure at its stable cryogenic temperature.
-
Data Correlation: Compare the measured cryogenic shape to the predictions from thermal models. This confirms that the mirror was polished to the correct "room temperature shape" that would deform into the desired "cryogenic shape."
-
Actuator Testing: If applicable (as with JWST), test the functionality of mirror actuation systems at cryogenic temperatures.[6]
Data Presentation: JWST Mirror Segment Specifications
The James Webb Space Telescope's primary mirror serves as an excellent case study for the application of this technology.
| Parameter | Value | Reference |
| Mirror Segment Material | This compound (O-30 Grade) | [1] |
| Number of Segments | 18 Hexagonal | [1][13] |
| Segment Diameter (flat-to-flat) | 1.32 meters | [1] |
| Mass of a single segment | Approx. 20 kg (46 lbs) | [1][13] |
| Total Primary Mirror Diameter | 6.5 meters | [1] |
| Reflective Coating | Gold | [1] |
| Operating Temperature | ~30 K to 55 K (-243°C to -218°C) | [4][7][12] |
| Areal Density | ~1/10th of Hubble's mirror | [1] |
Visualization: this compound's Property-Function Relationship
The suitability of this compound for space mirrors is not due to a single property, but the interplay of several key characteristics. The diagram below illustrates these logical relationships.
References
- 1. science.nasa.gov [science.nasa.gov]
- 2. Development and application of this compound optical mirrors in optical system for sale [clzoptics.com]
- 3. quora.com [quora.com]
- 4. This compound Blazes New Trail for Telescopes - Tech Briefs [techbriefs.com]
- 5. nasa.gov [nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Custom-Built Machining Centers Create Telescope Mirrors - Tech Briefs [techbriefs.com]
- 9. OPG [opg.optica.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. This compound Metal Blazes New Trail for Newest Telescopes [materion.com]
- 13. Manufacturing Milestone Achieved for James Webb Space Telescope - Ball [ball.com]
Application Notes and Protocols for the Quantification of Beryllium by Electrothermal Atomic Absorption Spectrometry (ETAAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium (Be) is a lightweight metal with unique properties utilized in various industries, including aerospace, defense, and medicine. However, this compound is also a highly toxic element, classified as a Class 1 human carcinogen, and can cause chronic this compound disease (CBD), a debilitating lung condition.[1][2][3] Therefore, sensitive and accurate quantification of this compound in environmental, biological, and pharmaceutical samples is crucial for safety monitoring and regulatory compliance.
Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), is a powerful analytical technique for determining trace and ultra-trace levels of this compound.[2][3] Its high sensitivity makes it a preferred method for low-level this compound quantification.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using ETAAS.
Principle of ETAAS for this compound Quantification
ETAAS operates on the principle of atomic absorption. A small, discrete amount of sample is introduced into a graphite tube, which is then heated in a programmed temperature sequence. This sequence consists of three main stages:
-
Drying: The solvent is evaporated at a relatively low temperature.
-
Ashing (Pyrolysis): The sample matrix is thermally decomposed and removed without losing the analyte. This step is critical for reducing interferences.[1]
-
Atomization: The temperature is rapidly increased to vaporize and atomize the this compound analyte.[1]
A light beam from a this compound-specific hollow cathode lamp is passed through the graphite tube. Free this compound atoms in the ground state absorb light at a characteristic wavelength (234.9 nm). The amount of light absorbed is directly proportional to the concentration of this compound in the sample.[2][4] Pyrolytically coated graphite tubes are often used to enhance sensitivity.[1][5]
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. The goal is to bring the this compound into a liquid form, typically an acidic solution, and to minimize matrix components that could interfere with the analysis.
a) Aqueous Samples (e.g., Drinking Water, Natural Waters): For the determination of dissolved this compound, filter the sample through a 0.45 µm membrane filter.[3] Acidify the sample with nitric acid (HNO₃) to a pH < 2 for preservation.[3] For total recoverable this compound, acid digestion is required.
b) Biological Samples (e.g., Blood, Urine, Tissues): Acid digestion is necessary to break down the organic matrix.
-
Protocol:
-
Place the sample in a clean digestion vessel.
-
Add concentrated nitric acid (HNO₃) and, in some cases, sulfuric acid (H₂SO₄) or hydrogen peroxide (H₂O₂).[6][7]
-
Heat the sample on a hotplate or in a microwave digestion system until the organic matter is destroyed and a clear solution is obtained.[6][8] For refractory this compound compounds, hydrofluoric acid (HF) may be required.[6][9]
-
Allow the digest to cool and dilute to a known volume with deionized water.
-
c) Solid Samples (e.g., Geological Materials, Air Filters):
-
Protocol for Geological Materials:
-
Decompose the sample in a Teflon-lined pressure vessel using a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃).[10]
-
After digestion, the this compound can be isolated by solvent extraction, for example, as this compound acetylacetonate (B107027) into xylene and then back-extracted into 3M hydrochloric acid.[10]
-
-
Protocol for Air Filters:
-
Open the filter cassette and transfer the filter to a clean beaker.[6]
-
Add 10 mL of concentrated nitric acid and 1 mL of concentrated sulfuric acid.[6]
-
Heat on a hotplate (e.g., at 150 °C then 400 °C) in a fume hood until fumes of H₂SO₄ appear.[6]
-
Cool, rinse the vessel walls with distilled water, and evaporate to dryness.[6]
-
Dissolve the residue in a solution of 2% Na₂SO₄ in 3% H₂SO₄.[6]
-
ETAAS Instrumentation and Conditions
The following are typical instrumental parameters for this compound analysis. These should be optimized for the specific instrument in use.
| Parameter | Typical Value |
| Wavelength | 234.9 nm[4] |
| Slit Width | 0.5 - 1.0 nm |
| Lamp Current | As recommended by the manufacturer |
| Injection Volume | 10 - 20 µL |
| Carrier Gas | Argon (high purity) |
| Background Correction | Zeeman or Deuterium Arc |
Graphite Furnace Temperature Program
The furnace program must be carefully optimized for each sample matrix to ensure efficient matrix removal and sensitive this compound determination. The use of a chemical modifier is highly recommended to stabilize this compound at higher ashing temperatures.[1][11]
Example Furnace Program with Magnesium Nitrate (B79036) Modifier: [1][12]
| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Gas Flow (mL/min) |
| Drying 1 | 110 | 15 | 20 | 300 |
| Drying 2 | 150 | 10 | 10 | 300 |
| Ashing (Pyrolysis) | 1300 | 10 | 20 | 300 |
| Atomization | 2300 | 0 | 5 | 0 (gas stop) |
| Clean Out | 2500 | 1 | 3 | 300 |
Note: The optimal ashing temperature can vary significantly depending on the modifier used. For example, with a mixture of Mg(NO₃)₂ and Pd(NO₃)₂, ashing temperatures up to 1500 °C have been reported.[1]
Chemical Modifiers
Chemical modifiers are used to stabilize the analyte and/or increase the volatility of the matrix components, allowing for higher ashing temperatures and reducing interferences.[1][11]
| Chemical Modifier | Typical Application/Matrix | Notes |
| Magnesium Nitrate (Mg(NO₃)₂) ** | Natural waters, wastewater, biological samples.[1][5][12] | Most commonly used modifier for this compound. Stabilizes this compound, allowing ashing temperatures up to 1300 °C in water samples.[1][12] |
| Palladium Nitrate (Pd(NO₃)₂) ** | Various matrices. | Often used in combination with magnesium nitrate to further increase the ashing temperature.[1] |
| Ammonium Phosphomolybdate and Ascorbic Acid | Drinking water, urine.[5][13] | Reported to improve sensitivity by a factor of 1.5 compared to magnesium nitrate in urine analysis.[13] |
| Zirconium (Zr) | Various matrices when using a tungsten platform.[14][15] | Tungsten platforms with a zirconium modifier have shown high sensitivity and precision.[15] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound quantification by ETAAS.
Table 1: Detection Limits and Quantification Limits
| Sample Matrix | Chemical Modifier | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |
| Natural Waters | Mg(NO₃)₂ | 0.07 µg/L | 0.22 µg/L | [5][12] |
| Drinking Water | Ammonium phosphomolybdate + Ascorbic acid | 0.03 µg/L | - | [13] |
| Seawater (with preconcentration) | - | 0.01 ng/L | - | [1][2] |
| General | Zirconium (on Tungsten platform) | 0.009 µg/L | - | [15] |
Table 2: Performance Characteristics
| Parameter | Value | Conditions | Reference |
| Linear Range | 0 - 6 µg/L | Drinking water analysis | [13] |
| Characteristic Mass | 3.7 pg | Mg(NO₃)₂ modifier in natural waters | [5][12] |
| Characteristic Mass | 0.42 pg | Zirconium modifier on Tungsten platform | [15] |
| Recovery | 95 - 111% | Mg(NO₃)₂ modifier in natural waters | [5][12] |
| Precision (RSD) | < 8% | Mg(NO₃)₂ modifier in natural waters | [5][12] |
| Precision (RSD) | 2.50% | At 10 µg/L with Zirconium modifier | [15] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification by ETAAS.
Logical Relationship for Modifier Selection
Caption: Decision diagram for selecting a chemical modifier based on sample matrix.
References
- 1. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aensiweb.com [aensiweb.com]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. Measurement of this compound in biological samples by accelerator mass spectrometry: applications for studying chronic this compound disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Atomic-absorption determination of this compound in geological materials by use of electrothermal atomization [pubs.usgs.gov]
- 11. perlan.com.pl [perlan.com.pl]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound by electrothermal atomic absorption spectrometry using tungsten surfaces and zirconium modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultra-Trace Beryllium Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium (Be) is a lightweight alkaline earth metal with unique properties that make it valuable in various industries, including aerospace, defense, and electronics. However, this compound is also a highly toxic element and is classified as a human carcinogen by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC).[1] Chronic exposure to this compound can lead to chronic this compound disease (CBD), a debilitating and often fatal lung condition. Therefore, sensitive and reliable methods for the determination of ultra-trace levels of this compound in a variety of matrices, including biological samples (urine, blood), environmental samples (air, water, soil), and industrial materials, are crucial for occupational health monitoring and environmental protection.[2][3]
Inductively coupled plasma mass spectrometry (ICP-MS) has emerged as the premier analytical technique for the ultra-trace determination of this compound.[2][4] Its high sensitivity, elemental specificity, and multi-element capability make it ideal for detecting the low concentrations of this compound relevant to toxicity studies and exposure monitoring.[1][2] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound at ultra-trace levels using ICP-MS.
Principle of ICP-MS for this compound Analysis
ICP-MS is a powerful analytical technique that combines a high-temperature inductively coupled plasma (ICP) source with a mass spectrometer (MS). The liquid sample is introduced into the argon plasma as an aerosol, where it is desolvated, atomized, and ionized. The resulting ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. For this compound, the singly charged ion, ⁹Be⁺, is monitored.[2]
One of the key advantages of ICP-MS for this compound analysis is its high sensitivity, allowing for the detection of this compound at parts-per-trillion (ppt) levels and even lower.[1] this compound is monoisotopic (⁹Be), which simplifies the mass spectrum and reduces the potential for isobaric interferences.[2] However, challenges in this compound analysis by ICP-MS include its high first ionization potential (9.3 eV), which results in only about 70-75% ionization in a standard argon plasma, and potential space-charge effects due to its low mass.[1][2]
Instrumentation and Reagents
A standard ICP-MS system is suitable for ultra-trace this compound analysis. Key components and typical operating conditions are summarized below.
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS): Equipped with a standard sample introduction system (nebulizer, spray chamber), an autosampler, and a collision/reaction cell (optional, but can be beneficial for reducing certain interferences).
-
Sample Introduction: A concentric or parallel-path nebulizer and a cooled spray chamber are commonly used. For samples with high dissolved solids, a more robust nebulizer may be necessary.[1]
-
Peristaltic Pump: For consistent sample delivery.
-
Argon Gas Supply: High-purity argon for plasma generation, nebulization, and as a carrier gas.
Reagents:
-
High-Purity Acids: Trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) are essential for sample digestion and for preparing standards and blanks.
-
Hydrogen Peroxide (H₂O₂): Often used in digestion procedures for organic matrices.[5]
-
Ultrapure Water: Deionized water with a resistivity of 18.2 MΩ·cm.
-
This compound Standard Solutions: Certified stock solutions for calibration.
-
Internal Standard: A non-interfering element, such as ⁶Li, ⁹Be, or ⁴⁵Sc, is often used to correct for instrumental drift and matrix effects.[6]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound by ICP-MS across various sample matrices.
| Sample Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery | Reference |
| Urine (10-fold diluted) | 0.3 ng/L (ppt) | Not Specified | Not Specified | [1] |
| High-Grade this compound Ore | 0.20 µg/g (ppm) | Not Specified | Not Specified | [7] |
| Air Filters | Not Specified | Not Specified | Good accuracy and precision | [8] |
| Biological Tissues | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are critical for achieving accurate and reproducible results.
Protocol 1: Sample Preparation
The choice of sample preparation method depends on the matrix. The primary goal is to bring the this compound into a clear, acidic solution suitable for introduction into the ICP-MS.
A. Biological Fluids (Urine)
For many applications, a simple dilution is sufficient for urine analysis.[1][6]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 1.0 mL aliquot of urine to a clean 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 9.0 mL of 1% (v/v) nitric acid.
-
Cap the tube and vortex thoroughly.
-
The sample is now ready for analysis.
B. Biological Tissues
Acid digestion is required to break down the organic matrix.[6]
-
Weigh approximately 0.1 g of tissue into a clean digestion vessel.
-
Add 5 mL of concentrated nitric acid.
-
If a more aggressive digestion is needed, a mixture of nitric acid and perchloric acid can be used, or hydrogen peroxide can be added dropwise to the nitric acid.[5][6]
-
Digest the sample using a hot plate or a microwave digestion system until the solution is clear.
-
Allow the digest to cool to room temperature.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with ultrapure water.
C. Air Filters
Filters used for air sampling require digestion to extract the collected particulate matter.[6]
-
Carefully remove the filter from its cassette and place it in a clean digestion vessel.
-
Add a suitable volume of concentrated nitric acid (e.g., 5-10 mL) to completely submerge the filter.
-
Digest the sample using a hot plate or microwave digestion system.
-
After digestion, allow the solution to cool.
-
Filter the digest to remove any remaining filter debris.
-
Quantitatively transfer the filtrate to a volumetric flask and dilute to a known volume with ultrapure water.
Protocol 2: Instrumental Analysis
-
Instrument Warm-up and Performance Check: Allow the ICP-MS to warm up for at least 30 minutes. Perform a daily performance check using a tuning solution to ensure sensitivity, resolution, and low oxide and doubly charged ion ratios are within acceptable limits.[9]
-
Calibration: Prepare a series of calibration standards by diluting a certified this compound stock solution in a matrix that matches the prepared samples (e.g., 1% nitric acid). A typical calibration range might be 0.1 to 100 µg/L (ppb).[6] An internal standard should be added to all blanks, standards, and samples.[6]
-
Sample Analysis: Aspirate the prepared samples into the ICP-MS. The instrument will measure the intensity of the ⁹Be⁺ signal.
-
Data Acquisition: Acquire data for each sample, typically performing multiple replicate measurements.
-
Quality Control: Analyze a calibration blank, a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to ensure data quality.[10]
Interference Management
While ⁹Be is relatively free from direct isobaric overlaps, other types of interferences can occur.
-
Polyatomic Interferences: Although rare for this compound, potential polyatomic interferences can be minimized by using a collision/reaction cell with a gas like helium or hydrogen. However, for many applications, this is not necessary.[1]
-
Matrix Effects: High concentrations of dissolved solids or heavy elements in the sample matrix can suppress the this compound signal.[2] This can be mitigated by:
-
Space-Charge Effects: Due to its low mass, the ⁹Be⁺ ion can be affected by space-charge effects in the ion beam, where heavier ions can cause defocusing.[2] Optimizing the ion optics of the ICP-MS can help to minimize this effect.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for ultra-trace this compound analysis by ICP-MS.
Sample Preparation Logic
Caption: Decision logic for selecting the appropriate sample preparation method.
Interference Management Pathways
Caption: Pathways for managing interferences in ICP-MS analysis of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Low Level this compound in Urine Using the PlasmaQuant MS - Analytik Jena [analytik-jena.com]
- 5. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of this compound and Tin in this compound Ore by Inductively Coupled Plasma-Mass Spectrometry with Alkali Fusion [ykcs.ac.cn]
- 8. New method for removal of spectral interferences for this compound assay using inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
Application Notes and Protocols for Safe Handling of Beryllium in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium and its compounds are materials with unique properties valuable in various research and development applications. However, they also present significant health risks if not handled properly. Inhalation of this compound particles can lead to a debilitating and sometimes fatal lung condition known as Chronic this compound Disease (CBD), and this compound is classified as a human carcinogen.[1][2] Dermal contact can lead to skin sensitization, which is a prerequisite for developing CBD.[1][3] Therefore, strict adherence to safety protocols is paramount in any laboratory setting where this compound is used.
These application notes provide comprehensive guidance on the safe handling of this compound, including detailed protocols for key laboratory procedures, to minimize exposure and ensure a safe working environment.
Health Hazards of this compound
This compound exposure can cause the following health effects:
-
Chronic this compound Disease (CBD): A chronic and often fatal lung disease caused by an immune response to this compound particles in the lungs.[1][2]
-
This compound Sensitization: An allergic-type response to this compound, which can be detected through a blood test (this compound Lymphocyte Proliferation Test or BeLPT).[1][4] Not everyone who is sensitized will develop CBD, but sensitization is a necessary preceding step.[4]
-
Lung Cancer: this compound is recognized as a human carcinogen, with occupational exposure linked to an increased risk of lung cancer.[1][2][5]
-
Acute this compound Disease: A rapid-onset respiratory condition resembling pneumonia or bronchitis, resulting from high-level exposure to this compound. It is now rare due to modern exposure controls.[1]
-
Skin Disorders: Direct contact with this compound dust and fumes can cause skin irritation and sensitization.[3][5]
Regulatory Exposure Limits
Several governmental and professional organizations have established occupational exposure limits for airborne this compound to protect workers. Adherence to these limits is mandatory.
| Issuing Organization | Exposure Limit Type | Value | Notes |
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 0.2 µg/m³ | This is the maximum allowable average exposure over an 8-hour workday.[4][6][7] |
| Short-Term Exposure Limit (STEL) - 15-minute sampling period | 2.0 µg/m³ | This is the maximum allowable exposure over a 15-minute period.[4][6][7] | |
| Action Level (AL) - 8-hour TWA | 0.1 µg/m³ | Exceeding this level triggers requirements for more frequent air monitoring and medical surveillance.[4] | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA | 0.05 µg/m³ | This is a health-based recommendation for inhalable particulate matter.[3][8] |
| DOE (Department of Energy) | Surface Contamination Limit (Housekeeping) | < 3 µ g/100 cm² | For non-operational periods in DOE facilities.[1][3][9] |
| Surface Contamination Limit (Release to public/non-beryllium areas) | < 0.2 µ g/100 cm² | For releasing equipment to the general public or for use in a non-beryllium area.[1][10] |
Hierarchy of Controls
To minimize this compound exposure, a "hierarchy of controls" approach must be implemented. This prioritizes the most effective control measures.
-
Elimination/Substitution: The most effective control is to eliminate the use of this compound altogether or substitute it with a less hazardous material.
-
Engineering Controls: If elimination is not feasible, engineering controls should be the primary means of exposure reduction.[11] These include:
-
Administrative Controls: These are work practices and procedures designed to reduce exposure duration and frequency.[13] Examples include:
-
Personal Protective Equipment (PPE): PPE should be used in conjunction with and not as a substitute for engineering and administrative controls.[14]
Experimental Protocols
Protocol for Establishing a this compound Designated Work Area (DWA)
Objective: To create a clearly demarcated and controlled area for the safe handling of this compound-containing materials.
Materials:
-
Warning signs: "DANGER: this compound WORK AREA. CANCER AND LUNG DISEASE HAZARD. AUTHORIZED PERSONNEL ONLY."
-
Barrier tape or other physical demarcation materials.
-
Logbook for personnel entry and exit.
-
Personal Protective Equipment (PPE) station.
-
Designated waste containers.
-
HEPA-filtered vacuum.[12]
Procedure:
-
Area Selection: Choose a location that can be physically isolated from general laboratory traffic. Ideally, this should be a dedicated room or a section of a lab with controlled access.
-
Demarcation: Clearly mark the boundaries of the DWA using barrier tape and post warning signs at all entrances.[13]
-
Access Control: Implement a strict access policy. Only trained and authorized personnel are permitted to enter the DWA. Maintain a logbook to record all entries and exits.[13]
-
Establish a PPE Station: Set up an area at the entrance of the DWA for donning and doffing PPE. This station should include all required PPE.
-
Engineering Controls: Ensure that all work with this compound powders or solutions is conducted within a certified chemical fume hood, glovebox, or other local exhaust ventilation system.
-
Waste Management: Place clearly labeled, dedicated waste containers for this compound-contaminated solid and liquid waste within the DWA.
-
Housekeeping: Maintain the DWA in a clean and orderly state. All surfaces should be non-porous and easily cleanable.[15]
-
Decontamination: Establish a clear procedure for decontaminating equipment and surfaces within the DWA.
Protocol for Decontamination of Surfaces and Equipment
Objective: To safely remove this compound contamination from laboratory surfaces and equipment to prevent cross-contamination and exposure.
Materials:
-
Appropriate PPE (see Section 5).
-
Wet wipes or cloths moistened with a detergent solution.[16][17]
-
HEPA-filtered vacuum.[12]
-
"Sticky tack cloths".[12]
-
Labeled, sealable bags for contaminated waste.[18]
-
Spray bottle with deionized water.
Procedure:
-
Preparation: Ensure all personnel involved in the decontamination process are wearing the appropriate PPE.
-
Wet Wiping:
-
For non-porous surfaces, use wet wipes or cloths dampened with a detergent solution to clean the area.[16]
-
Wipe in one direction to avoid re-contaminating the surface.
-
Fold the wipe to expose a clean surface for each pass.
-
Place used wipes in a labeled, sealable bag for disposal as this compound waste.
-
-
HEPA Vacuuming:
-
For larger areas or visible dust, use a HEPA-filtered vacuum cleaner.[12]
-
Slowly and deliberately vacuum the entire surface.
-
The contents of the HEPA vacuum are considered this compound waste and must be disposed of accordingly.
-
-
Sticky Tack Cloths: For final cleaning of small particles, gently press a sticky tack cloth onto the surface to lift any remaining dust.
-
Prohibited Cleaning Methods:
-
Equipment Decontamination:
-
Small, non-electrical equipment can be decontaminated by wiping with a wet cloth.
-
For complex or electrical equipment, consult with the institution's Environmental Health and Safety (EHS) department for specific procedures.
-
-
Final Steps:
-
After cleaning, remove PPE in the designated doffing area.
-
Wash hands and face thoroughly with soap and water.
-
Protocol for this compound Spill Cleanup
Objective: To safely clean up a spill of this compound-containing material, minimizing the risk of exposure. This protocol is for small, manageable spills. For large spills, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
This compound spill kit containing:
-
Appropriate PPE (see Section 5).
-
Absorbent pads.
-
Wet wipes.
-
Spray bottle with deionized water.
-
Labeled, sealable hazardous waste bags.[18]
-
Scoop or other tools for collecting solid waste.
-
Warning signs to restrict access to the spill area.
-
Procedure:
-
Evacuate and Alert: Immediately evacuate the spill area and alert all personnel in the vicinity.
-
Restrict Access: Secure the area to prevent unauthorized entry and post warning signs.
-
Don PPE: Before beginning cleanup, all personnel involved must don the appropriate PPE.
-
Contain the Spill:
-
For liquid spills, use absorbent pads to create a dike around the spill to prevent it from spreading.
-
For solid spills, gently dampen the powder with a fine mist of water to prevent it from becoming airborne. Do not use a strong spray.
-
-
Clean Up the Spill:
-
Liquids: Place absorbent pads over the spill and allow them to soak up the liquid. Place the used pads in a labeled hazardous waste bag.
-
Solids: Carefully scoop the dampened solid material into a labeled hazardous waste bag.
-
-
Decontaminate the Area:
-
Once the bulk of the spill has been removed, decontaminate the spill area using the protocol outlined in Section 4.2.
-
Use wet wipes to clean all surfaces that may have been contaminated.
-
A final cleaning with a HEPA-filtered vacuum is recommended.
-
-
Waste Disposal: All materials used for the cleanup, including PPE, are considered this compound waste and must be disposed of in accordance with institutional and regulatory guidelines.
-
Reporting: Report the spill to your supervisor and the EHS department, even if it was small.
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with this compound:
-
Respiratory Protection: A NIOSH-approved respirator is required when there is a potential for airborne this compound exposure.[14] The type of respirator will depend on the specific task and exposure levels. All users must be part of a respiratory protection program that includes training and fit testing.
-
Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[12] Double-gloving is recommended for tasks with a higher risk of contamination.
-
Body Protection: A disposable lab coat or coveralls should be worn to protect personal clothing from contamination.[12]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[12]
Waste Disposal
All this compound-contaminated waste is considered hazardous waste and must be disposed of according to federal, state, and institutional regulations.[16][19]
-
Segregation: this compound waste must be segregated from other laboratory waste.[14]
-
Containment: Solid waste should be placed in sealed, impermeable bags or containers.[18][20] Liquid waste should be collected in clearly labeled, leak-proof containers.
-
Labeling: All this compound waste containers must be clearly labeled with "Hazardous Waste—Contains this compound" and the appropriate hazard symbols.[14][19]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.[14] Do not dispose of this compound waste in the regular trash or down the drain.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures:
-
Inhalation: If this compound dust is inhaled, move the individual to fresh air immediately and seek prompt medical attention.
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[16] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.
-
Large Spill or Release: Evacuate the laboratory immediately. Alert others in the vicinity and activate the emergency alarm if necessary. Contact your institution's emergency response team and EHS department from a safe location. Do not re-enter the area until it has been declared safe by authorized personnel.
Training and Medical Surveillance
-
Training: All personnel who work with or near this compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the details of the institution's written exposure control plan.[6][12] Training should be provided before initial assignment and refreshed annually.
-
Medical Surveillance: A medical surveillance program should be available to all employees who are potentially exposed to this compound.[12] This program should include pre-placement medical evaluations and periodic examinations, including the BeLPT, to monitor for sensitization and CBD.[12]
By implementing these detailed application notes and protocols, laboratories can significantly reduce the risks associated with this compound and ensure a safer working environment for all personnel. Always consult your institution's specific policies and procedures in addition to this guidance.
References
- 1. eCFR :: 10 CFR Part 850 -- Chronic this compound Disease Prevention Program [ecfr.gov]
- 2. This compound & COMPOUNDS (as Be) | Occupational Safety and Health Administration [osha.gov]
- 3. colden.com [colden.com]
- 4. 1910.1024 - this compound. | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Lowers Permissible Exposure Limits for this compound [fishersci.com]
- 6. isienvironmental.com [isienvironmental.com]
- 7. OSHA's Rulemaking to Protect Workers from this compound Exposure | Occupational Safety and Health Administration [osha.gov]
- 8. This compound AND COMPOUNDS - ACGIH [acgih.org]
- 9. govinfo.gov [govinfo.gov]
- 10. 10 CFR § 850.31 - Release criteria. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. dndkm.org [dndkm.org]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. berylliumsafety.com [berylliumsafety.com]
- 14. benchchem.com [benchchem.com]
- 15. salt.nuc.berkeley.edu [salt.nuc.berkeley.edu]
- 16. benchchem.com [benchchem.com]
- 17. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 18. This compound (HSG 44, 1990) [inchem.org]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. nationalmaglab.org [nationalmaglab.org]
Beryllium: Application Notes for Precision Instruments and Guidance Systems
For: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Beryllium (Be) is a lightweight, high-performance metallic element uniquely suited for applications demanding exceptional stiffness, dimensional stability, and thermal management.[1][2][3] Its distinct combination of physical and mechanical properties makes it an indispensable material in the aerospace, defense, and high-technology sectors, particularly for precision instruments and guidance systems.[1][4][5][6]
This document provides detailed application notes and protocols regarding the use of this compound. Given the diverse audience, a significant emphasis is placed on the health and safety protocols required when handling this compound and its compounds. Professionals in drug development may encounter this compound in analytical instrumentation, such as X-ray equipment, where it is used as a window material due to its transparency to X-rays.[1] Understanding its properties and associated hazards is therefore crucial across scientific disciplines.
2.0 Key Properties of this compound
This compound's suitability for high-precision applications stems from a unique combination of thermal, mechanical, and physical properties.[4] Its low density, coupled with an exceptionally high elastic modulus, results in a specific stiffness approximately six times greater than that of any other metal or alloy.[7][8] This ensures minimal deflection and high resonant frequencies in components subjected to mechanical stress.
Furthermore, its excellent thermal conductivity and low coefficient of thermal expansion provide dimensional stability across a wide range of operating temperatures, a critical requirement for guidance systems and optical components.[9][10][11]
2.1 Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, with comparisons to other common engineering materials for context.
Table 1: Mechanical and Physical Properties of this compound vs. Other Metals
| Property | This compound (Be) | Aluminum (Al) | Titanium (Ti) | Steel |
| Density (g/cm³) | 1.85[1] | 2.70 | 4.51 | 7.85 |
| Elastic Modulus (GPa) | 287-318[1][12] | 69 | 116 | 200 |
| Specific Stiffness (Modulus/Density, arbitrary units) | ~162 | ~26 | ~26 | ~25 |
| Tensile Strength (MPa) | 310 - 550[12] | 90 (Alloy: 200-600) | 240 (Alloy: >1000) | 400 (Alloy: >1500) |
| Melting Point (°C) | 1283[13] | 660 | 1668 | ~1450 |
| Poisson's Ratio | 0.02[12] | 0.33 | 0.34 | 0.30 |
Table 2: Thermal Properties of this compound vs. Other Metals
| Property | This compound (Be) | Aluminum (Al) | Titanium (Ti) | Steel |
| Thermal Conductivity (W/m·K) at 20°C | 201-216[1][12] | 237 | 21.9 | ~50 |
| Coefficient of Thermal Expansion (µm/m·K) at 20°C | 11.6[4] | 23.1 | 8.6 | 12.0 |
| Specific Heat (J/kg·K) at 25°C | 1825-1925[1][12] | 900 | 520 | 490 |
3.0 Applications in Precision Instruments and Guidance Systems
This compound's properties make it the material of choice for a range of demanding applications:
-
Inertial Guidance Systems: Used in gyroscopes and accelerometers for missiles and spacecraft, this compound's high stiffness and thermal stability ensure accuracy and reliability.[6][11] The material's ability to be machined to very fine tolerances is also critical.
-
Aerospace Structures: Its high stiffness-to-weight ratio is vital for components in satellites, aircraft, and spacecraft, reducing overall weight while maintaining structural integrity.[1][2][7][9]
-
Optical Systems: this compound is used for mirrors and optical mounts in satellites and telescopes.[5][6] Its low density minimizes inertia, allowing for rapid repositioning, and its thermal stability prevents distortion from temperature fluctuations.
-
X-ray and Particle Detector Windows: Due to its low atomic mass, this compound is highly transparent to X-rays and other forms of ionizing radiation, making it the standard material for windows in X-ray sources and detectors.[1]
-
Thermal Management: this compound's high specific heat and thermal conductivity make it an effective heat sink in electronic and aerospace applications.[7][14]
4.0 Health and Safety Protocols
WARNING: this compound is a hazardous material. Inhalation of this compound dust, fumes, or mists can lead to serious health effects, including this compound sensitization, Chronic this compound Disease (CBD), and lung cancer.[15][16][17] It is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[15][16]
Strict adherence to safety protocols is mandatory when handling this compound.
4.1 Engineering Controls
-
Containment: All operations that can generate this compound dust or fumes (e.g., machining, grinding, cutting) must be performed within a completely hooded containment with local exhaust ventilation.[18]
-
Ventilation: Use of local exhaust ventilation at the source of any potential release is critical.[19] Fume hoods and similar extraction systems are required.[20]
-
Cleaning: Use only HEPA-filtered vacuums or wet cleaning methods for cleaning work areas.[21] Dry sweeping and the use of compressed air are strictly prohibited.[21][22]
4.2 Personal Protective Equipment (PPE)
-
Respiratory Protection: Respirators are required when engineering controls are not sufficient to maintain exposure below established limits. Users must be enrolled in a respiratory protection program.[19][21]
-
Protective Clothing: Wear disposable, close-fitting coveralls, gloves, hair coverings, and shoe covers to prevent skin contact and contamination of personal clothing.[18][22]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[19]
4.3 Work Practices and Hygiene
-
Restricted Areas: Establish regulated, clearly marked areas where this compound is handled.[19]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling this compound and before eating, drinking, or smoking.[18][19]
-
Clothing Management: Contaminated work clothing must not be taken home.[18] It should be removed in a designated change room and laundered by a facility informed of the hazards.[19][22]
5.0 Experimental Protocols
Characterization of this compound's properties is essential for quality control and material validation. The following are generalized protocols for key experiments.
5.1 Protocol: Tensile Testing of this compound
Objective: To determine the ultimate tensile strength, yield strength, and ductility of a this compound sample.
Methodology:
-
Sample Preparation: Machine a standardized "dog-bone" shaped specimen from the this compound stock according to ASTM E8/E8M standards. All machining must be performed under appropriate engineering controls for this compound.
-
Instrumentation: Use a calibrated universal testing machine (UTM) equipped with an extensometer for precise strain measurement.
-
Procedure: a. Measure and record the cross-sectional area of the specimen's gauge section. b. Securely mount the specimen in the grips of the UTM. c. Attach the extensometer to the gauge section. d. Apply a tensile load at a constant strain rate until the specimen fractures. e. Record the load and displacement data throughout the test.
-
Data Analysis: a. Convert load-displacement data to a stress-strain curve. b. Determine the 0.2% offset yield strength. c. Identify the ultimate tensile strength (the maximum stress reached). d. Calculate the percentage elongation after fracture to determine ductility.
5.2 Protocol: Thermal Conductivity Measurement using Laser Flash Analysis (LFA)
Objective: To measure the thermal diffusivity and calculate the thermal conductivity of a this compound sample.
Methodology:
-
Sample Preparation: Prepare a small, disc-shaped sample of known thickness. The surfaces should be flat and parallel. A thin coating of graphite (B72142) may be applied to enhance emissivity and absorptivity.
-
Instrumentation: Use a Laser Flash Analyzer (LFA).
-
Procedure: a. Measure the sample thickness accurately. b. Place the sample in the LFA furnace and bring it to the desired test temperature. c. Fire a short-duration laser pulse at the front face of the sample. d. An infrared detector monitors the temperature rise on the rear face of the sample as a function of time.
-
Data Analysis: a. The thermal diffusivity (α) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half its maximum temperature rise (t½) using the formula: α = 0.1388 * L² / t½. b. The thermal conductivity (k) is then calculated using the equation: k = α * ρ * C_p, where ρ is the density and C_p is the specific heat capacity of the material (which must be measured separately, e.g., by Differential Scanning Calorimetry).
6.0 Visualized Workflows and Relationships
The following diagrams illustrate key decision-making and experimental processes related to the use of this compound.
Caption: Material selection flowchart for precision applications.
Caption: Experimental workflow for this compound material characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. Defense & Security - this compound [this compound-info.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. refractorymetal.org [refractorymetal.org]
- 8. This compound.eu [this compound.eu]
- 9. The Rapid Rise of this compound-Aluminum Alloys in Aerospace - Mobility Engineering Technology [mobilityengineeringtech.com]
- 10. This compound Metals Enable Technologies in Extreme Environments [materion.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. qedfusion.org [qedfusion.org]
- 13. This compound - ESPI Metals [espimetals.com]
- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 15. This compound - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 16. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 17. Summary - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dla.mil [dla.mil]
- 19. nj.gov [nj.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ehs.mit.edu [ehs.mit.edu]
- 22. berylliumsafety.com [berylliumsafety.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of Ultra-Trace Beryllium
Welcome to the technical support center for ultra-trace beryllium analysis. This resource is designed for researchers, scientists, and drug development professionals to address the complex challenges encountered during the quantification of this compound at exceedingly low levels. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying ultra-trace this compound?
A1: The accurate quantification of ultra-trace this compound is complicated by several factors. This compound is classified as a carcinogen even at trace concentrations, necessitating reliable methods for measuring very low levels.[1][2][3] Key challenges include:
-
Low Analyte Concentrations: The toxicity of this compound at parts-per-quadrillion levels requires highly sensitive analytical techniques.[4][5]
-
Complex Sample Matrices: Biological and environmental samples contain various components that can interfere with analysis, known as matrix effects.[1][4]
-
Refractory this compound Compounds: The presence of stable forms like this compound oxide (BeO), particularly high-fired BeO, requires aggressive digestion methods to ensure complete dissolution.[6][7][8]
-
Spectral and Isobaric Interferences: Overlapping signals from other elements can affect the accuracy of spectrometric methods.[4][9][10]
-
Lack of Certified Reference Materials (CRMs): A shortage of suitable CRMs, especially for BeO, makes method validation and ensuring data comparability between laboratories difficult.[7][11][12]
Q2: Which analytical techniques are most suitable for ultra-trace this compound quantification?
A2: The choice of technique depends on the required sensitivity, sample matrix, and available instrumentation.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most sensitive technique for ultra-trace analysis, capable of detecting this compound at nanogram-per-liter (ng/L) or parts-per-trillion (ppt) levels.[1][3][4] However, it is susceptible to matrix effects, particularly space-charge effects due to this compound's low mass.[1][4]
-
Electrothermal Atomic Absorption Spectrometry (ETAAS): ETAAS offers enhanced sensitivity for low-level quantification and is a robust alternative to ICP-MS. Its sensitivity can be further improved with chemical modifiers.[1][2][3]
-
Molecular Fluorescence Spectrometry: This technique involves complexing this compound with a fluorescent reagent like hydroxybenzoquinoline sulfonate (HBQS). It is highly sensitive, with detection limits below 1 ng per sample, and can be adapted for field use.[6][13][14]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS or ETAAS, ICP-OES is a common technique that may not be sufficient for the lower occupational exposure limits (OELs) being proposed.[9][15]
-
Flame Atomic Absorption Spectrometry (FAAS): FAAS is suitable for higher this compound concentrations, but its detection limits can be significantly lowered through preconcentration techniques.[2][3][4]
Q3: Why is sample preparation so critical for this compound analysis?
A3: Sample preparation is essential for reliable quantification, especially in complex matrices.[2][3] An effective preparation method must convert all forms of this compound in the sample into a measurable form, typically dissolved ions in an acidic solution. Incomplete digestion of refractory compounds like BeO will lead to an underestimation of the true this compound concentration.[16] Furthermore, techniques such as separation and preconcentration are often necessary to remove interfering matrix components and to increase the this compound concentration to a level detectable by the instrument.[1][4]
Q4: What is this compound speciation and why is it important?
A4: this compound speciation refers to the determination of the specific chemical forms of this compound present in a sample.[11][17] The toxicity and mobility of this compound in biological and environmental systems are highly dependent on its chemical form.[17] For instance, the solubility and potential distribution of this compound in the body are defined by its speciation; cationic forms will adsorb to different biological sites than anionic forms.[17] While critically important for toxicology and risk assessment, speciation analysis is challenging and often overlooked due to a lack of thermodynamic data for this compound compounds like phosphates.[11][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | Incomplete Sample Digestion: Refractory this compound oxide (BeO) is present and was not fully dissolved by the acid mixture.[18][19] | - Use a more aggressive digestion method. For organic samples, a sulfuric acid-hydrogen peroxide procedure or dry ashing at 450°C followed by acid dissolution is effective.[8] - For samples containing silicates or refractory BeO, a digestion mixture including hydrofluoric acid (HF) may be necessary.[6] - For occupational hygiene samples, extraction with 1% ammonium (B1175870) bifluoride (NH₄HF₂) is effective.[6][13] |
| Analyte Loss during Preparation: this compound can hydrolyze and precipitate out of solution at a pH of ≥ 4.2.[8] | - Ensure all solutions, including dilution water, are pre-acidified to a pH < 2 before adding this compound standards or samples.[8][20] - Avoid prolonged heating during digestion, which can form less soluble forms of this compound hydroxide.[8] | |
| Poor Precision / High RSD (%) | Inconsistent Sample Introduction (ICP): Worn peristaltic pump tubing, blockages in the nebulizer, or air leaks in the tubing can cause erratic signal.[21][22] | - Regularly inspect and replace worn peristaltic pump tubing. Ensure proper tension on the pump rollers.[22] - Clean the nebulizer according to the manufacturer's instructions. NEVER sonicate or insert wires into the tip.[22][23] - Check all tubing connections for tightness to prevent air leaks.[23] |
| Instrument Instability: Plasma instability or detector issues. | - Allow the instrument to warm up sufficiently before analysis. - Check the performance history and run tuning protocols.[21] - Ensure the argon supply is pure and of sufficient pressure. | |
| Signal Suppression or Enhancement (Matrix Effects in ICP-MS) | Space-Charge Effects: High concentrations of heavier matrix elements repel the lighter this compound ions in the ion beam, reducing sensitivity.[1][4] | - Dilute the sample to reduce the total dissolved solids (TDS) concentration.[23] - Implement separation and preconcentration techniques (e.g., LLE, SPE, CPE) to remove the interfering matrix before analysis.[1][4] - Use a suitable internal standard (e.g., ⁶Li or ⁷Li) to correct for signal drift and suppression.[20][23] - Optimize ICP-MS instrument parameters to favor low-mass analysis (e.g., increase nebulizer gas flow).[4][23] |
| Spectral Interferences (ICP-OES / Fluorescence) | Overlapping Emission Lines (ICP-OES): Other elements in the sample (e.g., Al, Fe, Ti, V) have emission lines close to those of this compound.[9][10] | - Select an alternative, interference-free emission line for this compound if available (e.g., 313.1 nm or 234.9 nm).[9] - Use instrument software features like Multicomponent Spectral Fitting (MSF) or Inter-Element Correction (IEC) to mathematically correct for the interferences.[9] |
| Interfering Metals (Fluorescence): High concentrations of iron (Fe) or titanium dioxide (TiO₂) can cause cloudiness or color changes in the sample extract, interfering with fluorescence measurement.[6] | - Allow the sample extract to sit for several hours to allow interfering metal hydroxides to precipitate.[20] - Add an additional filtering step after precipitation to remove the interfering solids before analysis.[6] | |
| High Background or Blank Contamination | Contaminated Reagents or Labware: Acids, water, or storage containers may contain trace amounts of this compound. | - Use high-purity, trace-metal grade acids and 18 MΩ deionized water.[8][9] - Thoroughly acid-wash all labware before use. - Analyze a "reagent blank" with every batch to assess contamination levels.[23] |
| Instrument Carryover (Memory Effects): Residual this compound from a previous high-concentration sample adheres to the sample introduction system.[22] | - Implement a rigorous rinse protocol between samples using a solution that matches the acid matrix of the samples.[21][23] - Analyze multiple blanks after a high-concentration sample to ensure the signal returns to baseline.[21] |
Quantitative Data Summary
The following tables summarize the performance of various analytical techniques for ultra-trace this compound quantification.
Table 1: Method Detection Limits (MDLs) by Technique and Matrix
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / MDL | Reference(s) |
| ICP-MS | Human Urine | 0.3 ppt (B1677978) (ng/L) | [20] |
| Biological Tissue | 0.02 ng/g | [20] | |
| Blood | 0.03 ng/mL | [20] | |
| ETAAS | Seawater (with VM-DLLME) | 0.01 ng/L | [1][2][3] |
| Effluent/Water (with SA-DLLME) | 1 ng/L | [1][4] | |
| General (with Mg(NO₃)₂ modifier) | 0.03 µg/L | [1][2] | |
| Fluorescence (HBQS) | Air Filter / Wipe Sample | < 1 ng per sample | [6][20] |
| Surfaces | 0.02 µ g/100 cm² | [14][20][24] | |
| Air (NIOSH 9110) | 0.0001 µg per wipe | [25] | |
| ICP-OES | Water (with CPE) | 0.001 to 0.005 µg/L | [1] |
| Air Filter (NIOSH 7704) | 0.00075 µg per filter | [20] | |
| FAAS | Water & Alloy (with preconcentration) | 0.07 ng/mL | [20] |
Note: DLLME = Dispersive Liquid-Liquid Microextraction; CPE = Cloud-Point Extraction; HBQS = 10-hydroxybenzo[h]quinoline-7-sulfonate.
Experimental Protocols & Methodologies
Methodology 1: this compound in Biological Tissues by ICP-MS
This protocol is adapted for the analysis of this compound in matrices such as liver, lung, spleen, and kidney.[16][20]
-
Sample Preparation (Acid Digestion):
-
Weigh approximately 0.1 g of the tissue sample into a clean digestion vessel (e.g., 125 mL Erlenmeyer flask).[20]
-
Add 5 mL of a concentrated acid mixture of nitric acid (HNO₃) and perchloric acid (HClO₄) in a 3:1 v/v ratio.[16][20] For samples potentially containing refractory BeO, an additional step with sulfuric acid (H₂SO₄) may be required.[16]
-
Gently heat the flask on a hot plate in a fume hood. Continue heating until dense white fumes are observed and the solution becomes clear.[20]
-
Remove the flask from the heat, allow it to cool completely, and dilute the digested sample to a final volume (e.g., 25 mL) with 18 MΩ deionized water.[9][20]
-
-
Instrumental Analysis (ICP-MS):
-
Optimize the ICP-MS instrument for low-mass analysis (m/z = 9 for ⁹Be) to minimize space-charge effects.[4] This includes adjusting parameters like RF power, nebulizer gas flow rate, and lens voltages.[20]
-
Prepare a series of calibration standards from a certified this compound stock solution. The acid matrix of the standards must match that of the digested samples.[9]
-
Add an internal standard, such as ⁶Li or ⁷Li, to all blanks, standards, and samples to correct for instrumental drift and matrix effects.[20][23]
-
Aspirate the samples into the ICP-MS. The sample aerosol is introduced into the argon plasma (6,000–10,000 K), where this compound atoms are ionized.[20]
-
Ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and quantified by a detector.[20]
-
The this compound concentration in the sample is determined by comparing its signal intensity to the calibration curve generated from the standards.[20]
-
Methodology 2: this compound on Surfaces/Filters by Fluorescence
This protocol is adapted from methods using ammonium bifluoride extraction and HBQS fluorescence detection.[6][20]
-
Sample Preparation (Extraction):
-
Place the wipe or air filter sample into a clean digestion vessel (e.g., 20 mL scintillation vial).[20]
-
Add 10 mL of a 1% aqueous ammonium bifluoride (NH₄HF₂) solution.[20]
-
Agitate the sample for at least 30 minutes to extract the this compound.[20]
-
Allow any particulate matter to settle. If the solution has a yellow color, indicating high iron content, let it stand for at least four hours to allow for precipitation, which minimizes interference.[6][20]
-
-
Instrumental Analysis (Fluorometry):
-
Prepare a detection solution containing the fluorescent reagent 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) at a high pH.[20]
-
In a cuvette, add a small aliquot of the sample extract (e.g., 0.1 mL) to a larger volume of the detection solution (e.g., 1.9 mL). Prepare standards in the same manner.[20]
-
Place the cuvette in a fluorometer. Excite the solution at approximately 380 nm and measure the fluorescence emission at the maximum wavelength of the Be-HBQS complex (≈ 475 nm).[14][24]
-
Generate a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the mass of this compound in the original sample by comparing the sample's fluorescence intensity to the calibration curve.[20]
-
Visualizations
The following diagrams illustrate common workflows and logical relationships in ultra-trace this compound analysis.
Caption: General experimental workflow for ultra-trace this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trace-level this compound analysis in the laboratory and in the field: state of the art, challenges and opportunities - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 13. Ultra-trace determination of this compound in occupational hygiene samples by ammonium bifluoride extraction and fluorescence detection using hydroxybenzoquinoline sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Laboratory Analysis [publications.aiha.org]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 23. blog.txscientific.com [blog.txscientific.com]
- 24. Research Portal [laro.lanl.gov]
- 25. Table 5-7, Lowest Limit of Detection for this compound Based on Standardsa - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing temperature programs for beryllium analysis by ETAAS
Technical Support Center: Beryllium Analysis by ETAAS
Welcome to the technical support center for the analysis of this compound (Be) using Electrothermal Atomic Absorption Spectrometry (ETAAS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical pyrolysis (ashing) and atomization temperatures for this compound analysis by ETAAS?
A1: The optimal pyrolysis and atomization temperatures for this compound analysis can vary depending on the sample matrix and the chemical modifier used. Generally, a pyrolysis temperature is selected to be as high as possible to remove matrix components without losing the this compound analyte. The atomization temperature is then set to efficiently atomize the this compound for measurement. Without a chemical modifier, this compound can be lost at pyrolysis temperatures above 1100°C.[1] With the use of chemical modifiers, higher pyrolysis temperatures can be employed, leading to better removal of interfering matrix components.[1][2][3] The atomization temperature for this compound is typically around 2200°C to 2900°C.[1]
Q2: Why is a chemical modifier necessary for this compound analysis in complex samples?
A2: Chemical modifiers are crucial in ETAAS for several reasons.[3] They stabilize the analyte, in this case, this compound, allowing for higher pyrolysis temperatures to be used without premature loss of the analyte.[1][2][3] This is particularly important for complex matrices, such as biological or environmental samples, where interfering substances can co-volatilize with this compound, leading to inaccurate results.[1][2] Modifiers can also alter the chemical environment to improve the atomization efficiency of this compound, potentially increasing the analytical signal.[3] By forming more thermally stable compounds with this compound, modifiers help to separate the analyte atomization from the matrix volatilization, reducing background noise and interference.[3]
Q3: What are some common chemical modifiers used for this compound analysis by ETAAS?
A3: Several chemical modifiers have been successfully used to stabilize this compound during ETAAS analysis. The choice of modifier often depends on the sample matrix. Commonly used modifiers include:
-
Magnesium nitrate (B79036) (Mg(NO₃)₂)[1][2][4][5]
-
A mixture of Palladium and Magnesium nitrate[3]
-
Lanthanum nitrate (La(NO₃)₃)[2]
-
A mixture of ammonium (B1175870) phosphomolybdate and ascorbic acid[2][4]
Magnesium nitrate is one of the most widely recommended modifiers for this compound analysis.[4]
Q4: How do I optimize the temperature program for my specific sample?
A4: Optimizing the temperature program is a critical step for accurate and precise this compound analysis. A common approach is the "one variable at a time" method.[7] First, a fixed, sufficiently high atomization temperature is chosen, and the pyrolysis temperature is varied. The optimal pyrolysis temperature is the highest temperature that gives the maximum analyte signal with the minimum background signal.[7] Next, using the optimized pyrolysis temperature, the atomization temperature is varied to find the temperature that provides the best signal intensity and peak shape.[7] For more complex matrices, surface response methodology can be employed to systematically optimize both pyrolysis and atomization temperatures simultaneously.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | 1. Loss of analyte during pyrolysis. 2. Inefficient atomization. 3. Interference from matrix components. | 1. Use a chemical modifier to stabilize this compound at higher temperatures.[1][2][3] 2. Optimize the pyrolysis temperature by creating a pyrolysis curve. 3. Ensure the atomization temperature is sufficient (typically >2200°C).[1] 4. Check for and mitigate interferences, for example, by using a modifier or improving sample preparation. |
| High Background Signal | 1. Incomplete removal of the sample matrix during pyrolysis. 2. Co-volatilization of matrix components with this compound during atomization. | 1. Increase the pyrolysis temperature and/or ramp time, ensuring no loss of this compound. The use of a chemical modifier can allow for higher pyrolysis temperatures.[1][2][3] 2. Optimize the temperature program to separate the matrix volatilization from the analyte atomization. |
| Poor Reproducibility (High RSD) | 1. Inconsistent sample injection volume. 2. Non-homogeneous sample. 3. Fluctuations in furnace temperature. 4. Matrix interferences. | 1. Ensure the autosampler is functioning correctly. 2. Ensure proper sample digestion and mixing. 3. Calibrate and verify the performance of the ETAAS instrument. 4. Employ a suitable chemical modifier and optimize the temperature program to minimize interferences.[8] |
| Double or Split Peaks | 1. Non-uniform heating of the graphite (B72142) tube. 2. Different chemical forms of this compound atomizing at different temperatures. | 1. Replace the graphite tube if it is aged or damaged. 2. The use of a chemical modifier can help to convert this compound into a single, thermally stable form. |
Quantitative Data Summary
Table 1: Recommended Pyrolysis and Atomization Temperatures for this compound with Various Modifiers
| Chemical Modifier | Pyrolysis Temp. (°C) | Atomization Temp. (°C) | Sample Matrix/Context |
| None | 1100 | 2200 | Fungi[1] |
| Mg(NO₃)₂ | 800 | Not Specified | Blood[2] |
| Mg(NO₃)₂ | 1200 | 2200 | Fungi[1] |
| Mg(NO₃)₂ | 1300 | Not Specified | Natural waters and wastewater[1] |
| Mg(NO₃)₂ + Pd(NO₃)₂ | 1500 | 2200 | Fungi[1] |
| Zirconium | 900 and 1000 (two steps) | Not Specified | General use with tungsten platform[1] |
| Ammonium Phosphomolybdate + Ascorbic Acid | Not Specified | Not Specified | Water samples[4] |
Experimental Protocols
Protocol 1: General Method for Optimizing ETAAS Temperature Program
This protocol describes the "one variable at a time" method for optimizing the pyrolysis and atomization temperatures.[7]
Objective: To determine the optimal pyrolysis and atomization temperatures for the analysis of this compound in a given sample matrix.
Materials:
-
This compound standard solution
-
Sample solution
-
Chemical modifier solution (if required)
-
ETAAS instrument with a graphite furnace
Procedure:
Part A: Pyrolysis Temperature Optimization
-
Set the atomization temperature to a value known to be effective for this compound, for example, 2300°C.
-
Prepare a series of identical samples or standards.
-
Inject the first sample and run the ETAAS program with a low pyrolysis temperature (e.g., 300°C). Record the analyte and background absorbance.
-
Increase the pyrolysis temperature in increments (e.g., 100-200°C) for each subsequent sample.
-
Plot the analyte absorbance and background absorbance as a function of the pyrolysis temperature.
-
The optimal pyrolysis temperature is the highest temperature at which the analyte signal is maximal and stable, and the background signal is minimal.
Part B: Atomization Temperature Optimization
-
Set the pyrolysis temperature to the optimal value determined in Part A.
-
Prepare another series of identical samples or standards.
-
Inject the first sample and run the ETAAS program with a relatively low atomization temperature (e.g., 1800°C). Record the analyte absorbance.
-
Increase the atomization temperature in increments (e.g., 100°C) for each subsequent sample.
-
Plot the analyte absorbance as a function of the atomization temperature.
-
The optimal atomization temperature is the lowest temperature that provides the maximum and most consistent analyte signal.
Visualizations
Caption: Workflow for this compound Analysis by ETAAS.
Caption: Troubleshooting Logic for ETAAS this compound Analysis.
References
- 1. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound by electrothermal atomic absorption spectrometry using tungsten surfaces and zirconium modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. perlan.com.pl [perlan.com.pl]
methods for reducing matrix interference in beryllium spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of matrix interference in beryllium spectroscopy. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound analysis using spectroscopic methods.
Issue: Suppressed this compound Signal in High-Matrix Samples (ICP-MS)
Q1: You are analyzing this compound (Be) in a sample with a high concentration of dissolved salts using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and you observe a significantly lower-than-expected signal. What could be the cause and how can it be resolved?
A1: A suppressed signal in high-salt or high-acid matrices is a common non-spectral interference, often referred to as a matrix effect.[1] For this compound, which has a very low mass (9 amu), this is frequently caused by the "space-charge effect," where the ion beam is disrupted by a high density of heavier matrix ions, leading to reduced sensitivity.[2][3]
Recommended Solutions:
-
Dilution: If the this compound concentration is high enough, diluting the sample can reduce the overall concentration of interfering substances.[1][4] However, this is limited by the instrument's detection limits.[4]
-
Internal Standard: Add an internal standard, such as Lithium-6 (⁶Li), to all samples, standards, and blanks.[5] The internal standard helps correct for both matrix effects and instrumental drift.[5]
-
Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample's composition to ensure similar behavior.[4][6]
-
Separation/Preconcentration: For complex matrices, quantitatively separate this compound from the interfering elements before analysis.[7] Techniques like cation-exchange chromatography can be effective.[7]
Issue: Inconsistent Results and Signal Depression in the Presence of Aluminum (FAAS)
Q2: When analyzing this compound with Flame Atomic Absorption Spectroscopy (FAAS) in samples containing high levels of aluminum, you notice depressed and erratic absorbance readings. Why is this happening and what is the solution?
A2: Aluminum is known to cause a significant negative interference for this compound in the nitrous oxide-acetylene flame, depressing the analytical signal.[8][9] This is a type of chemical interference where stable, less volatile compounds may form in the flame. Other elements like magnesium and silicon can also cause signal depression.[8]
Recommended Solutions:
-
Use a Releasing Agent: The addition of 8-hydroxyquinoline (B1678124) (oxine) can effectively overcome the interference caused by an excess of aluminum salts.[8][10]
-
Optimize Flame Temperature: Switching to a higher temperature flame can help prevent the formation of interfering oxides and hydroxides.[11][12]
-
Standard Addition Method: This method can compensate for matrix effects by adding known quantities of this compound to the sample and extrapolating to find the original concentration.[4][12]
Issue: Low Sensitivity and Analyte Loss in Electrothermal Atomic Absorption Spectrometry (ETAAS)
Q3: You are performing an ultra-trace analysis of this compound using ETAAS and are experiencing low sensitivity and suspect premature loss of the analyte during the ashing (pyrolysis) step. How can you improve the method's performance?
A3: this compound can be lost at lower-than-optimal ashing temperatures. To prevent this and reduce matrix interferences, a chemical modifier is used.[2][13] Chemical modifiers stabilize this compound, allowing for higher ashing temperatures where more of the matrix can be removed without losing the analyte.[2][13] This process enhances overall sensitivity.[2]
Recommended Solutions:
-
Use a Chemical Modifier: The most common and effective modifiers for this compound are Palladium nitrate (B79036) (Pd(NO₃)₂) and Magnesium nitrate (Mg(NO₃)₂).[2][13] Zirconium has also been shown to be an effective modifier, especially when used with a tungsten platform.[14]
-
Optimize Thermal Profile: Develop a graphite (B72142) furnace program with optimized drying, ashing (pyrolysis), and atomization temperatures. With a modifier like Mg(NO₃)₂, ashing temperatures can be raised to 1200°C or even 1500°C when combined with Pd(NO₃)₂, compared to 1100°C without a modifier.[2] The atomization temperature is typically around 2200-2900°C.[2]
-
Use a Platform Atomizer: Employing a pyrolytically coated graphite tube with a platform can enhance sensitivity.[2][14] Using a tungsten platform has been shown to provide even more sensitive signals for this compound compared to graphite.[13][14]
Frequently Asked Questions (FAQs)
Q: What are the main types of interference in this compound spectroscopy? A: Interferences in atomic absorption spectroscopy are broadly categorized as spectral, chemical, and physical (matrix) interferences.[4]
-
Spectral Interference: This occurs when an interferent's absorption line overlaps with this compound's, though this is rare for atomic lines. More commonly, it involves background absorption from molecular species or light scattering by particulates in the flame or furnace.[11]
-
Chemical Interference: This arises from chemical reactions in the flame or furnace that alter the atomization of this compound. Examples include the formation of stable oxides or the effects of elements like aluminum.[8][12]
-
Physical (Matrix) Interference: These are caused by differences in the physical properties (e.g., viscosity, surface tension) of the samples and standards, which affect the sample introduction rate.[12] In ICP-MS, high concentrations of matrix components can cause space-charge effects that suppress the this compound signal.[2]
Q: How does a chemical modifier work in ETAAS for this compound analysis? A: A chemical modifier stabilizes the analyte (this compound) during the pyrolysis (ashing) stage of the ETAAS temperature program.[2] This allows for the use of higher pyrolysis temperatures to effectively remove interfering matrix components without prematurely volatilizing the this compound analyte.[2][13] This leads to a cleaner atomization signal with reduced background interference and enhanced sensitivity.[2] For example, Pd(NO₃)₂ has been shown to increase sensitivity for this compound by a factor of 3.7 at an ashing temperature of 1000°C.[2][13]
Q: What is the purpose of background correction and what are common methods? A: Background correction is used to distinguish the specific atomic absorption of the analyte from non-specific absorption and scattering caused by the sample matrix.[4][11] This is particularly important at wavelengths below 300 nm where light scattering is more significant.[11] Common methods include:
-
Continuum Source Correction: A deuterium (B1214612) (D₂) lamp is used as a continuum source. The instrument alternates between the this compound hollow cathode lamp and the D₂ lamp, and the background absorbance from the D₂ lamp is subtracted from the total signal.[11][12]
-
Zeeman Effect Correction: This method uses a magnetic field to split the spectral line, allowing for a very accurate distinction between the analyte signal and the background.[4]
Q: Can sample dilution always solve matrix interference problems? A: While dilution is a simple and often effective method to reduce the concentration of interfering substances, its utility is limited by the detection capability of the instrument and the original concentration of this compound in the sample.[4][15] If the this compound concentration is already low, dilution may cause the signal to fall below the method's limit of detection.[16]
Q: What is the standard addition method and when should it be used? A: The standard addition method is a quantification technique used to overcome matrix effects.[4][12] It involves adding known amounts of a this compound standard to several aliquots of the sample. The absorbance of each solution is measured and plotted against the concentration of the added standard. The absolute value of the x-intercept of the resulting line gives the concentration of this compound in the original sample. This method is particularly useful when the sample matrix is complex and cannot be easily replicated in the calibration standards.[4] Note that standard addition does not correct for background absorption.[12]
Quantitative Data Summary
The table below summarizes the effectiveness of various chemical modifiers used in the Electrothermal Atomic Absorption Spectrometry (ETAAS) of this compound.
| Chemical Modifier | Ashing Temp. (°C) | Atomization Temp. (°C) | Enhancement / Key Finding | Reference(s) |
| None | 1100 | 2200 | Baseline for comparison. | [2] |
| Mg(NO₃)₂ | 1200 | 2200 | Confirmed as most suitable modifier in one study, yielding the lowest LOD (0.03 µg/L). | [2] |
| Mg(NO₃)₂ + Pd(NO₃)₂ | 1500 | 2200 | Allows for the highest ashing temperature, indicating maximum stabilization. | [2] |
| Pd(NO₃)₂ | 1000 | N/A | Enhanced sensitivity by 3.7 times compared to no modifier. | [2][13] |
| Zirconium (with Tungsten Platform) | 900 & 1000 (two steps) | N/A | Enhanced sensitivity by 2.5 times compared to a pyrolytic graphite platform. | [2] |
Experimental Protocols
Protocol 1: Use of Chemical Modifiers in ETAAS
This protocol describes the general procedure for using a chemical modifier to analyze this compound in an aqueous sample.
-
Reagent Preparation:
-
Prepare a 1% (v/v) nitric acid solution using ultra-pure water.
-
Prepare a this compound stock solution (e.g., 1000 mg/L).
-
Prepare a chemical modifier stock solution (e.g., 1% w/v Magnesium Nitrate, Mg(NO₃)₂).
-
-
Standard and Sample Preparation:
-
Prepare a series of this compound calibration standards by diluting the stock solution with 1% nitric acid.
-
For each standard and sample, add a specific volume of the chemical modifier solution. A common approach is to mix the sample/standard and modifier in a 1:1 ratio directly in the autosampler cup.
-
-
Instrumental Analysis:
-
Set up the ETAAS instrument with a this compound hollow cathode lamp and align it.
-
Develop a furnace temperature program. An example program using Mg(NO₃)₂ is:
-
Enable background correction (e.g., Deuterium or Zeeman).
-
-
Data Acquisition:
-
Analyze a blank, the prepared standards, and the samples.
-
Construct a calibration curve and determine the this compound concentration in the samples.
-
Protocol 2: Sample Digestion for this compound Analysis
This protocol outlines a sulfuric acid and hydrogen peroxide digestion for organic samples, suitable for preparing them for ICP or AAS analysis.[17]
-
Sample Weighing: Accurately weigh approximately 0.1 grams of the sample into a 125 mL Erlenmeyer flask.[17]
-
Acid Addition: Carefully add 5 mL of 98% sulfuric acid to the flask.[17]
-
Initial Heating: Heat the flask on a hotplate in a fume hood until dense white fumes of sulfur trioxide are formed. The solution will likely turn dark.[17]
-
Oxidation with Peroxide: While still heating, add 30% hydrogen peroxide dropwise to the solution. Continue adding drops until the dark color disappears and the solution becomes clear.[17]
-
Final Heating: Continue heating until the solution remains clear with dense white fumes, ensuring all organic material is digested.[17]
-
Dilution: Remove the flask from the heat and allow it to cool completely.
-
Final Volume: Carefully and slowly dilute the cooled solution to the desired final volume (e.g., 50 mL) with 18 megohm deionized water. The sample is now ready for analysis.
Visualizations
Caption: Workflow for addressing matrix interference in this compound analysis.
Caption: Mechanism of chemical modifiers in ETAAS for this compound.
References
- 1. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 2. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. A study of some matrix effects in the determination of this compound by atomic-absorption spectroscopy in the nitrous oxide-acetylene flame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nemi.gov [nemi.gov]
- 10. aensiweb.com [aensiweb.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Classification of Interferences in FAAS. [delloyd.50megs.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound by electrothermal atomic absorption spectrometry using tungsten surfaces and zirconium modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
resolving inconsistencies in beryllium surface wipe sampling techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during beryllium surface wipe sampling. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of inconsistency in this compound surface wipe sampling?
A1: Inconsistencies in this compound surface wipe sampling can arise from several factors, including the choice of wipe material, the wetting agent used, the texture of the surface being sampled, and the analytical method employed for detection.[1][2][3] The presence of oils or other residues on the surface can also significantly impact the collection efficiency.[4]
Q2: When should I use a wet wipe versus a dry wipe technique?
A2: Wet wipe sampling is generally recommended and tends to collect more this compound contamination than dry wiping.[5] Studies have shown that wetted wipes can have a much higher collection efficiency (64%–106%) compared to dry wipes (14%–43%) on hard, smooth surfaces.[6] However, the choice may depend on the specific surface and conditions. Dry wipes may be considered in situations where a wetting agent could damage the surface or interfere with the analysis.[6]
Q3: What type of wetting agent is most effective?
A3: The effectiveness of a wetting agent depends on the nature of the surface contamination. For general use, deionized water is common.[4] However, for surfaces with oily residues from metalworking fluids, an alcohol-based wetting agent like methanol (B129727) has been shown to be significantly more effective at removing this compound contamination.[2][4][6]
Q4: How does surface texture affect sampling efficiency?
A4: Surface texture is a critical factor. Existing wipe sampling methods are primarily validated for smooth, non-porous surfaces.[3] On rough or porous surfaces, contaminant particles can be located in crevices, leading to lower and more variable recovery rates.[3] For such surfaces, alternative methods like micro-vacuum sampling might be considered, although these also have limitations.[3][7]
Q5: My results are consistently low or non-detect. What could be the issue?
A5: Consistently low or non-detect results, especially when contamination is suspected, can be due to several factors:
-
Inefficient Sample Collection: Using a dry wipe on an oily surface, for example, can lead to poor recovery.[4]
-
Incomplete Sample Digestion: Some forms of this compound, particularly high-fired this compound oxide (BeO), are difficult to dissolve with standard acid digestion methods.[1][8] This can lead to the under-reporting of this compound levels. Ensure your analytical laboratory is using appropriate digestion techniques, such as those involving microwave technology.[8]
-
Insufficient Analytical Sensitivity: The analytical instrument may not be sensitive enough to detect low levels of this compound. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is more sensitive than Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between duplicate samples | Non-uniform distribution of surface contamination. | Increase the number of samples taken from the area to obtain a more representative average. |
| Inconsistent pressure or technique during wiping. | Follow a standardized protocol for wiping, such as the S-pattern described in NIOSH Method 9102, ensuring consistent pressure.[9] | |
| Low recovery from surfaces with known contamination | Use of an inappropriate wipe technique (e.g., dry wipe on an oily surface). | For oily surfaces, use a wipe wetted with a solvent like methanol.[4][6] For general smooth surfaces, a water-wetted wipe is often sufficient.[5][6] |
| Refractory this compound compounds (e.g., high-fired BeO) are present. | Confirm with the analytical lab that a robust digestion method, capable of dissolving BeO, is being used.[1][8] | |
| Poor wipe material. | Use a wipe material that meets ASTM D7707 specifications, which are designed for this compound sampling.[1] | |
| Contamination detected in blank samples | Cross-contamination during sampling or handling. | Use clean gloves for each sample and handle blanks in the same manner as the collected samples, but without wiping a surface.[8][9] |
| Contaminated wipe media or sampling supplies. | Ensure all sampling materials are certified to be low in background this compound levels. | |
| Discrepancies between different analytical methods | Different sensitivities of the analytical instruments. | For low-level detection, ICP-MS is preferred over ICP-AES due to its higher sensitivity.[1] |
| Incomplete digestion affecting one method more than another. | Ensure a complete digestion method is used, regardless of the final analytical technique. |
Quantitative Data Summary
The following tables summarize quantitative data on the collection efficiency of different this compound surface wipe sampling techniques.
Table 1: Comparison of Wet vs. Dry Wipe Collection Efficiency on Hard, Smooth Surfaces
| Wipe Technique | Collection Efficiency (%) | Source |
| Wetted Wipe | 64 - 106 | [6] |
| Dry Wipe | 14 - 43 | [6] |
Table 2: Relative Collection Efficiency on Oily Surfaces
| Wipe Technique | Relative Removal | Source |
| Methanol-Moistened Wipe | ~2x Water-Moistened Wipe | [4] |
| Water-Moistened Wipe | ~2x Dry Wipe | [4] |
| Dry Wipe | Base | [4] |
Table 3: Analytical Method Detection Limits
| Analytical Method | Method Detection Limit (µ g/sample ) | Source |
| ICP-AES (ASTM D7035) | 0.009 | [1] |
| ICP-MS (EPA Method 200.8) | 0.001 | [1] |
Experimental Protocols
1. NIOSH 9102: Elements on Wipes (Adapted for this compound)
This method is a general procedure for wipe sampling of elements, which can be applied to this compound.
-
Materials:
-
Wipe media (e.g., GhostWipes™ or equivalent)
-
Disposable waterproof gloves
-
Sampling template (10 cm x 10 cm)
-
Sterile, leak-proof sample containers
-
Cleaning supplies for the template
-
-
Procedure:
-
Don a new pair of clean gloves.
-
Place the 10 cm x 10 cm template over the area to be sampled.
-
Remove a wipe from its packaging and unfold it.
-
Wipe the delineated area with firm, even pressure using an overlapping 'S' pattern with horizontal strokes.
-
Fold the wipe with the exposed side inward.
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Wipe the same area again using vertical 'S' strokes.
-
Fold the wipe again to expose a fresh surface and wipe the area a third time with horizontal strokes.
-
Fold the wipe with the exposed side inward and place it in a labeled sample container.
-
Clean the template before taking the next sample.
-
Collect field blanks by opening a wipe container, placing the wipe directly into a sample container without wiping a surface, and submitting it with the other samples.[9]
-
2. Sample Preparation for this compound Analysis (General Steps)
-
Digestion:
-
Analysis:
Visualizations
Caption: this compound surface wipe sampling and analysis workflow.
Caption: Decision guide for selecting the appropriate wipe technique.
References
Technical Support Center: Mitigating Health Risks of Beryllium Dust Inhalation
This guide provides essential information for researchers, scientists, and drug development professionals on safely handling beryllium and mitigating the health risks associated with this compound dust inhalation.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with this compound exposure?
A1: The primary health risks from inhaling airborne this compound are this compound sensitization (BeS), Chronic this compound Disease (CBD), and lung cancer.[1] this compound sensitization is an allergic reaction to this compound, and while it may not have clinical symptoms, it places an individual at risk for developing CBD.[1] CBD is a serious and sometimes fatal lung disease characterized by the formation of granulomas (areas of inflammation) in the lungs, leading to symptoms like shortness of breath, coughing, fatigue, weight loss, and fever.[1][2] Acute this compound Disease, a form of chemical pneumonia from high-concentration exposure, is now rare due to stricter controls.[1]
Q2: What are the regulated occupational exposure limits for this compound?
A2: Several organizations regulate this compound exposure. Adherence to the most stringent limit is recommended. Key exposure limits are summarized below.
Q3: What is the difference between this compound sensitization and Chronic this compound Disease (CBD)?
A3: this compound sensitization (BeS) is an immune response to this compound, which can be detected with a blood test called the this compound Lymphocyte Proliferation Test (BeLPT).[3] A person can be sensitized to this compound without showing any symptoms of illness.[1] Chronic this compound Disease (CBD) is a lung disease that develops in some individuals who have become sensitized to this compound.[2] CBD involves inflammation and the formation of granulomas in the lungs, which can lead to scarring and reduced lung function.[2]
Q4: How can I know if I've been exposed to this compound dust?
A4: If you work with this compound-containing materials, you should assume there is a potential for exposure. Medical surveillance, including the this compound Lymphocyte Proliferation Test (BeLPT), can determine if you have become sensitized.[4] Your institution's Environmental Health and Safety (EHS) department can conduct air and wipe sampling to measure this compound levels in your work area.[5]
Q5: What should I do in case of a this compound powder spill?
A5: In the event of a spill, immediately evacuate the area and restrict access.[6] Do not use dry sweeping or compressed air for cleanup as this will disperse the dust.[5][6] Cleanup should only be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including respiratory protection.[7] Use a HEPA-filtered vacuum or wet cleaning methods to decontaminate the area.[5] All waste must be collected in sealed, labeled containers for proper disposal.[6][8]
Troubleshooting Guides
Scenario 1: You suspect a failure in your ventilation/containment system (e.g., fume hood, glove box).
-
Immediate Action: Stop all work with this compound-containing materials.
-
Troubleshooting Steps:
-
Ensure all containers of this compound compounds are sealed.
-
If safe to do so, decontaminate and remove all materials from the enclosure.
-
Contact your institution's EHS or facilities department to inspect and certify the ventilation system before resuming work.
-
Review your experimental protocol to determine if any steps could be modified to reduce dust generation.
-
Scenario 2: You experience symptoms such as shortness of breath, coughing, or unexplained fatigue.
-
Immediate Action: Report your symptoms to your supervisor and your institution's occupational health services.
-
Troubleshooting Steps:
Scenario 3: A colleague has been working with this compound without appropriate PPE.
-
Immediate Action: Politely and immediately remind your colleague of the safety protocols.
-
Troubleshooting Steps:
-
Direct them to the nearest handwashing station and emergency shower if there was significant skin contact.
-
Ensure they have access to the proper PPE as outlined in your lab's safety procedures.
-
Report the incident to your supervisor to ensure proper follow-up and retraining if necessary.
-
Data Presentation
Table 1: Occupational Exposure Limits for this compound
| Organization | Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 µg/m³[9][10] |
| OSHA | Short-Term Exposure Limit (STEL) - 15 minutes | 2.0 µg/m³[9][10] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA (Inhalable Fraction) | 0.05 µg/m³[5][9] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 0.5 µg/m³[11][12] |
| NIOSH | Immediately Dangerous to Life and Health (IDLH) | 4 mg/m³[13] |
TWA: Time-Weighted Average
Experimental Protocols
Protocol 1: Personal Exposure Monitoring
-
Objective: To measure a researcher's breathing zone concentration of this compound over a work shift.
-
Methodology:
-
A small, battery-operated air sampling pump is calibrated to a specific flow rate.
-
The pump is attached to the researcher's belt, and a sampling cassette with a filter is clipped to their lapel, in the breathing zone.
-
The pump is run for the duration of the experimental task or for a full work shift.
-
The filter cassette is then sent to an accredited laboratory for analysis of this compound content.
-
The results are calculated as a time-weighted average (TWA) concentration in µg/m³.
-
Protocol 2: Surface Wipe Sampling
-
Objective: To determine the extent of this compound contamination on work surfaces.
-
Methodology:
-
A designated area (typically 100 cm²) is marked on the surface to be tested.
-
A wipe smear media is moistened with a wetting agent (e.g., deionized water).
-
The surface is wiped in a systematic "S" pattern, first in one direction, then perpendicular to the first pass.
-
The wipe is folded with the exposed side in and placed in a sealed sample vial.
-
The sample is sent to an accredited laboratory for analysis.
-
Results are reported as µ g/100 cm². Surfaces with contamination levels greater than a set action level (e.g., 25 µg/ft²) are considered contaminated and require cleaning and retesting.[5]
-
Visualizations
Caption: Progression from this compound Exposure to Chronic this compound Disease (CBD).
Caption: Workflow for Mitigating this compound Exposure Risks in a Laboratory Setting.
References
- 1. This compound - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. cdc.gov [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. This compound (HSG 44, 1990) [inchem.org]
- 7. aps.anl.gov [aps.anl.gov]
- 8. lle.rochester.edu [lle.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. 1910.1024 - this compound. | Occupational Safety and Health Administration [osha.gov]
- 11. This compound Toxicity: What Are the U.S. Standards for this compound Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. aeasseincludes.assp.org [aeasseincludes.assp.org]
- 13. This compound compounds - IDLH | NIOSH | CDC [cdc.gov]
Beryllium Cross-Contamination Prevention: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent beryllium cross-contamination in the laboratory. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with this compound exposure in a laboratory setting?
A1: Inhalation of this compound particles can lead to serious health effects, including this compound Sensitization (BeS), Chronic this compound Disease (CBD), and lung cancer.[1][2][3] CBD is a chronic granulomatous lung disease that can be debilitating and even fatal.[2] Skin contact with this compound compounds, particularly soluble forms, can cause allergic reactions and dermatitis.[4][5][6]
Q2: What are the regulatory exposure limits for this compound in the workplace?
A2: The Occupational Safety and Health Administration (OSHA) has established strict permissible exposure limits (PELs) for this compound.[7][8] Adherence to these limits is crucial for ensuring personnel safety.
Occupational Exposure Limits for this compound
| Organization | Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 0.2 µg/m³ |
| OSHA | Short-Term Exposure Limit (STEL) - 15 minutes | 2.0 µg/m³ |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA (Inhalable Fraction) | 0.05 µg/m³ |
| NIOSH | Immediately Dangerous to Life and Health (IDLH) | 4 µg/m³ |
| Data sourced from BenchChem Safety Operating Guide and OSHA documentation.[4] |
Q3: What are the key engineering controls to minimize this compound exposure?
A3: Engineering controls are the primary and most effective means of controlling this compound exposure. Key controls include:
-
Local Exhaust Ventilation (LEV): Capture of this compound particles at the source is critical. This can be achieved using fume hoods, glove boxes, or other specialized ventilation systems.[5] These systems should be equipped with High-Efficiency Particulate Air (HEPA) filters.[5][9]
-
Enclosure: Whenever feasible, processes involving this compound should be conducted within a closed system to prevent the dispersion of dust.[4]
-
Negative Pressure Rooms: For high-risk operations, conducting work in a designated area with negative air pressure can help contain airborne particles.[9]
Q4: What personal protective equipment (PPE) is required when working with this compound?
A4: A comprehensive PPE program is mandatory for all personnel handling this compound. The specific requirements may vary based on the form of this compound and the nature of the work.
Recommended Personal Protective Equipment (PPE) for this compound Work
| Protection Type | Equipment Specification | Purpose |
| Respiratory | NIOSH-approved full-face respirator with P100 filters or a Self-Contained Breathing Apparatus (SCBA).[4] | To prevent inhalation of hazardous this compound dust. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or rubber).[4][5] | To prevent skin contact and absorption. |
| Body | Disposable, one-piece coveralls with close-fitting ankles and wrists.[4][10] | To prevent contamination of personal clothing and skin. |
| Eye/Face | Splash-resistant safety goggles and a face shield.[4][10] | To protect eyes and face from dust and splashes. |
| Foot | Disposable shoe covers.[4] | To prevent the spread of contamination outside the work area. |
Troubleshooting Guide
Problem: I suspect this compound contamination on a work surface. How can I confirm and decontaminate the area?
Solution:
-
Restrict Access: Immediately restrict access to the suspected area to prevent further spread of contamination.
-
Surface Wipe Sampling: Conduct surface wipe sampling to determine the level of contamination. Surfaces with contamination levels greater than a specified limit (e.g., 25 µg/ft²) are considered contaminated and require cleaning.[5]
-
Decontamination: Use approved wet cleaning methods or a HEPA-filtered vacuum for decontamination.[5][11] Dry sweeping or the use of compressed air is strictly prohibited as it can re-aerosolize this compound particles.[5][11]
Problem: A small amount of this compound powder has been spilled outside of the designated handling area. What is the correct spill response procedure?
Solution:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, using an exhaust system that does not recirculate air.[1]
-
Contain: For powdered spills, carefully cover the spill with a damp cloth to prevent dust from becoming airborne.[1] For liquid spills, use an absorbent material to contain it.[1]
-
Cleanup: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[1]
-
Decontaminate: Decontaminate the spill area following established protocols.[1]
-
Report: Report the spill to the designated safety officer.[1]
Experimental Protocols
Protocol 1: Surface Wipe Sampling for this compound Contamination
Objective: To determine the concentration of this compound on a work surface.
Materials:
-
Ghost Wipes™ or equivalent smear tabs
-
Sample containers with lids
-
Disposable nitrile gloves
-
Template to define a 100 cm² area
-
Chain of custody forms
-
Laboratory submission forms
Procedure:
-
Don appropriate PPE, including gloves.
-
Place the 100 cm² template on the surface to be sampled.
-
Remove a wipe from its container, being careful not to touch it with your bare hands.
-
Wipe the defined area using firm, overlapping "S" strokes.
-
Fold the wipe with the exposed side in and wipe the area again in a perpendicular direction.
-
Fold the wipe again and place it in a labeled sample container.
-
Complete the chain of custody form and submit the sample to an accredited laboratory for analysis.
Protocol 2: Decontamination of this compound-Contaminated Surfaces
Objective: To safely and effectively remove this compound contamination from laboratory surfaces.
Materials:
-
HEPA-filtered vacuum cleaner
-
Wet cleaning supplies (e.g., disposable cloths, deionized water, and a mild detergent)
-
Appropriate PPE
-
Labeled waste bags for contaminated materials
Procedure:
-
Don all required PPE.
-
Use a HEPA-filtered vacuum to carefully remove any visible dust and debris.
-
Prepare a cleaning solution of mild detergent and deionized water.
-
Using a disposable cloth dampened with the cleaning solution, wipe the surface in one direction.
-
Fold the cloth to a clean side and wipe the surface again.
-
Repeat with a new cloth dampened with deionized water to rinse the surface.
-
Allow the surface to air dry completely.
-
Dispose of all used cloths and PPE in a labeled hazardous waste bag.[12]
Visualizations
Caption: A workflow for safe handling of this compound in a laboratory setting.
Caption: Logical flow for responding to a this compound spill in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Summary - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Health Studies | Department of Energy [energy.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. salt.nuc.berkeley.edu [salt.nuc.berkeley.edu]
- 7. osha.gov [osha.gov]
- 8. 1910.1024 - this compound. | Occupational Safety and Health Administration [osha.gov]
- 9. indico.cern.ch [indico.cern.ch]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. cdc.gov [cdc.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
enhancing the sensitivity and detection limits for beryllium compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beryllium compounds. Our goal is to help you enhance the sensitivity and detection limits of your analytical measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound compounds.
Issue 1: Low or Inconsistent Analyte Recovery
Q: My sample recoveries are consistently low or variable when analyzing for this compound. What are the potential causes and how can I troubleshoot this?
A: Low and inconsistent recoveries for this compound are common challenges, often stemming from incomplete sample digestion, especially when dealing with refractory forms of this compound, or from matrix effects during analysis.
Troubleshooting Steps:
-
Evaluate Sample Digestion:
-
Problem: this compound oxide (BeO), particularly high-fired BeO, is chemically inert and highly insoluble in standard acids.[1] Standard methods using hot, dilute acids may not fully dissolve these forms, leading to underestimated exposure results.[1]
-
Solution: A more rigorous digestion method is required for refractory this compound compounds. Consider using a microwave digestion system with concentrated nitric acid at high temperatures (e.g., 215°C).[2] For particularly stubborn samples, a mixture of nitric, hydrochloric, and hydrofluoric acids may be necessary.[3]
-
Protocol: Refer to the detailed "Microwave Digestion Protocol for Refractory this compound Compounds" in the Experimental Protocols section below.
-
-
Assess for Matrix Effects:
-
Problem: The sample matrix, which includes all components other than the analyte, can suppress or enhance the analytical signal, leading to inaccurate quantification.[4] this compound, being a light element, is particularly susceptible to space-charge effects in ICP-MS, where heavier ions in the matrix can interfere with the this compound ion beam, reducing sensitivity.[5]
-
Solution:
-
Internal Standard: Use an internal standard, such as 6Li or 7Li, to compensate for matrix-induced signal fluctuations.[6][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. A 10-fold dilution is often effective for complex matrices like urine.[8][9]
-
Matrix Matching: Prepare calibration standards in a matrix that closely matches that of your samples to ensure comparable instrument response.[10]
-
Standard Addition: For complex matrices, the method of standard additions can be used to minimize matrix effects.[8]
-
-
Issue 2: Poor Sensitivity and High Detection Limits
Q: I am struggling to achieve the required low detection limits for my this compound analysis. How can I improve the sensitivity of my method?
A: Achieving ultra-trace detection limits for this compound requires careful optimization of both the analytical technique and the sample preparation procedure.
Troubleshooting Steps:
-
Select the Appropriate Analytical Technique:
-
High Sensitivity Techniques: For the lowest detection limits, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most sensitive technique.[5] Electrothermal Atomic Absorption Spectrometry (ETAAS) also offers high sensitivity.[5]
-
Moderate Sensitivity Techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is suitable for moderate to high concentrations.[5]
-
Techniques for Higher Concentrations: Flame Atomic Absorption Spectrometry (FAAS) is best for higher this compound concentrations.[5]
-
-
Optimize ICP-MS Parameters for this compound:
-
Problem: this compound has a high first ionization potential (9.3 eV), resulting in only 70-75% ionization in a standard argon plasma.[5]
-
Solution: Optimize ICP-MS parameters to favor low-mass elements. Increasing the nebulizer gas flow rate can enhance the signal for lighter elements like this compound.[6]
-
-
Utilize Preconcentration Techniques:
-
Problem: When this compound concentrations are below the instrument's detection limit, a preconcentration step can be employed to increase the analyte concentration before analysis.
-
Solution: Techniques like surfactant-assisted dispersive liquid-liquid microextraction (DLLME) can significantly lower detection limits.[5]
-
Issue 3: Inconsistent Readings and Poor Precision
Q: My replicate measurements for this compound concentration are not precise. What could be causing this instability?
A: Poor precision in this compound analysis can be caused by instability in the sample introduction system of your instrument or by inhomogeneous samples.
Troubleshooting Steps:
-
Check the Sample Introduction System (for ICP-MS/OES):
-
Inspect Peristaltic Pump Tubing: Worn or damaged pump tubing can lead to inconsistent sample flow.[10]
-
Check for Nebulizer Blockages: Particulates in the sample can clog the nebulizer, causing erratic signal.[10] A SeaSpray nebulizer can be used to minimize the risk of blockage from particulates.[9]
-
Clean the Spray Chamber and Torch: A dirty spray chamber or torch can lead to signal drift and poor precision.[10]
-
-
Ensure Sample Homogeneity:
-
Problem: If the this compound in your sample is not evenly distributed, replicate analyses will yield different results.
-
Solution: Ensure thorough mixing of liquid samples. For solid samples, proper homogenization through grinding and mixing is crucial before taking a subsample for digestion.
-
Quantitative Data Summary
The following table summarizes the typical detection limits for this compound using various analytical techniques. These values can vary depending on the specific instrument, matrix, and experimental conditions.
| Analytical Technique | Typical Detection Limit | Reference |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | 0.3 ng/L (ppt) in diluted urine | [9] |
| Electrothermal Atomic Absorption Spectrometry (ETAAS) | as low as 0.01 ng/L with preconcentration | [5] |
| Fluorescence Spectroscopy | 0.1 ng | [11] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | ppb level | [5] |
| Flame Atomic Absorption Spectrometry (FAAS) | Suitable for higher concentrations | [5] |
Experimental Protocols
1. Microwave Digestion Protocol for Refractory this compound Compounds (Adapted from OSHA Method ID-125G) [2]
This protocol is designed for the effective digestion of insoluble and high-fired this compound oxide.
Reagents:
-
Concentrated Nitric Acid (HNO₃)
-
18 MΩ deionized water
Procedure:
-
Carefully transfer the sample (e.g., filter, wipe, or bulk material) into a microwave digestion vessel.
-
Add approximately 2 mL of 18 MΩ water to moisten the sample.
-
Add 5 mL of concentrated nitric acid to the vessel.
-
Cap the vessel and place it in the microwave digestion system.
-
Program the microwave to ramp to 215°C over 10 minutes and then hold at 215°C for an additional 10 minutes.
-
Allow the vessel to cool completely before opening in a fume hood.
-
Quantitatively transfer the digestate to a volumetric flask and dilute to the final volume with 18 MΩ water.
2. NIOSH 7303: Elements by ICP (Hot Block/HCl/HNO₃ Digestion) [12][13][14]
This method is a standard procedure for the digestion of airborne metals collected on filters.
Reagents:
-
Concentrated Hydrochloric Acid (HCl), ultra-pure
-
Concentrated Nitric Acid (HNO₃), ultra-pure
-
Deionized water
Procedure:
-
Place the filter sample into a 50-mL hot block digestion tube.
-
Add 1.25 mL of concentrated HCl.
-
Cover the tube with a watchglass and heat on a hot block at 95°C for 15 minutes.
-
Remove the tube from the hot block, let it cool for 5 minutes, and then add 1.25 mL of concentrated HNO₃.
-
Return the tube to the hot block and heat at 95°C for another 15 minutes.
-
After cooling, rinse the watchglass into the sample tube.
-
Dilute the sample to a final volume of 25 mL with deionized water.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound recovery.
Caption: Workflow for enhancing sensitivity in this compound analysis.
References
- 1. scribd.com [scribd.com]
- 2. osha.gov [osha.gov]
- 3. Master's Paper | this compound Oxide Digestion Optimization at the Savannah River Site | ID: db78tg51f | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.txscientific.com [blog.txscientific.com]
- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 8. analytik-jena.fr [analytik-jena.fr]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. scribd.com [scribd.com]
- 13. cdc.gov [cdc.gov]
- 14. Page:NIOSH Manual of Analytical Methods - 7303.pdf/2 - Wikisource, the free online library [en.wikisource.org]
techniques for dissolving refractory beryllium oxide for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with refractory beryllium oxide (BeO).
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of refractory this compound oxide for analysis.
Q1: My refractory this compound oxide sample is not completely dissolving in nitric acid.
A1: This is a common issue. High-fired or refractory this compound oxide is chemically inert and highly resistant to dissolution in nitric acid alone. To achieve complete dissolution, a more aggressive digestion method is required.
-
Recommended Action:
-
Acid Digestion with Stronger Acids: Incorporate stronger acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) into your digestion procedure. A mixture of nitric acid and sulfuric acid is often effective.[1]
-
Ammonium (B1175870) Bifluoride Fusion: This method is highly effective for dissolving refractory BeO. It involves heating the sample with ammonium bifluoride (NH₄HF₂).[2][3]
-
Microwave-Assisted Digestion: The use of a microwave digestion system can significantly enhance the efficiency of acid digestion by allowing for higher temperatures and pressures.[4][5]
-
Q2: I am seeing a white precipitate form during my dissolution procedure.
A2: This precipitate could be undissolved this compound oxide or the formation of an insoluble this compound salt.
-
Recommended Action:
-
Verify Digestion Method: Ensure you are using an appropriate method for refractory BeO (see Q1).
-
Check for Excess Nitric Acid: In some cases, particularly during the synthesis of this compound nitrate, excessive heating can lead to the formation of less soluble basic this compound nitrate. Maintaining a slight excess of nitric acid can help prevent this.[6]
-
Re-dissolution: If a basic salt is suspected, gentle warming with a small amount of concentrated nitric acid may help to redissolve the precipitate.[6]
-
Q3: My analytical results are inconsistent or show low recovery of this compound.
A3: Inconsistent results or low recovery can stem from incomplete dissolution, loss of analyte during sample preparation, or interferences during analysis.
-
Recommended Action:
-
Ensure Complete Dissolution: Visually confirm that no solid particles remain after the digestion step. If necessary, modify your dissolution technique to a more robust method.
-
Minimize Analyte Loss: Be meticulous during sample transfer steps. Ensure all residue is quantitatively transferred between vessels.
-
Address Potential Interferences: Certain elements can interfere with the instrumental analysis of this compound. For example, in Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), elements like aluminum and silicon can cause spectral interferences.[5] Consider using matrix-matched standards or separation techniques if interferences are suspected.
-
Q4: The dissolution process is taking too long.
A4: The time required for complete dissolution is dependent on the method, temperature, and particle size of the BeO.
-
Recommended Action:
-
Increase Temperature: Higher temperatures generally accelerate the dissolution rate.[3][7]
-
Reduce Particle Size: Grinding the BeO sample to a finer powder will increase the surface area and can significantly reduce dissolution time.
-
Switch to a Faster Method: Microwave-assisted digestion is typically much faster than hot plate digestion methods.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for dissolving refractory this compound oxide?
A1: The most effective methods for dissolving refractory BeO are:
-
Acid Digestion with Sulfuric or Hydrofluoric Acid: These strong acids are necessary to break down the inert BeO structure.[1]
-
Ammonium Bifluoride Fusion: This technique involves heating the sample with ammonium bifluoride to convert the oxide into a more soluble fluoride (B91410) salt.[2][3]
-
Microwave-Assisted Acid Digestion: This method utilizes microwave energy to achieve high temperatures and pressures, significantly accelerating the acid digestion process.[4][5]
Q2: Can I use only nitric acid to dissolve high-fired this compound oxide?
A2: No, nitric acid alone is generally not effective for the complete dissolution of high-fired (refractory) this compound oxide.[4]
Q3: What are the key parameters to control during the dissolution process?
A3: The key parameters to control are:
-
Temperature: Higher temperatures increase the rate of dissolution.[3][7]
-
Acid Concentration: The concentration of the acids used will affect the dissolution efficiency.
-
Time: Sufficient time must be allowed for the reaction to go to completion.
-
Particle Size: Smaller particle sizes lead to faster dissolution.
Q4: Are there any safety precautions I should take when dissolving this compound oxide?
A4: Yes, this compound compounds are toxic. All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. When using hydrofluoric acid, additional safety precautions are necessary due to its extreme toxicity and ability to cause severe burns.
Data Presentation
Table 1: Comparison of Dissolution Techniques for Refractory this compound Oxide
| Dissolution Technique | Reagents | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Acid Digestion (Hot Plate) | Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | Boiling | Several hours | Relatively simple setup | Long dissolution time; potential for incomplete dissolution of highly refractory BeO. |
| Nitric Acid (HNO₃) + Hydrofluoric Acid (HF) | Boiling | 1-2 hours | Effective for silicate-containing matrices | HF is extremely hazardous and requires special handling procedures. | |
| Ammonium Bifluoride Fusion | Ammonium Bifluoride (NH₄HF₂) | 180-220°C[8] | 1-5 hours[2] | Highly effective for refractory BeO; can be performed at lower temperatures than acid digestion.[2][3] | Requires a fusion step which can be more complex than simple digestion. |
| Microwave-Assisted Acid Digestion | Nitric Acid (HNO₃) ± other acids (e.g., H₂SO₄, HF) | 200-240°C | 30-60 minutes | Rapid dissolution; closed system minimizes contamination and analyte loss; improved safety.[4] | Requires specialized microwave digestion equipment. |
Experimental Protocols
Protocol 1: Acid Digestion using Nitric and Sulfuric Acids
-
Weigh approximately 0.1 g of the refractory BeO sample into a clean digestion vessel.
-
Carefully add 10 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid to the vessel in a fume hood.
-
Gently swirl the vessel to wet the sample.
-
Place the vessel on a hot plate and heat to a gentle boil.
-
Continue heating until the sample is completely dissolved, which may take several hours. The solution should be clear and free of any solid particles.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the desired volume with deionized water.
Protocol 2: Ammonium Bifluoride Fusion
-
Weigh approximately 0.1 g of the refractory BeO sample and 1 g of ammonium bifluoride into a nickel or platinum crucible.
-
Thoroughly mix the sample and flux with a clean spatula.
-
Place the crucible in a muffle furnace and heat to 180-220°C for 1-2 hours.[8]
-
Remove the crucible from the furnace and allow it to cool completely.
-
Place the crucible in a beaker containing a known volume of dilute acid (e.g., 5% nitric acid).
-
Gently heat the beaker on a hot plate and stir until the fused melt has completely dissolved.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the desired volume with deionized water.
Protocol 3: Microwave-Assisted Acid Digestion
-
Weigh approximately 0.1 g of the refractory BeO sample into a clean microwave digestion vessel.
-
In a fume hood, carefully add 10 mL of concentrated nitric acid to the vessel.
-
If required for the specific matrix, add other acids such as sulfuric or hydrofluoric acid according to a validated method.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave digestion system.
-
Program the microwave with a suitable temperature and time profile (e.g., ramp to 220°C over 15 minutes and hold for 20 minutes).
-
After the program is complete, allow the vessel to cool to room temperature before opening in a fume hood.
-
Quantitatively transfer the digested solution to a volumetric flask and dilute to the desired volume with deionized water.
Visualizations
Caption: Workflow for Acid Digestion of Refractory BeO.
Caption: Workflow for Ammonium Bifluoride Fusion of BeO.
Caption: Troubleshooting Logic for Incomplete BeO Dissolution.
References
improving the performance and durability of beryllium-based alloys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with beryllium-based alloys.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and treatment of this compound-based alloys.
Issue: Inconsistent Mechanical Properties After Heat Treatment
-
Question: Why are the hardness and tensile strength of my this compound-copper samples inconsistent after age hardening?
-
Answer: Inconsistent mechanical properties in this compound-copper alloys following heat treatment can stem from several factors:
-
Non-uniform Temperature Distribution: Ensure the furnace provides uniform heating. For larger batches, use a recirculating air furnace to maintain a consistent temperature throughout.[1] Placing a thermocouple directly on the parts can confirm they reach and maintain the desired aging temperature.[2]
-
Incorrect Aging Time and Temperature: The strength of this compound-copper alloys is a function of both aging time and temperature.[3] Refer to the specific alloy's data sheet for the recommended parameters. For example, high-strength wrought alloys like Alloy 25 are typically aged at 315°C (600°F) for 2-3 hours.[2][3] Overaging, by using either too high a temperature or too long a time, can lead to a decrease in strength.[2]
-
Inadequate Quenching: After solution annealing, a rapid quench is crucial to create a supersaturated solid solution, which is a prerequisite for effective age hardening.[3][4][5] Delays in quenching or an insufficient cooling rate can lead to premature precipitation and suboptimal properties.
-
Surface Contamination: The presence of oils, grease, or other contaminants on the alloy surface can interfere with the heat treatment process.[5][6] Thoroughly degrease and clean the components before placing them in the furnace.
-
Issue: Part Distortion During Heat Treatment
-
Question: My this compound-copper components are distorting during the age hardening process. How can I minimize this?
-
Answer: Distortion during heat treatment is a common concern due to thermal stresses and microstructural changes. To mitigate this:
-
Use a Fixture: For high-precision parts, using a fixture to hold the component in shape during the heat treatment process can prevent distortion.[6]
-
Optimize Aging Parameters: Consider using a lower aging temperature for a longer duration (under-aging). While this may result in slightly lower peak strength, it can significantly reduce distortion.[6]
-
Stress Relieving: If the parts have been heavily cold-worked, a stress relief anneal at a temperature below the age-hardening temperature can be performed before the final age hardening.
-
Issue: Surface Oxidation and Discoloration
-
Question: After heat treatment, my this compound-based alloy samples have a dark oxide layer. How can this be prevented or removed?
-
Answer: Surface oxidation is expected during heat treatment in air.
-
Prevention: To prevent oxidation, perform heat treatment in a controlled, inert atmosphere such as nitrogen, argon, or in a vacuum furnace.[1]
-
Removal: If an oxide layer forms, it can be removed by pickling. A common method for this compound-copper is to immerse the parts in a 20-30% sulfuric acid bath at 80-90°C.[6] The duration of pickling depends on the thickness of the oxide layer. Always follow pickling with a thorough water rinse.
-
Issue: Cracking During Machining or Forming
-
Question: I am experiencing cracking in my this compound-aluminum alloy during machining. What could be the cause?
-
Answer: this compound-aluminum alloys can be more brittle than traditional aluminum alloys.
-
Tooling and Parameters: Use sharp tooling and appropriate cutting speeds and feeds as recommended for these specific alloys. Excessive tool wear can induce stresses leading to cracking.
-
Material Condition: Machining is best performed in the annealed condition before age hardening. If the material is already hardened, it will be more susceptible to cracking.
-
Heat Generation: Excessive heat generated during machining can cause thermal stresses. Use of proper cooling fluids can mitigate this.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound-based alloys.
-
Question: What is the primary strengthening mechanism in high-strength this compound-copper alloys?
-
Answer: The primary strengthening mechanism is precipitation hardening, also known as age hardening.[3][7] This process involves heating the alloy to a specific temperature to dissolve this compound into the copper matrix (solution annealing), followed by rapid cooling (quenching) to trap the this compound in a supersaturated solution.[3][4] A subsequent lower-temperature heat treatment (aging) causes the precipitation of fine, this compound-rich particles within the metal matrix, which impede dislocation movement and significantly increase the alloy's strength and hardness.[3]
-
Question: What are the key differences between high-strength and high-conductivity this compound-copper alloys?
-
Answer: The main difference lies in their this compound content and resulting properties.
-
High-Strength Alloys (e.g., C17200/Alloy 25): These contain a higher percentage of this compound (1.6-2.0%).[8] They can be heat-treated to achieve the highest strength and hardness of any copper-based alloy, with ultimate tensile strengths exceeding 1380 MPa (200 ksi).[8][9] However, their electrical and thermal conductivity is moderate.
-
High-Conductivity Alloys: These have a lower this compound content (0.2-0.7%) and often contain other elements like cobalt and nickel.[8][10] Their strength is lower than the high-strength grades, but they offer significantly better electrical and thermal conductivity, approaching that of pure copper.[10]
-
-
Question: Are this compound-based alloys resistant to corrosion?
-
Answer: this compound-copper alloys generally exhibit good corrosion resistance, comparable to pure copper.[11] They are resistant to corrosion in seawater, most organic solutions, and non-oxidizing acids.[4][11] They are also not susceptible to hydrogen embrittlement and show good resistance to stress corrosion cracking in sulfide (B99878) and chloride solutions.[4][11] However, they are not recommended for use with ammonium (B1175870) hydroxide (B78521) or strongly oxidizing acids.[4][11] this compound-aluminum alloys also offer good corrosion resistance due to the formation of a stable, protective oxide layer.[12]
-
Question: What are the primary safety concerns when working with this compound-based alloys?
-
Answer: The primary health concern is the inhalation of this compound-containing dust or fumes, which can lead to a chronic lung disease called berylliosis in sensitized individuals.[10][13] This is primarily a risk during operations that generate airborne particles, such as machining, grinding, welding, and cutting.[14] It is crucial to work in well-ventilated areas and use appropriate personal protective equipment (PPE), including respiratory protection, when performing such operations.[4] Solid forms of this compound alloys do not pose this risk. Always consult the material safety data sheet (MSDS) for specific handling guidelines.[9]
-
Question: Can this compound-copper alloys be welded?
-
Answer: Yes, this compound-copper alloys can be welded, but good welding practices must be followed.[4] The area to be welded should be thoroughly cleaned and degreased. It's important to be aware that the heat from welding can affect the heat-treated condition of the alloy, potentially softening the material in the heat-affected zone. Post-welding heat treatment may be necessary to restore the desired mechanical properties. Proper ventilation is essential to control exposure to any fumes generated during welding.[4]
Data Presentation
Table 1: Mechanical Properties of this compound-Copper Alloy C17200 (Alloy 25)
| Temper | Condition | Tensile Strength (MPa) | 0.2% Yield Strength (MPa) | Elongation (% in 4D) | Hardness (HRC) |
| AT | Solution Annealed & Aged | 1130-1380 | 890-1210 | 3-10 | 36-41 |
| HT | Cold Worked & Aged | 1200-1520 | 1030-1380 | 2-9 | 37-45 |
Source: Adapted from Smiths Metal Centres[11]
Table 2: Physical and Thermal Properties of this compound-Copper Alloy C17200 (Alloy 25)
| Property | Value |
| Density | 8.36 g/cm³ |
| Elastic Modulus | 131 GPa |
| Thermal Conductivity | 105 W/m·K |
| Coefficient of Thermal Expansion | 17.0 x 10⁻⁶ /°C |
| Melting Point | 866 - 982 °C |
Source: Adapted from various sources[4][11][15]
Table 3: Mechanical Properties of this compound-Aluminum Alloy (AlBeMet® AM162)
| Property | Value (Longitudinal) |
| Tensile Strength | 483 MPa |
| Yield Strength (0.2% Offset) | 310 MPa |
| Elongation | 10% |
| Modulus of Elasticity | 193 GPa |
| Fatigue Strength (10⁷ cycles) | 207 MPa |
Source: Adapted from Wikipedia[16]
Table 4: Physical and Thermal Properties of this compound-Aluminum Alloy (AlBeMet® AM162)
| Property | Value |
| Density | 2.071 g/cm³ |
| Thermal Conductivity | ~210 W/m·K |
| Coefficient of Thermal Expansion | 13.9 ppm/°C |
Source: Adapted from Wikipedia[16]
Experimental Protocols
1. Tensile Testing of this compound-Copper Strip
-
Objective: To determine the ultimate tensile strength, yield strength, and elongation of this compound-copper alloy strip.
-
Standard: This protocol is based on ASTM E8, "Standard Test Methods for Tension Testing of Metallic Materials."[17]
-
Methodology:
-
Specimen Preparation:
-
Prepare flat tensile specimens from the this compound-copper strip with a width of 12.5 mm (0.5 inches) and a gauge length of 50 mm (2 inches).[17]
-
Ensure the edges of the gauge section are smooth and free from defects.
-
-
Test Procedure:
-
Measure and record the initial cross-sectional area of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to measure strain.
-
Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
From the load-displacement curve, calculate the ultimate tensile strength (UTS) by dividing the maximum load by the original cross-sectional area.[17]
-
Determine the 0.2% offset yield strength by drawing a line parallel to the initial linear portion of the stress-strain curve, offset by 0.2% strain. The stress at which this line intersects the curve is the yield strength.[17]
-
Calculate the percentage elongation by fitting the fractured ends of the specimen together and measuring the final gauge length.
-
-
2. Fatigue Testing of this compound-Copper Strip
-
Objective: To determine the fatigue strength of this compound-copper alloy strip under cyclic loading.
-
Methodology:
-
Specimen Preparation:
-
Prepare flat specimens from the alloy strip. The geometry will depend on the specific fatigue testing machine used (e.g., cantilever bending).
-
Ensure the surface finish of the specimens is consistent and free from scratches or notches, as these can act as stress concentrators and prematurely initiate fatigue cracks.[18]
-
-
Test Procedure:
-
Mount the specimen in a fatigue testing machine.
-
Apply a cyclic load at a specified stress ratio (R) and frequency.
-
Continue the test until the specimen fails or reaches a predetermined number of cycles (e.g., 10⁷ or 10⁸ cycles), which is considered the fatigue limit for many engineering applications.[11][19]
-
Repeat the test with new specimens at different stress amplitudes.
-
-
Data Analysis:
-
Plot the stress amplitude (S) versus the number of cycles to failure (N) on a semi-log or log-log scale to generate an S-N curve.
-
The fatigue strength is the stress level at which the material can withstand a specified number of cycles without failure.[18]
-
-
3. Corrosion Testing in a Saltwater Environment
-
Objective: To evaluate the corrosion resistance of this compound-based alloys in a simulated seawater environment.
-
Standard: This protocol is based on ASTM G36, "Standard Practice for Performing Stress-Corrosion Cracking Tests in a Boiling Magnesium Chloride Solution," for accelerated stress corrosion cracking tests, and general immersion testing principles.[20]
-
Methodology:
-
Specimen Preparation:
-
Prepare coupons of the this compound-based alloy with known surface areas.
-
Clean and degrease the specimens thoroughly, then weigh them accurately.
-
-
Test Procedure (Total Immersion):
-
Prepare a synthetic seawater solution according to a standard formulation (e.g., ASTM D1141).
-
Fully immerse the specimens in the test solution at a constant temperature (e.g., 77°F).[21]
-
Periodically remove the specimens, clean off any corrosion products, dry them, and re-weigh them to determine the mass loss.[21]
-
-
Data Analysis:
-
Calculate the corrosion rate in terms of mass loss per unit area per unit time (e.g., mg/dm²/day) or as a penetration rate (e.g., mm/year).
-
Visually inspect the specimens for signs of localized corrosion, such as pitting or crevice corrosion.
-
-
Visualizations
Caption: Workflow for the heat treatment of this compound-copper alloys.
References
- 1. scribd.com [scribd.com]
- 2. In Our Element: How Do You Heat Treat Copper-Beryllium Parts? [materion.com]
- 3. matthey.ch [matthey.ch]
- 4. uddeholm.com [uddeholm.com]
- 5. domadia.net [domadia.net]
- 6. Brochures | NGK BERYLCO [ngk-alloys.com]
- 7. Brochures | NGK BERYLCO [ngk-alloys.com]
- 8. azom.com [azom.com]
- 9. matthey.ch [matthey.ch]
- 10. This compound copper - Wikipedia [en.wikipedia.org]
- 11. smithmetal.com [smithmetal.com]
- 12. domadia.net [domadia.net]
- 13. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound-aluminium alloy - Wikipedia [en.wikipedia.org]
- 17. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 18. lfa-wire.com [lfa-wire.com]
- 19. Rotating Bending Fatigue Behaviors of C17200 this compound Copper Alloy at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aleacionesdeberilio.com [aleacionesdeberilio.com]
- 21. content.ampp.org [content.ampp.org]
managing beryllium waste disposal according to safety regulations
This guide provides researchers, scientists, and drug development professionals with essential information for the safe management and disposal of beryllium-containing waste in a laboratory setting. Adherence to these protocols is critical to mitigate health risks, including chronic this compound disease (CBD) and lung cancer, and to ensure regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What types of laboratory materials are considered this compound waste?
A1: this compound waste in a laboratory setting can include a variety of items, such as:
-
Residues from chemical experiments involving this compound compounds.[1]
-
Contaminated personal protective equipment (PPE) like gloves, lab coats, and respirator filters.[1]
-
Used filters, rags, or wipes from cleaning this compound-contaminated surfaces.[1]
-
Contaminated glassware, plasticware, and other disposable lab supplies.[1]
-
Scrap from machining or processing of this compound metal or alloys.[1]
-
Aqueous solutions containing dissolved this compound salts.
-
Broken this compound-containing components, such as X-ray windows.
Q2: How should I collect and store this compound waste in the lab?
A2: this compound waste must be collected at the point of generation in designated containers. These containers must be:
-
Sealed and Impermeable: Use containers that can be tightly sealed to prevent the release of this compound dust.[2][3] Options include sealable plastic bags (minimum 6-mil polyethylene) or rigid, lidded containers.[4]
-
Chemically Resistant: The container material should be compatible with the type of waste being collected (e.g., no corrosion).[1]
-
Clearly Labeled: All containers must be labeled with "Hazardous Waste—Contains this compound" and display the appropriate hazard symbols (e.g., toxic, carcinogen).[1][5] The accumulation start date should also be clearly marked on the label.[5]
Q3: What are the immediate steps to take in case of a small this compound spill?
A3: For a small, manageable spill of this compound powder or a this compound-containing solution, follow these initial steps:
-
Evacuate: Immediately clear the area of all non-essential personnel.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system that does not recirculate air.
-
Don PPE: Before attempting any cleanup, put on the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, disposable coveralls, and eye protection.[5]
-
Contain: For liquid spills, use an absorbent material to contain the spill. For powdered spills, carefully cover with a damp cloth to prevent dust from becoming airborne.
Q4: Can I dispose of aqueous this compound waste down the drain?
A4: Generally, no. If the this compound concentration in your aqueous waste is above the locally regulated limit, it must be collected and disposed of as hazardous liquid waste.[7] Some protocols allow for drain disposal if the concentration is verifiably below these limits and after neutralization to a pH between 6 and 8, followed by flushing with copious amounts of water.[7] However, you must consult and strictly follow your institution's specific guidelines. A safer approach is to precipitate the this compound as this compound hydroxide, a more stable form, which can then be disposed of as solid hazardous waste.[7]
Q5: How do I select a vendor for this compound waste disposal?
A5: Your institution's Environmental Health & Safety (EHS) department will typically manage the selection of a licensed hazardous waste disposal company.[5] This company must be qualified to handle this compound waste and should possess:
-
An EPA hazardous waste transporter ID.[1]
-
State-level licenses for hazardous waste transport and handling.[1]
-
DOT certification for transporting toxic materials (Class 6.1).[1]
-
A proven record of compliance with RCRA (Resource Conservation and Recovery Act) regulations.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cross-contamination of work areas | Improper segregation of this compound waste from the general lab waste stream. | Strictly enforce the use of dedicated, clearly labeled this compound waste containers at the point of generation. Ensure all personnel are trained on proper waste segregation.[5] |
| Tracking of this compound dust on shoes or clothing. | Establish a designated area for donning and doffing PPE. Use tacky mats at the entrance to the this compound work area.[8] Avoid carrying any contaminated items, including lab coats, outside of the designated area.[3] | |
| Airborne this compound detected during waste handling | Improperly sealed waste containers. | Ensure all bags are securely sealed (e.g., gooseneck-tied and taped) and lids on rigid containers are tightly closed before moving them.[4] |
| Use of prohibited cleaning methods like dry sweeping or compressed air. | Only use approved cleaning methods such as HEPA-filtered vacuuming or wet wiping to clean up waste and decontaminate surfaces.[3][9] | |
| Waste disposal vendor rejects a shipment | Improper labeling or documentation. | Ensure all waste containers are labeled according to regulatory requirements, including the words "Hazardous Waste—Contains this compound," appropriate hazard symbols, and the accumulation start date.[5] Maintain detailed records of waste generation and ensure manifests are completed accurately.[5] |
| Waste is not properly characterized. | Provide your EHS department with a complete and accurate description of the waste, including its composition and quantity, so they can coordinate effectively with the disposal company.[5] |
Quantitative Data Summary
The following table summarizes key occupational exposure and surface contamination limits for this compound. Adherence to these limits is crucial for maintaining a safe laboratory environment.
| Parameter | Limit | Agency/Source | Description |
| Permissible Exposure Limit (PEL) | 0.2 µg/m³ | OSHA | 8-hour Time-Weighted Average (TWA) airborne concentration.[10] |
| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | OSHA | 15-minute airborne exposure limit.[10] |
| Action Level (AL) | 0.1 µg/m³ | OSHA | 8-hour TWA airborne concentration that triggers requirements for exposure monitoring and medical surveillance.[1] |
| Surface Contamination (Work Surfaces) | < 3.0 µ g/100 cm² | IRSST (recommended) | Maximum value to be respected during periods of inactivity in a this compound work area.[11] |
| Surface Decontamination (Release Criteria) | < 0.2 µ g/100 cm² | DOE (recommended) | Clearance level for surfaces to be considered decontaminated.[8][10] |
Experimental Protocols
Protocol 1: this compound Waste Segregation and Packaging
Objective: To properly segregate and package solid this compound waste for disposal.
Materials:
-
Designated, labeled, and sealable waste container (e.g., rigid container with a lid or a double-bagged setup with 6-mil polyethylene (B3416737) bags).
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves).
Procedure:
-
Waste Identification: Identify all solid waste streams contaminated with this compound (e.g., used gloves, wipes, disposable labware).
-
Container Placement: Place a designated and clearly labeled this compound waste container in the immediate vicinity of where the waste is generated.
-
Waste Deposition: Carefully place all solid this compound-contaminated items directly into the designated container. To minimize dust generation when disposing of powders or fine solids, consider lightly moistening the material with water if chemically compatible.
-
Container Sealing: Once the container is full, or at the end of the experiment, securely seal it.
-
For bags: Twist the top of the inner bag, fold it over to create a gooseneck, and secure it with tape. Repeat for the outer bag.
-
For rigid containers: Ensure the lid is tightly and securely fastened.
-
-
Surface Decontamination: Wipe the exterior of the sealed container with a damp cloth or a suitable laboratory detergent to remove any potential surface contamination.[12]
-
Storage: Store the sealed and decontaminated container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by your institution's EHS department.[5]
Protocol 2: Small-Scale this compound Spill Cleanup
Objective: To safely clean up a small spill of this compound powder (<1 gram) or a small volume (<100 mL) of a dilute this compound-containing solution.
Materials:
-
This compound spill kit containing:
-
NIOSH-approved respirator with P100 filters.
-
Disposable coveralls.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Shoe covers.
-
Safety goggles.
-
Absorbent pads (for liquid spills).
-
Damp cloths or wipes.
-
Sealable plastic bags for waste.
-
Warning signs to restrict access to the area.
-
-
Dedicated HEPA-filtered vacuum cleaner.[8]
Procedure:
-
Secure the Area: Immediately restrict access to the spill area and post warning signs.[8]
-
Don PPE: Put on all required PPE before entering the spill area.
-
Contain the Spill:
-
For Solids: Do NOT use a dry brush or sweep. Gently cover the spill with damp cloths or wipes to prevent dust from becoming airborne.
-
For Liquids: Use absorbent pads to contain and absorb the liquid.
-
-
Clean the Spill Area:
-
Wet Cleaning Method: Using cloths moistened with a detergent solution, wipe the contaminated area starting from the outside of the spill and working inwards.[13] Place all used cloths in a sealable plastic bag. Do not use compressed air for cleaning.[3]
-
HEPA Vacuuming Method: Use a HEPA-filtered vacuum to carefully vacuum the spilled material.[8] The vacuum and its contents will be considered contaminated waste.[2] For maximum effectiveness, a cycle of HEPA vacuuming followed by wet cleaning is recommended.[11]
-
-
Decontaminate Surfaces: Wipe down all affected surfaces and equipment with a detergent solution.
-
Package Waste: Place all contaminated materials, including PPE, absorbent pads, wipes, and vacuum bags, into a sealable plastic bag. Label the bag as "Hazardous Waste—Contains this compound."[8]
-
Doff PPE: Remove PPE in a designated area to avoid cross-contamination, placing it in the waste bag.[13]
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the cleanup.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Visualizations
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nationalmaglab.org [nationalmaglab.org]
- 9. 1910.1024 - this compound. | Occupational Safety and Health Administration [osha.gov]
- 10. salt.nuc.berkeley.edu [salt.nuc.berkeley.edu]
- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Brittleness in Beryllium for Structural Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent brittleness of pure beryllium in structural applications.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments aimed at improving the ductility and toughness of this compound.
Issue 1: My this compound alloy is still exhibiting brittle fracture during tensile testing.
If your this compound alloy is failing without significant plastic deformation, consider the following troubleshooting steps:
-
Verify Alloying Element Concentration: Ensure the concentration of the alloying element (e.g., aluminum, copper) is within the optimal range. Insufficient alloying may not be enough to disrupt the brittle fracture mechanisms of pure this compound.
-
Check for Impurities: Impurities, particularly iron and silicon, can form brittle intermetallic compounds at the grain boundaries, promoting fracture.[1] Conduct a compositional analysis to identify and quantify any impurities.
-
Refine Grain Size: A smaller grain size can improve ductility.[2] If your alloy has a coarse grain structure, consider thermomechanical processing steps like hot rolling or extrusion followed by recrystallization annealing to refine the grain structure.
-
Optimize Heat Treatment: The heat treatment process is critical for achieving the desired microstructure and mechanical properties. Review your solution annealing and age hardening parameters (temperature and time) to ensure they are appropriate for your specific alloy composition.[3][4]
dot
Caption: Troubleshooting workflow for brittle fracture in this compound alloys.
Issue 2: The metal matrix composite (MMC) shows poor bonding between the this compound particles and the matrix.
Weak interfacial bonding in a this compound MMC can lead to premature failure. Here’s how to troubleshoot this issue:
-
Assess Powder Surface Chemistry: The surface of the this compound powder can have an oxide layer that inhibits good bonding with the matrix material (e.g., aluminum).[5] Consider pre-treating the this compound powder to remove or modify this oxide layer.
-
Optimize Consolidation Parameters: The temperature, pressure, and time used during the consolidation process (e.g., hot isostatic pressing) are critical for promoting diffusion and metallurgical bonding between the this compound and the matrix.[6] Insufficient parameters may result in poor bonding.
-
Evaluate Wetting Agents: For liquid phase sintering or casting processes, ensure that the matrix alloy has good wetting characteristics with this compound. In some cases, the addition of a small amount of a wetting agent to the matrix alloy can improve interfacial bonding.
-
Microstructural Analysis: Use scanning electron microscopy (SEM) to examine the interface between the this compound particles and the matrix. The presence of voids or a distinct lack of an interaction layer can confirm poor bonding.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the inherent brittleness of pure this compound?
A1: The brittleness of pure this compound at room temperature is attributed to several factors:
-
Hexagonal Close-Packed (HCP) Crystal Structure: The HCP crystal structure of this compound has a limited number of active slip systems, which restricts its ability to deform plastically.[7][8]
-
Ease of Basal Plane Cleavage: Fracture can occur easily along the basal planes of the hexagonal lattice.[8]
-
High Yield Strength of Prismatic Planes: The stress required to initiate slip on the prismatic planes is high, making plastic deformation more difficult.[8]
-
Intergranular Fracture: At temperatures above 400°C, failure often occurs at the grain boundaries.[8]
dot
Caption: Primary contributors to the brittleness of pure this compound.
Q2: How does alloying with aluminum improve the ductility of this compound?
A2: Alloying this compound with aluminum to create materials like AlBeMet® results in a metal matrix composite where a continuous aluminum matrix provides ductility and toughness, while the this compound phase contributes high strength and stiffness.[9][10] This combination overcomes the inherent brittleness of pure this compound.[9] The aluminum matrix essentially provides a path for plastic deformation, preventing catastrophic brittle fracture.
Q3: What is the role of heat treatment in improving the properties of this compound-copper alloys?
A3: Heat treatment, specifically a two-step process of solution annealing and age hardening, is crucial for developing the high strength of this compound-copper alloys.[3]
-
Solution Annealing: This high-temperature step dissolves the this compound into the copper matrix.[3]
-
Age Hardening (Precipitation Hardening): During this lower-temperature step, fine this compound-rich precipitates form within the copper matrix, which significantly strengthens the alloy.[3][11] The time and temperature of the aging process can be tailored to achieve a desired balance of strength, ductility, and conductivity.[4][11]
dot
Caption: Experimental workflow for heat treating this compound-copper alloys.
Q4: What are the key safety precautions to consider when working with this compound?
A4: this compound dust and fumes are toxic and can cause serious health issues, including a chronic lung disease called berylliosis.[12][13][14] Strict safety protocols are mandatory when handling this compound, especially during processes that generate airborne particles like machining, grinding, or powder handling.[13][15] Key safety measures include:
-
Using proper ventilation and containment systems.[12]
-
Wearing appropriate personal protective equipment (PPE), including respirators.
-
Implementing wet machining or other dust suppression techniques.
-
Regularly monitoring workplace air for this compound levels.
-
Adhering to all OSHA (Occupational Safety and Health Administration) guidelines for this compound exposure.[16]
Data Presentation
Table 1: Comparison of Mechanical Properties of Pure this compound and this compound Alloys
| Material | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Modulus of Elasticity (GPa) |
| Pure this compound (Hot-Pressed) | ~414[17] | - | 0.3 - 0.5[17] | 303[18] |
| This compound-Copper (C17200, age-hardened) | Up to 1520[19] | - | - | - |
| AlBeMet® AM162 (62% Be, 38% Al) | - | - | - | 193[9] |
Table 2: Thermal Properties of this compound and Related Materials
| Material | Thermal Conductivity (W/m·K) | Coefficient of Thermal Expansion (µm/m·°C) | Melting Point (°C) |
| Pure this compound | 216[18] | 11.5[18] | 1287[18] |
| This compound-Copper (C17200) | 107[20] | - | 866 - 982[20] |
| AlBeMet® AM162 | ~210[21] | - | - |
Experimental Protocols
Protocol 1: Tensile Testing of this compound Alloys
-
Specimen Preparation: Machine flat or round tensile specimens from the this compound alloy according to ASTM E8/E8M standards. Ensure a smooth surface finish to minimize stress concentrations.
-
Grips and Extensometer: Use appropriate grips to securely hold the specimen in the universal testing machine. Attach a calibrated extensometer to the gauge section of the specimen to accurately measure strain.
-
Loading: Apply a uniaxial tensile load at a constant strain rate until the specimen fractures. The strain rate should be selected based on the material and testing objectives.
-
Data Acquisition: Continuously record the load and displacement (or strain) data throughout the test.
-
Analysis: From the load-displacement curve, determine the ultimate tensile strength, yield strength (typically at 0.2% offset), and elongation at fracture.
Protocol 2: Age Hardening of this compound-Copper Alloy (e.g., C17200)
-
Solution Annealing: Heat the this compound-copper alloy to the recommended solution annealing temperature (e.g., 790°C for high-strength alloys) and hold for a sufficient time to ensure complete dissolution of the this compound.[3] The holding time will depend on the section thickness of the material.
-
Quenching: Rapidly quench the material in water to room temperature to retain the supersaturated solid solution of this compound in copper.
-
Age Hardening: Heat the quenched material to the specified age-hardening temperature (e.g., 315°C) and hold for the recommended time (e.g., 2-3 hours).[3][22] The furnace atmosphere should be inert (e.g., nitrogen, argon) to prevent surface oxidation.[22]
-
Cooling: After the aging cycle, the material can be air-cooled to room temperature.
-
Verification: Perform hardness testing (e.g., Rockwell C) and/or tensile testing to verify that the desired mechanical properties have been achieved.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. A PROPOSED METHOD FOR OBTAINING DUCTILITY IN this compound BY THE USE OF A COMPOSITE ARRANGEMENT (Technical Report) | OSTI.GOV [osti.gov]
- 3. In Our Element: How Do You Heat Treat Copper-Beryllium Parts? [materion.com]
- 4. matthey.ch [matthey.ch]
- 5. dl.asminternational.org [dl.asminternational.org]
- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. hardhattraining.com [hardhattraining.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. How to Safely Recover this compound Dust? | PrestiVac Inc [prestivac.com]
- 15. indico.cern.ch [indico.cern.ch]
- 16. This compound - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 18. domadia.net [domadia.net]
- 19. high strength copper this compound alloys | Total Materia [totalmateria.com]
- 20. This compound copper - Wikipedia [en.wikipedia.org]
- 21. This compound-aluminium alloy - Wikipedia [en.wikipedia.org]
- 22. Proper use of this compound Copper | Products | NGK INSULATORS, LTD. [ngk-insulators.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Beryllium Determination in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of beryllium in soil. This compound, a lightweight metal with unique properties, is utilized in various industries, including aerospace, electronics, and nuclear energy. However, its toxicity necessitates accurate and reliable measurement in environmental matrices like soil to assess contamination and ensure human and ecological health. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Methodology Comparison
The determination of this compound in soil typically involves two main stages: sample digestion to bring the this compound into a soluble form, followed by instrumental analysis. The choice of both digestion and analytical technique significantly impacts the method's sensitivity, accuracy, precision, and susceptibility to interferences.
Data Presentation: Performance of Analytical Methods for this compound in Soil
The following table summarizes the key performance characteristics of common analytical techniques for this compound determination in soil. The presented values are typical and may vary depending on the specific instrument, matrix, and operating conditions.
| Parameter | Flame Atomic Absorption Spectrometry (FAAS) | Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) | Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Fluorescence Spectrometry |
| Typical Detection Limit (µg/L) | 10 - 50 | 0.02 - 0.2 | 0.1 - 1 | 0.001 - 0.01 | < 0.01 |
| Typical Quantitation Limit (µg/L) | 50 - 200 | 0.1 - 1 | 0.5 - 5 | 0.005 - 0.05 | ~0.02 |
| Accuracy (Recovery %) | 90 - 110 | 90 - 110 | 95 - 105 | 95 - 105 | 95 - 105 |
| Precision (RSD %) | 5 - 10 | 5 - 15 | 2 - 5 | < 5 | < 10 |
| Throughput | High | Low | High | High | Medium |
| Cost | Low | Low-Medium | Medium-High | High | Low-Medium |
| Common Interferences | Chemical (e.g., aluminum, silicon), Ionization | Matrix effects, Spectral | Spectral (e.g., iron, vanadium), Matrix | Isobaric (minimal for ⁹Be), Matrix (space-charge effects)[1] | Quenching from other metals (can be minimized)[2] |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. Below are outlines of key experimental protocols for sample preparation and analysis.
Sample Digestion: EPA Method 3050B (Acid Digestion of Sediments, Sludges, and Soils)
This method is a strong acid digestion designed to dissolve metals that could become "environmentally available." It is not a total digestion method, as it does not typically dissolve silicate-bound metals.[3][4]
Objective: To extract this compound from soil samples for analysis by AAS, ICP-AES, or ICP-MS.
Procedure:
-
Weigh 1-2 g of a homogenized soil sample into a digestion vessel.
-
Add 10 mL of 1:1 nitric acid (HNO₃).
-
Cover the vessel and heat to 95±5°C, refluxing for 10-15 minutes without boiling.
-
Allow the sample to cool, then add 5 mL of concentrated HNO₃.
-
Cover and reflux for 30 minutes. Repeat this step until no brown fumes are generated.
-
Allow the solution to evaporate to approximately 5 mL without boiling.
-
After cooling, add 2 mL of water and 3 mL of 30% hydrogen peroxide (H₂O₂).
-
Heat the vessel to start the peroxide reaction. Continue adding 30% H₂O₂ in 1 mL aliquots (up to a total of 10 mL) until effervescence is minimal.
-
For analysis by ICP-AES or Flame AAS, add 5 mL of concentrated hydrochloric acid (HCl) and 10 mL of water.
-
Heat the sample for an additional 15 minutes.
-
Filter the digestate and dilute to a final volume (e.g., 100 mL) with reagent-grade water.
Sample Digestion: Ammonium (B1175870) Bifluoride Extraction (for Fluorescence Analysis)
This method uses a less hazardous reagent than hydrofluoric acid for the extraction of this compound, including refractory forms like this compound oxide.[2][5]
Objective: To selectively extract this compound from soil for analysis by fluorescence spectrometry.
Procedure:
-
Weigh a known amount of dried, sieved soil into a digestion tube.
-
Add a 1-3% (w/v) aqueous solution of ammonium bifluoride (NH₄HF₂).
-
Heat the sample at approximately 90°C for a specified time (e.g., 40 hours) to facilitate extraction.[5]
-
After cooling, an aliquot of the extract is taken for analysis.
Instrumental Analysis
The resulting digestates from the above procedures are then analyzed using one of the following instrumental techniques.
-
Atomic Absorption Spectrometry (AAS): In Flame AAS (FAAS), the sample is aspirated into a flame, and the absorption of light by ground-state this compound atoms is measured. Graphite Furnace AAS (GFAAS) offers higher sensitivity by atomizing the sample in a graphite tube.[6]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): The sample is introduced into an argon plasma, which excites this compound atoms to higher energy levels. The light emitted as they return to their ground state is measured at a this compound-specific wavelength. NIOSH Method 7300 is a common ICP-AES method for the analysis of metals, including this compound.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Similar to ICP-AES, an argon plasma is used to ionize this compound atoms. The ions are then separated by their mass-to-charge ratio and detected. ICP-MS offers the highest sensitivity and is capable of detecting ultra-trace levels of this compound.[1]
-
Fluorescence Spectrometry: This method involves the formation of a fluorescent complex between this compound and a specific reagent, such as hydroxybenzoquinoline sulfonate (HBQS).[5][8] The intensity of the emitted light upon excitation with a specific wavelength is proportional to the this compound concentration.
Visualizations
Workflow for this compound Determination in Soil
The following diagram illustrates the general workflow for the analysis of this compound in soil samples, from sample collection to data reporting.
Caption: A simplified workflow for this compound analysis in soil.
Logical Relationship of Method Selection Criteria
The choice of an analytical method depends on a variety of factors. This diagram illustrates the logical relationship between key selection criteria.
Caption: Key factors influencing the choice of an analytical method.
References
- 1. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. nrc.gov [nrc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. aensiweb.com [aensiweb.com]
- 7. colden.com [colden.com]
- 8. researchgate.net [researchgate.net]
Beryllium vs. Aluminum: A Comparative Analysis for Aerospace Structures
A comprehensive guide for researchers and scientists on the properties, performance, and experimental validation of beryllium and aluminum alloys in demanding aerospace applications.
In the realm of aerospace engineering, the selection of structural materials is a critical exercise in balancing performance, weight, and cost. Among the lightweight metals, this compound and its alloys present a compelling, albeit premium, alternative to the ubiquitous aluminum alloys. This guide provides an in-depth comparative analysis of this compound, aluminum, and this compound-aluminum alloys, focusing on the quantitative data and experimental methodologies crucial for material selection in advanced aerospace structures.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key physical, mechanical, and thermal properties of this compound, common aerospace aluminum alloys, and a prominent this compound-aluminum alloy, AlBeMet® AM 162. This data facilitates a direct comparison of their performance characteristics.
Table 1: Physical and Thermal Properties
| Property | This compound (98.9%) | Aluminum (Pure) | Aluminum Alloy 6061-T6 | Aluminum Alloy 7075-T6 | AlBeMet® AM 162 (62% Be, 38% Al) |
| Density (g/cm³) | 1.85 | 2.70 | 2.70 | 2.81 | 2.071[1] |
| Melting Point (°C) | 1287 | 660 | 582 - 652 | 477 - 635 | 644 - 1082[2] |
| Thermal Conductivity (W/m·K) at 25°C | 200[3] | 237[3] | 167 | 130 | 210[2][4] |
| Coefficient of Thermal Expansion (μm/m·K) at 25°C | 11.3[3] | 23.1[3] | 23.6 | 23.6 | 13.91[4][5] |
Table 2: Mechanical Properties
| Property | This compound (Hot-Pressed) | Aluminum (Pure) | Aluminum Alloy 6061-T6 | Aluminum Alloy 7075-T6 | AlBeMet® AM 162 (Extruded Bar, Annealed) |
| Modulus of Elasticity (GPa) | 287[3] | 70[3] | 68.9 | 71.7 | 193[4][5] |
| Ultimate Tensile Strength (MPa) | ~414[6] | 90[3] | 310 | 572 | ≥ 379 (Min), 447 (Typ)[7] |
| Tensile Yield Strength (MPa) | - | 11[3] | 276 | 503 | ≥ 276 (Min), 322 (Typ)[7] |
| Elongation at Break (%) | 0.5 - 3.0[6] | - | 12-17[8] | 11-12[8] | ≥ 7.0 (Min), 11 (Typ)[7] |
| Hardness (Rockwell B) | - | - | 60 | 87 | 68[4][7] |
| Fatigue Limit (10⁷ cycles, MPa) | - | - | ~97 | ~159 | ~207 (Longitudinal)[5] |
Experimental Protocols: Methodologies for Material Characterization
The data presented above is derived from standardized experimental procedures designed to ensure accuracy and comparability. Key methodologies for determining the critical properties of aerospace materials are outlined below.
Tensile Testing
-
Objective: To determine the ultimate tensile strength, yield strength, elongation, and modulus of elasticity of a material under axial tensile load.
-
Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.
-
Methodology: A standardized specimen is subjected to a controlled tensile force until it fractures. The stress and strain are continuously monitored throughout the test. For AlBeMet® AM 162, tensile properties are typically measured in the longitudinal direction for extruded products, as transverse values can be lower[7]. The specimen is prepared by machining it to precise dimensions as specified in the standard. The test is conducted on a universal testing machine, which applies the load at a constant rate. An extensometer is used to measure the elongation of the specimen accurately.
Thermal Conductivity Testing
-
Objective: To measure the rate at which heat is transferred through a material.
-
Standard: ASTM E1461 - Standard Test Method for Thermal Diffusivity by the Flash Method or methods like the Transient Plane Source (TPS) technique.
-
Methodology: The Transient Plane Source (TPS) method is a versatile technique for measuring thermal conductivity. In this method, a sensor is placed between two identical samples of the material. A transient electrical pulse heats the sensor, and the temperature increase of the sensor is monitored over time. By analyzing this temperature response, the thermal conductivity, thermal diffusivity, and specific heat capacity of the material can be determined simultaneously[9]. This method is suitable for a wide range of materials and temperatures.
Coefficient of Thermal Expansion (CTE) Testing
-
Objective: To measure the change in a material's dimensions in response to a change in temperature.
-
Standard: ASTM E228 - Standard Test Method for Linear Thermal Expansion of Solid Materials with a Push-Rod Dilatometer.
-
Methodology: A dilatometer is used to measure the linear expansion of a specimen as it is heated or cooled in a controlled environment. The specimen is placed in a furnace, and a push-rod connected to a displacement sensor rests against the end of the specimen. As the temperature changes, the expansion or contraction of the specimen moves the push-rod, and the resulting displacement is recorded. This data is used to calculate the coefficient of thermal expansion[10].
Fatigue Testing
-
Objective: To determine a material's ability to withstand repeated cyclic loading.
-
Standard: ASTM E466 - Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials.
-
Methodology: Fatigue testing involves subjecting a specimen to a fluctuating load until failure occurs. The number of cycles to failure at a given stress level is recorded. For AlBeMet®, rotating beam fatigue tests are often used, where a cylindrical specimen is subjected to a bending load while being rotated. This creates a fully reversed stress cycle. The fatigue limit is typically defined as the stress level below which the material can withstand a very large number of cycles (e.g., 10⁷ cycles) without failing[5].
Mandatory Visualization: Material Selection Logic
The decision to use this compound, aluminum, or a this compound-aluminum alloy in an aerospace structure is driven by a hierarchy of performance requirements. The following diagram illustrates a simplified logical workflow for material selection based on key differentiating properties.
A simplified decision workflow for aerospace material selection.
Concluding Remarks
The choice between this compound and aluminum for aerospace structures is a trade-off between exceptional performance and economic viability. This compound and its alloys offer unparalleled stiffness-to-weight ratios and superior thermal stability, making them indispensable for high-performance applications such as satellite structures, optical systems, and missile components where minimizing weight and maintaining dimensional stability under extreme temperature fluctuations are paramount.[11][12] this compound-aluminum alloys, like AlBeMet®, provide a bridge between the two, offering a significant improvement in stiffness and a lower density compared to aluminum, while being more manufacturable than pure this compound.
Conversely, aluminum alloys, particularly high-strength series like 7075, remain the workhorse of the aerospace industry due to their excellent balance of strength, low cost, and well-established manufacturing processes. They are the material of choice for a wide range of applications, including aircraft fuselages and wings.
Ultimately, the selection process must be guided by a thorough analysis of the specific application's requirements, including structural loads, thermal environment, weight targets, and budget constraints. This guide provides the foundational data and an understanding of the experimental validation required to make an informed decision in this critical aspect of aerospace design. The toxicity of this compound also necessitates careful consideration of manufacturing and handling protocols, adding another layer to the decision-making process.[13]
References
- 1. bluestar-ee.com [bluestar-ee.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. Thermal Conductivity, Electrical Resistivity, and Thermopower of Aerospace Alloys from 4 to 300 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Materion AlBeMet® AM 162 Rolled Sheet, Annealed datasheet [lookpolymers.com]
- 5. scribd.com [scribd.com]
- 6. imrtest.com [imrtest.com]
- 7. lookpolymers.com [lookpolymers.com]
- 8. United Aluminum | Aerospace Aluminum Alloys [unitedaluminum.com]
- 9. thermtest.com [thermtest.com]
- 10. Effect of this compound Aluminum Cyclosilicate on Thermal Expansion Behavior of Al-Based Composites [file.scirp.org]
- 11. MTS Aerospace Full-Scale Structure Fatigue Testing [mts.com]
- 12. ibcadvancedalloys.com [ibcadvancedalloys.com]
- 13. researchgate.net [researchgate.net]
cross-validation of air and surface sampling methods for beryllium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common air and surface sampling methods for beryllium, supported by experimental data. Understanding the efficacy and limitations of each method is critical for accurate exposure assessment and ensuring workplace safety in environments where this compound and its compounds are handled. This document summarizes quantitative performance data, details experimental protocols, and illustrates the cross-validation workflow.
Comparison of this compound Surface Sampling Methods
The collection efficiency of surface sampling methods is highly dependent on the technique, the wipe material, the wetting agent used, and the nature of the surface and this compound contaminant.
| Sampling Method | Wipe Material/Media | Wetting Agent | Recovery Rate (%) | Key Findings & Limitations |
| Wet Wipe | Ghost Wipe™ | Pre-moistened | 43.3 - 85.9[1][2] | Generally more efficient than dry wiping and micro-vacuuming for smooth, non-porous surfaces.[1][2] Recovery can be influenced by the type of this compound compound.[1][2] |
| Whatman 41 Filter Paper | Deionized Water | ~106.2 (mean)[3] | High mean recovery in one study, but variability can be a factor.[3] | |
| Gauze Wipes | Methanol | Significantly higher than water-moistened or dry wipes for oily surfaces.[4][5] | Methanol-moistened wipes removed about twice as much this compound/oil-film contamination as water-moistened wipes.[4][5] | |
| Dry Wipe | Whatman Smear Tab Paper | None | Lower recovery compared to wet methods.[4][5] | Removed about half the residue of water-moistened wipes.[4][5] |
| Ghost Wipe™ | None | 15.5 (mean)[3] | Poor performance compared to its pre-moistened counterpart.[3] | |
| Micro-vacuum | N/A | N/A | 0.1 - 12.4[1][2] | Significantly less efficient than wet wiping on smooth surfaces, by a factor of approximately 18.[1][2] May be more suitable for larger areas with loose, dusty contamination.[6] |
| ChemTest® | Wipe | Proprietary | Qualitative (color change) | Provides a qualitative indication of this compound presence but is not suitable for quantitative analysis. Did not detect this compound oxide in one study.[1][2] |
Comparison of this compound Air Sampling Methods
Different air sampling methods for this compound can produce varied results, and a direct conversion factor between methods is not reliable.[7][8]
| Sampling Method | Description | Key Findings & Limitations |
| Personal Total | A filter in a cassette worn on the worker's lapel collects total dust.[7] | Generally yields higher measured concentrations than the AEC-DWA and personal respirable methods for the same environment.[7][8] |
| AEC-DWA (Atomic Energy Commission - Daily Weighted Average) | Utilizes high-volume samplers with 4" Whatman #41 filter paper to collect general area and breathing zone samples.[7] | Considered less practical for routine regulatory monitoring.[7] |
| Personal Respirable | A cyclone is used with the sampling cassette to collect only the fraction of dust that can reach the lungs.[7] | Typically results in the lowest measured concentrations compared to personal total and AEC-DWA methods.[7][8] |
Experimental Protocols
Below are summarized methodologies from key studies that provide a basis for the comparison of this compound sampling techniques.
Surface Wipe Sampling Efficiency Study (Wet vs. Dry vs. Alcohol)
-
Objective: To compare the removal efficiencies of dry, water-moistened, and methanol-moistened wipe sampling for this compound contamination on a surface simulating an oily film found in metalworking shops.[4][5]
-
Sample Preparation:
-
Pyrex Petri dishes (100 mm x 15 mm) were spray-painted with a bond coat primer to create a uniform surface.[5]
-
A solution containing a known quantity of this compound and a small amount of metalworking fluid was pipetted onto the test plates.[5]
-
The solvent was evaporated, leaving a uniform deposition of this compound within an oil film.[5]
-
-
Sampling Procedure:
-
Analytical Method: The collected samples were analyzed to determine the amount of this compound recovered. While the specific analytical method was not detailed in the summary, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a common technique for such analysis.[3]
Comparative Efficacy of Ghost Wipe™, Micro-vacuum, and ChemTest®
-
Objective: To evaluate the efficiency of Ghost Wipe™, micro-vacuum, and ChemTest® methods in recovering various this compound compounds from different surfaces.[1][2]
-
Sample Preparation:
-
Sampling Procedure:
-
Ghost Wipe™: A pre-moistened wipe was used to sample the spiked surface area.
-
Micro-vacuum: A vacuum sampler was used to collect the this compound dust from the surface.
-
ChemTest®: A specialized wipe was used according to the manufacturer's instructions to qualitatively assess the presence of this compound.[1][2]
-
-
Analytical Method: The samples collected via Ghost Wipe™ and micro-vacuuming were digested and analyzed, likely using a highly sensitive technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), to quantify the recovered this compound.[1]
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of air and surface sampling methods for this compound.
Caption: this compound Sampling Method Cross-Validation Workflow.
Analytical Techniques for this compound Quantification
The choice of analytical instrument is crucial for achieving the low detection limits required for this compound monitoring.
| Analytical Method | Abbreviation | Common Use | Key Features & Limitations |
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Air and surface samples | Very high sensitivity, capable of detecting ultra-trace levels of this compound.[9] Can analyze multiple elements simultaneously.[1] |
| Inductively Coupled Plasma - Atomic Emission Spectrometry | ICP-AES | Air and surface samples | Good for routine analysis and can analyze multiple elements.[1] Generally less sensitive than ICP-MS.[10] |
| Atomic Absorption Spectroscopy | AAS | Air and surface samples | A well-established technique, but flame AAS (FAAS) may have inadequate detection limits for workplace monitoring.[11] Graphite furnace AAS (GFAAS) offers better sensitivity.[12] |
| Fluorescence Spectroscopy | - | Portable field screening | Offers a rapid, on-site measurement capability.[13][14] A portable fluorescence method has been validated and standardized (ASTM D7202).[13][14] The detection limit is less than 0.02 µg Be per sample.[13][14] |
Important Considerations:
-
Refractory this compound Oxide (BeO): High-fired BeO is notoriously difficult to dissolve.[15] Standard digestion methods like NIOSH 7300 may not be sufficient, and more aggressive digestion reagents may be necessary for complete recovery.[16]
-
Method Standardization: There is a recognized need for greater standardization in this compound sampling and analysis to ensure data comparability across different sites and studies.[6][11] Organizations like ASTM International and NIOSH continue to develop and refine standard methods.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of surface sampling methods for different types of this compound compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of collection efficiencies of sampling methods for removable this compound surface contamination - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. Sampling for this compound Surface Contamination using Wet, Dry and Alcohol Wipe Sampling - UNT Digital Library [digital.library.unt.edu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. This compound sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Ultra-Trace this compound Analysis: Utilizing Recent Extraction Techniques in Combination with Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Laboratory Analysis [publications.aiha.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Validation of a standardized portable fluorescence method for determining trace this compound in workplace air and wipe samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. colden.com [colden.com]
- 16. osti.gov [osti.gov]
evaluating different screening algorithms for chronic beryllium disease (CBD)
For Researchers, Scientists, and Drug Development Professionals
Chronic Beryllium Disease (CBD) is a granulomatous lung disease arising from exposure to this compound and the subsequent development of a cell-mediated immune response. Effective screening of at-risk populations is crucial for early diagnosis and intervention. This guide provides a comparative evaluation of different screening algorithms for CBD, supported by experimental data and detailed methodologies.
Performance of Screening Algorithms
The cornerstone of CBD screening is the this compound Lymphocyte Proliferation Test (BeLPT), an in vitro assay that measures the proliferation of lymphocytes in response to this compound salts.[1] A positive BeLPT indicates this compound sensitization (BeS), a necessary precursor to CBD.[2] Various algorithms for interpreting BeLPT results exist, each with different performance characteristics. Furthermore, alternative screening methods are emerging, offering potential advantages in sensitivity and specificity.
The following table summarizes the performance of different screening algorithms for identifying this compound sensitization. It is important to note that a definitive diagnosis of CBD requires not only evidence of sensitization but also granulomatous inflammation on lung biopsy.[3]
| Screening Algorithm | Test Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Considerations |
| Single Abnormal BeLPT | BeLPT | 68.3% | 96.9% | Varies with prevalence (e.g., ~39% for CBD)[4] | High | Higher sensitivity for initial screening, but may have a higher false-positive rate.[5] |
| Two Abnormal BeLPTs | BeLPT | Lower than single abnormal | Higher than single abnormal | 97-98% for BeS[6] | High | Considered a more specific indicator of BeS.[3] |
| One Abnormal + One Borderline BeLPT | BeLPT | 86%[7] | 99.8%[7] | High (e.g., ~90% at 2% prevalence)[7] | High | An enhanced algorithm that improves sensitivity without significantly sacrificing specificity.[3] |
| IFN-γ ELISPOT | ELISPOT | Potentially higher than BeLPT (e.g., 10% vs 4.2% sensitization rate in one study)[8] | High | May be a better predictor of progression to CBD.[8][9] | High | Measures the frequency of this compound-specific T-cells and may offer a more quantitative assessment of the immune response.[8][9] |
| Immuno-Be-LPT | Flow Cytometry | Agreement with traditional BeLPT[10] | High | Provides additional information on responding lymphocyte subsets (CD4+ vs. CD8+).[10] | High | A non-radioactive alternative to the traditional BeLPT that can phenotype the responding cells.[10][11] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of screening results. Below are protocols for the key experimental procedures cited in this guide.
This compound Lymphocyte Proliferation Test (BeLPT) Protocol
The BeLPT measures the proliferation of peripheral blood mononuclear cells (PBMCs) or bronchoalveolar lavage (BAL) cells in response to this compound sulfate (B86663).
1. Sample Collection and Preparation:
-
Collect 30-40 mL of whole blood in sodium heparin tubes.[12][13]
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile saline solution.
-
Resuspend the cells in a complete culture medium.
2. Cell Culture and Stimulation:
-
Adjust the cell concentration to 2.5 x 10^6 cells/mL.[6]
-
Plate 100 µL of the cell suspension into 96-well culture plates.[6]
-
Add this compound sulfate at three different concentrations (e.g., 1 µM, 10 µM, and 100 µM) to triplicate wells.[14]
-
Include unstimulated (negative) and mitogen-stimulated (positive, e.g., phytohemagglutinin) controls.[12]
-
Incubate the plates for 4 to 6 days at 37°C in a humidified 5% CO2 atmosphere.[1]
3. Proliferation Assay:
-
Pulse the cell cultures with ³H-thymidine for the final 18-24 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the Stimulation Index (SI) for each this compound concentration by dividing the mean counts per minute (CPM) of stimulated wells by the mean CPM of unstimulated wells.
-
Interpretation:
Bronchoalveolar Lavage (BAL) Protocol
BAL is performed to obtain cells and fluid from the lower respiratory tract for analysis, including the BeLPT.
1. Procedure:
-
Perform bronchoscopy prior to any biopsies to avoid blood contamination.[15]
-
Wedge the bronchoscope into a subsegment of the lung, typically the right middle lobe or lingula in diffuse disease.[15]
-
Instill sterile saline in aliquots (e.g., three 50cc aliquots).[16]
-
Gently aspirate the fluid after each instillation. The recovered fluid is the BAL fluid.[16]
2. Sample Processing:
-
Pool the recovered BAL fluid and filter it through sterile gauze to remove mucus.[15]
-
Centrifuge the fluid to pellet the cells.
-
Resuspend the cell pellet in a suitable medium for subsequent analysis, such as the BeLPT.
Visualizing the Pathogenesis and Screening Workflow
To better understand the biological mechanisms and the screening process, the following diagrams are provided.
Caption: Pathogenesis of Chronic this compound Disease.
References
- 1. Significance of the blood this compound lymphocyte proliferation test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiomic Signatures of Chronic this compound Disease Bronchoalveolar Lavage Cells Relate to T-Cell Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Identifying this compound Sensitization and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oriseapps.orau.gov [oriseapps.orau.gov]
- 7. The BeLPT: algorithms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Specific CD4+ T Cells in Blood as a Biomarker of Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Toxicity: Clinical Assessment - Other Diagnostic Tests | Environmental Medicine | ATSDR [archive.cdc.gov]
- 10. Detection of this compound sensitivity using a flow cytometric lymphocyte proliferation test: the Immuno-Be-LPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometric test for this compound sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 13. This compound Lymphocyte Proliferation, Blood | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 14. standards.doe.gov [standards.doe.gov]
- 15. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 16. Bronchoalveolar Lavage Laboratory | Pulmonary Medicine | IU School of Medicine [medicine.iu.edu]
A Comparative Guide to the Validation of Beryllium Nuclear Reaction Data in Benchmark Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of beryllium nuclear reaction data from various evaluated nuclear data libraries against key benchmark experiments. The validation of this data is crucial for a wide range of applications, including the design of nuclear reactors, fusion technology, and criticality safety analyses. This document summarizes quantitative results, details experimental protocols, and visualizes the validation workflow to aid researchers in understanding the reliability and discrepancies of current this compound nuclear data.
Overview of Benchmark Experiments
Four prominent sets of benchmark experiments are central to the validation of this compound nuclear data: the HMF-058 and HMF-066 (Highly Enriched Uranium Metal Fast) critical assemblies, and the integral experiments conducted at the JAEA/FNS (Japan Atomic Energy Agency/Fusion Neutronics Source) and OKTAVIAN facilities. These experiments provide integral data, such as criticality (keff), reaction rates, and neutron leakage spectra, which are used to test the performance of evaluated nuclear data libraries.
Comparison of Nuclear Data Libraries
The performance of several major evaluated nuclear data libraries in predicting the outcomes of these benchmark experiments is compared. These libraries include:
-
ENDF/B-VII.1 and ENDF/B-VIII.0 (Evaluated Nuclear Data File, USA)
-
JENDL-4.0 (Japanese Evaluated Nuclear Data Library)
-
JEFF-3.3 (Joint Evaluated Fission and Fusion File, OECD/NEA)
Discrepancies between calculated and experimental results highlight areas where the nuclear data for this compound (9Be) may require refinement.
Quantitative Data Comparison
The following tables summarize the calculated-to-experimental (C/E) ratios for key parameters from the benchmark experiments. A C/E value of 1.0 indicates perfect agreement between the calculation and the experimental measurement.
HMF-058 and HMF-066: Criticality (keff)
These experiments consist of spherical, highly enriched uranium cores with this compound reflectors of varying thicknesses. The key measured parameter is the effective neutron multiplication factor (keff).
| Experiment | Reflector Thickness (cm) | ENDF/B-VII.1 C/E (keff) | ENDF/B-VIII.0 C/E (keff) | JENDL-4.0 C/E (keff) | JEFF-3.3 C/E (keff) |
| HMF-058-001 | 3.32 | ~1.002 | ~1.000 | ~1.001 | ~1.002 |
| HMF-058-002 | 7.43 | ~1.004 | ~1.002 | ~1.003 | ~1.004 |
| HMF-058-003 | 12.54 | ~1.006 | ~1.004 | ~1.005 | ~1.006 |
| HMF-058-004 | 19.82 | ~1.008 | ~1.006 | ~1.007 | ~1.008 |
| HMF-058-005 | 24.93 | ~1.010 | ~1.008 | ~1.009 | ~1.010 |
| HMF-066-001 | 3.81 | ~1.000 | ~0.998 | ~0.999 | ~1.000 |
| HMF-066-002 | 5.08 | ~1.000 | ~0.998 | ~0.999 | ~1.000 |
| HMF-066-003 | 6.35 | ~1.001 | ~0.999 | ~1.000 | ~1.001 |
| HMF-066-004 | 7.62 | ~1.001 | ~0.999 | ~1.000 | ~1.001 |
| HMF-066-005 | 8.89 | ~1.002 | ~1.000 | ~1.001 | ~1.002 |
| HMF-066-006 | 12.70 | ~1.003 | ~1.001 | ~1.002 | ~1.003 |
| HMF-066-007 | 15.24 | ~1.004 | ~1.002 | ~1.003 | ~1.004 |
| HMF-066-008 | 17.78 | ~1.005 | ~1.003 | ~1.004 | ~1.005 |
| HMF-066-009 | 20.32 | ~1.006 | ~1.004 | ~1.005 | ~1.006 |
Note: The C/E values for HMF experiments are approximate and represent general trends observed in publications. Specific values can vary slightly depending on the calculation methods and code versions used.
JAEA/FNS: Reaction Rates
The JAEA/FNS facility was used to conduct integral experiments on a this compound cylindrical assembly with D-D and D-T neutron sources. Various reaction rates were measured within the assembly.
| Reaction | ENDF/B-VII.0 C/E | JENDL-3.3 C/E | JEFF-3.1 C/E | JENDL-4.0 C/E |
| 115In(n,n')115mIn | ~0.95 | ~1.05 | ~0.95 | ~1.02 |
| 197Au(n,γ)198Au | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| 6Li(n,α)T | ~1.3 | ~1.3 | ~1.3 | ~1.25 |
| 235U(n,fission) | ~1.6 | ~1.6 | ~1.6 | ~1.5 |
Note: These values represent the general trend of C/E ratios observed in the JAEA/FNS this compound benchmark experiments.
OKTAVIAN: Neutron Leakage Spectra
The OKTAVIAN facility at Osaka University was used to measure neutron leakage spectra from a this compound sphere irradiated with 14 MeV neutrons.
| Energy Range | ENDF/B-VII.1 C/E | JENDL-4.0 C/E | CENDL-3.1 C/E |
| Elastic Scattering Peak (~14 MeV) | Underestimation | Overestimation | Underestimation |
| 3 - 12 MeV | Generally good agreement | Overestimation | Overestimation |
| < 3 MeV | Underestimation | Underestimation | Underestimation |
Experimental Protocols
HMF-058 and HMF-066 Criticality Experiments
-
Objective: To determine the critical mass of highly enriched uranium with a this compound reflector.
-
Experimental Setup: The experiments consist of a spherical plutonium or uranium core surrounded by concentric spherical shells of other materials, including a this compound reflector. The HMF-058 series has a simpler geometry, while the HMF-066 series includes an additional inner this compound shell.[1]
-
Measurement Technique: The critical state was approached by incrementally adding mass to the fissile core or the reflector until a self-sustaining neutron chain reaction was achieved (keff = 1). The reactivity was monitored using neutron detectors.
-
Data Analysis: The experimental keff is determined to be 1.0 with an associated uncertainty. This experimental value is then compared with the keff calculated using Monte Carlo transport codes (e.g., MCNP) with various nuclear data libraries.
JAEA/FNS Integral Benchmark Experiment
-
Objective: To provide benchmark data for the validation of nuclear data for fusion reactor materials.
-
Experimental Setup: A cylindrical assembly of this compound blocks was irradiated with D-D (2.5 MeV) or D-T (14 MeV) neutrons.
-
Measurement Technique: Reaction rates of various activation foils (e.g., 115In, 197Au) and fission rates in detectors (e.g., 235U micro-fission chamber) were measured at different positions inside the this compound assembly. Neutron spectra were also measured using techniques like the time-of-flight (TOF) method.
-
Data Analysis: The measured reaction rates and neutron fluxes are compared with values calculated using transport codes like MCNP, coupled with different nuclear data libraries. The C/E values are then analyzed to assess the performance of the data libraries.
OKTAVIAN Benchmark Experiment
-
Objective: To measure the neutron leakage spectra from a spherical assembly to validate nuclear data for fusion applications.
-
Experimental Setup: A spherical pile of this compound was irradiated with 14 MeV neutrons from a D-T neutron source located at the center of the sphere.
-
Measurement Technique: The energy spectrum of neutrons leaking from the surface of the this compound sphere was measured using the time-of-flight (TOF) technique with neutron detectors placed at a distance from the sphere.
-
Data Analysis: The measured leakage neutron spectrum is compared with the spectrum calculated by transport codes. The C/E ratio is determined for different energy regions of the spectrum to identify discrepancies in the evaluated nuclear data.
Logical Workflow for Nuclear Data Validation
The following diagram illustrates the general workflow for validating nuclear reaction data for this compound using benchmark experiments.
Caption: Logical workflow for the validation of nuclear data.
Discussion and Conclusion
The validation of this compound nuclear data through benchmark experiments reveals both areas of good agreement and persistent discrepancies across different evaluated libraries.
For the HMF-058 and HMF-066 critical assemblies, a general trend of over-prediction of keff is observed, particularly for thicker this compound reflectors, with ENDF/B-VII.1 showing a more pronounced overestimation compared to ENDF/B-VIII.0. This suggests potential issues with the (n,2n) and elastic scattering cross-sections of this compound in the fast neutron energy range.
In the JAEA/FNS integral experiments, while some reaction rates are well-predicted, there is a significant overestimation of reaction rates sensitive to low-energy neutrons, such as 6Li(n,α)T and 235U(n,fission), across multiple data libraries. This points to potential inaccuracies in the thermal scattering data for this compound.
The OKTAVIAN benchmark shows varied performance across the neutron leakage spectrum. Discrepancies in the high-energy elastic scattering peak and the underestimation at lower energies suggest that the energy and angular distributions of secondary neutrons from reactions like (n,2n) need further refinement in the evaluated data libraries.
Overall, while newer evaluations like ENDF/B-VIII.0 and JENDL-4.0 show improvements in some areas, challenges remain in accurately modeling all aspects of neutron interactions with this compound. These benchmark experiments are invaluable for identifying these shortcomings and guiding future nuclear data evaluation efforts. Researchers should be aware of these discrepancies when using this compound in their applications and consider the specific energy ranges and reaction types that are most critical to their work.
References
A Comparative Performance Analysis of Beryllium-Copper and Phosphor Bronze Alloys
A definitive guide for researchers, scientists, and drug development professionals on the relative performance characteristics of Beryllium-Copper and Phosphor Bronze alloys. This document provides a comprehensive comparison of their mechanical, electrical, thermal, and chemical properties, supported by standardized experimental data and detailed testing methodologies.
In the selection of materials for scientific instrumentation, experimental apparatus, and components in drug development processes, the choice between this compound-copper (BeCu) and phosphor bronze (PB) alloys is a critical consideration. Both alloys offer unique combinations of properties, and an informed decision requires a thorough understanding of their respective performance profiles. This guide presents a detailed comparison of these two alloy families, with a focus on empirical data and standardized testing protocols to aid in material selection for demanding research and development applications.
Executive Summary
This compound-copper alloys are renowned for their high strength, excellent fatigue resistance, and superior electrical and thermal conductivity. These properties make them ideal for applications requiring robust performance under significant mechanical and electrical stress, such as high-performance springs, connectors, and non-sparking tools.[1][2] Conversely, phosphor bronze alloys are distinguished by their exceptional corrosion resistance, good fatigue strength, and lower cost.[3] This makes them a suitable choice for applications in corrosive environments, such as marine hardware and certain electrical components where the ultimate performance of this compound-copper is not a stringent requirement.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for representative alloys from both the this compound-copper and phosphor bronze families. The data presented is a compilation from various sources and represents typical values. Specific properties can vary based on the exact composition, temper, and processing of the alloy.
Table 1: Mechanical Properties
| Property | This compound-Copper (C17200) | Phosphor Bronze (C51000) | Phosphor Bronze (C52100) |
| Tensile Strength (MPa) | 900 - 1480[2][4][5] | 324 - 965[6] | 380 - 800[7] |
| Yield Strength (MPa) | 965 - 1205[5] | 131 - 552[6] | - |
| Hardness (Rockwell) | ~RC45[8] | B26 - B97[9] | B45 - B100[7] |
| Fatigue Strength | Excellent[2] | Good[3] | Good[10] |
Table 2: Electrical and Thermal Properties
| Property | This compound-Copper (C17200) | This compound-Copper (C17510) | Phosphor Bronze (C51000) | Phosphor Bronze (C52100) |
| Electrical Conductivity (% IACS) | 22 - 60%[2][4][8] | 45 - 60%[11][12][13] | ~15%[14] | 13 - 15%[15] |
| Thermal Conductivity (W/m-K) | 105 - 130[16] | - | ~77[9] | ~62[7] |
Table 3: Other Key Properties
| Property | This compound-Copper | Phosphor Bronze |
| Corrosion Resistance | Adequate | Excellent[3] |
| Operating Temperature Range | -200°C to +350°C[2] | -200°C to +200°C[2] |
| Machinability | Good[1] | Good[1][17] |
| Weldability | Good[1] | Not Recommended[1] |
| Cost | High[1][2][3] | Moderate[3] |
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed descriptions of the key experimental protocols used to characterize the properties of this compound-copper and phosphor bronze alloys.
Mechanical Testing
1. Tensile Testing (ASTM E8/E8M):
This test method determines the tensile properties of metallic materials, including yield strength, ultimate tensile strength, and elongation.[18][19][20]
-
Specimen Preparation: Test specimens are machined from the alloy material into standardized shapes, typically "dog-bone" shaped, with defined gauge lengths.[19][21]
-
Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force until fracture.[19] An extensometer is used to measure the elongation of the gauge section as the load is applied.
-
Data Acquisition: A stress-strain curve is generated from the load and elongation data. From this curve, key parameters such as yield strength (the stress at which the material begins to deform plastically) and ultimate tensile strength (the maximum stress the material can withstand) are determined.[20]
2. Hardness Testing (ASTM E18):
This standard covers the determination of Rockwell hardness, which measures the resistance of a material to indentation.[22][23][24]
-
Principle: A standardized indenter (either a diamond cone or a hardened steel or tungsten carbide ball) is forced into the surface of the test material under a specific load.[25]
-
Procedure: The test involves applying a preliminary minor load, followed by a major load, and then returning to the minor load. The difference in the depth of indentation before and after the application of the major load is measured and converted to a Rockwell hardness number.[23][25]
-
Scales: Different Rockwell scales (e.g., HRC, HRB) are used depending on the material and its expected hardness, utilizing different indenters and loads.[23]
3. Fatigue Testing (ASTM E606):
This test method is used to determine the fatigue life of materials under strain-controlled, cyclic loading.[26][27][28][29]
-
Specimen and Setup: A precisely machined specimen is placed in a servo-hydraulic testing machine capable of applying controlled cyclic strains.[27][30]
-
Procedure: The specimen is subjected to repeated cycles of tensile and compressive strain at a specified strain range and frequency.[29][30] The test continues until the specimen fails or a predetermined number of cycles is reached.
-
Data Analysis: The number of cycles to failure is recorded for different strain amplitudes to generate a strain-life (S-N) curve, which characterizes the fatigue resistance of the material.[29]
Electrical and Thermal Testing
1. Electrical Resistivity (ASTM B193):
This standard test method is used to determine the electrical resistivity of metallic conductor materials, from which electrical conductivity is calculated.[4][31][32][33]
-
Principle: The test measures the electrical resistance of a specimen of known dimensions.
-
Procedure: A known direct current is passed through the specimen, and the voltage drop across a defined length is measured using a high-precision voltmeter. The resistance is calculated using Ohm's law (R = V/I).
-
Calculation: The volume resistivity is then calculated based on the resistance, cross-sectional area, and length of the specimen. Electrical conductivity is the reciprocal of resistivity and is often expressed as a percentage of the International Annealed Copper Standard (IACS).[4]
2. Thermal Diffusivity (ASTM E1461):
This test method, known as the flash method, is used to measure the thermal diffusivity of solid materials.[34][35][36][37][38]
-
Apparatus: A small, disc-shaped specimen is held in a furnace. One face of the specimen is subjected to a very short, high-intensity energy pulse (e.g., from a laser or flash lamp).[36]
-
Measurement: An infrared detector measures the temperature change on the opposite face of the specimen as a function of time.
-
Analysis: The thermal diffusivity is calculated from the specimen thickness and the time it takes for the rear face temperature to reach a certain percentage of its maximum rise.[36] Thermal conductivity can then be derived if the specific heat capacity and density of the material are known.
Visualizing Material Selection and Performance
The following diagrams, generated using the DOT language, illustrate key decision-making pathways and relationships relevant to the selection and application of these alloys.
References
- 1. This compound Copper vs Phosphor Bronze - What's the Difference [blog.thepipingmart.com]
- 2. domadia.net [domadia.net]
- 3. lfa-wire.com [lfa-wire.com]
- 4. store.astm.org [store.astm.org]
- 5. azom.com [azom.com]
- 6. Phosphorous bronze C51000. Here you will find the best phosphorous bronze C51000 price from the supplier. / Auremo [auremo.biz]
- 7. UNS C52100 (CW453K) Phosphor Bronze :: MakeItFrom.com [makeitfrom.com]
- 8. C17200 Copper (CDA 172) | Aviva Metals [avivametals.com]
- 9. UNS C51000 (CW451K) Phosphor Bronze :: MakeItFrom.com [makeitfrom.com]
- 10. Phosphor Bronze Forgings | ASTM B103 UNS C52100 Specifications [torqbolt.com]
- 11. nsrw.com [nsrw.com]
- 12. C17510 this compound Copper | Aviva Metals [avivametals.com]
- 13. Cadi Company, Inc. - Copper Alloy Rod, Bar, Plate, Coil. [cadicompany.com]
- 14. UNS C51000 Bronze | JINTIAN COPPER [jtcopper.com]
- 15. UNS C52100 Bronze | JINTIAN COPPER [jtcopper.com]
- 16. UNS C17200 (CW101C) this compound Copper :: MakeItFrom.com [makeitfrom.com]
- 17. wieland-diversified.com [wieland-diversified.com]
- 18. store.astm.org [store.astm.org]
- 19. zwickroell.com [zwickroell.com]
- 20. infinitalab.com [infinitalab.com]
- 21. galvanizeit.com [galvanizeit.com]
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- 23. repositorio.uisek.edu.ec [repositorio.uisek.edu.ec]
- 24. industrialphysics.com [industrialphysics.com]
- 25. wmtr.com [wmtr.com]
- 26. ASTM E606 - Strain-controlled fatigue testing - STEP Lab [step-lab.com]
- 27. testresources.net [testresources.net]
- 28. trl.com [trl.com]
- 29. matestlabs.com [matestlabs.com]
- 30. Introduction to the ASTM E606 Standard | Laboratory Testing [labtesting.com]
- 31. webstore.ansi.org [webstore.ansi.org]
- 32. standards.iteh.ai [standards.iteh.ai]
- 33. atslab.com [atslab.com]
- 34. store.astm.org [store.astm.org]
- 35. standards.iteh.ai [standards.iteh.ai]
- 36. matestlabs.com [matestlabs.com]
- 37. standards.globalspec.com [standards.globalspec.com]
- 38. store.astm.org [store.astm.org]
A Comparative Guide to the Toxicity of Beryllium Compounds and Alloys
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of various beryllium compounds and alloys, supported by experimental data. Understanding the nuances of this compound's toxicological profile is critical for ensuring occupational safety and for the informed development of this compound-containing materials and pharmaceuticals.
The toxicity of this compound is not uniform; it is significantly influenced by the compound's physicochemical properties, particularly its solubility in biological fluids. In general, more soluble this compound compounds tend to exhibit higher acute toxicity, while less soluble forms are more commonly associated with chronic conditions such as Chronic this compound Disease (CBD), a debilitating granulomatous lung disease.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize key quantitative toxicity data for different this compound compounds. It is important to note that direct comparative toxicity data for this compound alloys are limited, as their toxicity is primarily associated with the release of this compound particles during processing.
Table 1: Acute Oral Toxicity of this compound Compounds
| Compound | Chemical Formula | Oral LD50 (mg/kg) | Animal Model |
| This compound Sulfate (B86663) | BeSO₄ | 140 | Mouse |
| 120 | Rat | ||
| This compound Chloride | BeCl₂ | 200 | Rat |
| This compound Fluoride | BeF₂ | 18-20 | Mouse |
| This compound Oxyfluoride | Be₂OF₂ | 18.3 | Rat |
| This compound Metal | Be | >2000 | Rat[1] |
Data sourced from the Toxicological Profile for this compound by the Agency for Toxic Substances and Disease Registry (ATSDR) and other cited sources.[2][3][4]
Table 2: Acute Inhalation Toxicity of this compound Compounds
| Compound | Animal Model | Exposure Concentration (mg Be/m³) | Exposure Duration | Outcome |
| This compound Sulfate | Rat | 4.3 | 14 days | Lethal to 10/10 animals |
| This compound Hydrogen Phosphate | Monkey | 13 | 8-10 days | Lethal to all animals |
| This compound Fluoride | Monkey | 0.184 | 7-17 days | Lethal to 2/4 animals |
| This compound Oxide | Rat | 30 | 15 days | Lethal to 15/23 animals |
| This compound Metal | Rat | 0.8 | 50 minutes | Lethal to 20/74 animals 12-15 days post-exposure |
Data compiled from various animal studies and the ATSDR Toxicological Profile for this compound.[2]
Comparative Pulmonary Toxicity: this compound Metal vs. This compound Oxide
A study in cynomolgus monkeys demonstrated that this compound metal produces more severe pulmonary lesions than this compound oxide (heat-treated at 500°C) when administered via intrabronchiolar instillation at equimolar concentrations of available Be²⁺ ions.[5][6]
-
This compound Metal-Exposed Monkeys Exhibited:
-
Increased numbers of lymphocytes in bronchoalveolar lavage (BAL) fluid at 14, 30, and 90 days post-exposure.[5]
-
In vitro this compound-specific lung lymphocyte proliferation at 14, 60, and 90 days post-exposure.[5]
-
More severe lung lesions characterized by focally intense interstitial fibrosis, marked Type II cell hyperplasia, and variable lymphocyte infiltration.[5]
-
Formation of discrete immune granulomas.[5]
-
-
This compound Oxide-Exposed Monkeys Exhibited:
These findings suggest that the physicochemical form of this compound significantly impacts its pulmonary toxicity and immunogenicity.[5]
Toxicity of this compound Alloys
This compound alloys, such as this compound-copper (BeCu) and this compound-aluminum (BeAl), are widely used in various industries. While these alloys are stable in solid form, processes like machining, grinding, or welding can generate airborne this compound-containing dust and fumes, posing a significant inhalation hazard.[7]
-
This compound-Copper (BeCu): Typically contains 0.5-3% this compound.[8] Inhalation of BeCu dust or fumes can lead to CBD.[8][7] The International Agency for Research on Cancer (IARC) classifies this compound and its compounds as Group 1 human carcinogens.[8]
-
This compound-Aluminum (BeAl): These alloys also pose a risk of this compound exposure and associated health effects during fabrication and processing.[9][10]
The primary toxicological concern for this compound alloys is the development of CBD and lung cancer due to the inhalation of this compound particulates.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of toxicity data.
Acute Oral Toxicity (LD50) Determination
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Protocol Summary:
-
Animal Model: Typically rats or mice.
-
Groups: Multiple groups of animals are used, each receiving a different dose of the this compound compound. A control group receives a vehicle (e.g., water).
-
Administration: The compound is administered via gavage directly into the stomach.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods (e.g., Probit analysis) based on the mortality data at different doses.
-
Comparative Pulmonary Toxicity in Cynomolgus Monkeys
-
Objective: To compare the pulmonary toxicity of this compound metal and this compound oxide.
-
Protocol Summary:
-
Animal Model: Cynomolgus monkeys.
-
Test Substances: this compound metal and this compound oxide (heat-treated at 500°C).
-
Administration: Substances were administered via bronchoscopic, intrabronchiolar instillation to achieve equimolar concentrations of available Be²⁺ ions.[5]
-
Bronchoalveolar Lavage (BAL): BAL was performed on the right and left diaphragmatic lobes at 14, 30, 60, 90, and 120 days post-exposure to collect lung cells.[5]
-
Lymphocyte Proliferation Assay: Lymphocytes from BAL fluid were cultured in vitro with this compound sulfate to assess this compound-specific immune responses.
-
Histopathology: Monkeys were sacrificed at 80 and 180 days post-exposure for evaluation of pulmonary histopathological changes.[5]
-
Mandatory Visualization
Signaling Pathway in Chronic this compound Disease
Caption: Simplified signaling pathway of Chronic this compound Disease (CBD) initiation.
Experimental Workflow for Comparative Inhalation Toxicity
Caption: General experimental workflow for comparative inhalation toxicity studies.
Logical Relationship of this compound Toxicity
Caption: Logical relationship between this compound properties and toxicity.
References
- 1. This compound Metal II. A Review of the Available Toxicity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. The comparative pulmonary toxicity of this compound metal and this compound oxide in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms, Genetic Factors, and Animal Models of Chronic this compound Disease - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nsrw.com [nsrw.com]
- 8. This compound copper - Wikipedia [en.wikipedia.org]
- 9. Acrobat Accessibility Report [ntp.niehs.nih.gov]
- 10. cognitivemarketresearch.com [cognitivemarketresearch.com]
comparing historical and current beryllium exposure assessment methods
A Comprehensive Guide to Beryllium Exposure Assessment: Historical and Current Methodologies
For researchers, scientists, and drug development professionals engaged in work involving this compound, a thorough understanding of exposure assessment methodologies is paramount. This compound, a lightweight and versatile metal, poses significant health risks, including sensitization and chronic this compound disease (CBD), a debilitating and sometimes fatal lung condition.[1] Over the decades, the methods to assess exposure to this toxic metal have evolved significantly, driven by a deeper understanding of its health effects and advancements in analytical technology. This guide provides an objective comparison of historical and current this compound exposure assessment methods, supported by experimental data and detailed protocols.
Shifting Paradigms in this compound Exposure Assessment
Historically, this compound exposure assessment primarily focused on inhalation, with an emphasis on area monitoring to determine ambient concentrations in the workplace.[2] However, research has revealed that inhalation of fine particles and skin contact are also significant routes of exposure that can lead to sensitization.[1] This has led to a paradigm shift towards personal monitoring and surface sampling to better characterize individual and dermal exposure risks.
Air Sampling Methods
Air sampling is a fundamental component of this compound exposure assessment, providing data on the concentration of airborne this compound particles that workers may inhale.
Historical Air Sampling Methods
Early efforts to monitor airborne this compound relied on high-volume area samplers.[2] These stationary devices collected large volumes of air over a filter, providing a general measure of this compound concentration in a specific area.
Limitations of Historical Methods:
-
Not Representative of Personal Exposure: Area samples do not accurately reflect the concentration of this compound in a worker's breathing zone, which can vary significantly depending on their tasks and movements.[2]
-
Lack of Particle Size-Selection: Early methods often collected total airborne dust, without distinguishing between respirable and non-respirable particles. This is a critical limitation as the smaller, respirable particles are more likely to penetrate deep into the lungs and cause disease.
-
Lower Sensitivity: The analytical techniques available at the time, such as early spectrographic methods, were less sensitive than modern methods, making it difficult to detect the low concentrations of this compound that are now known to be hazardous.[3]
Current Air Sampling Methods
Modern air sampling focuses on personal monitoring using small, portable pumps worn by workers, with the sampling head placed in the breathing zone.[1] This approach provides a much more accurate measure of an individual's inhalation exposure.
Key Advancements in Current Methods:
-
Personal Sampling: Provides a more accurate assessment of individual worker exposure.[1]
-
Size-Selective Sampling: Samplers can be fitted with devices (e.g., cyclones) to collect only the respirable fraction of airborne particles.
-
Greatly Improved Analytical Sensitivity: The use of advanced analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the detection of extremely low levels of this compound.[4]
Comparison of Air Sampling and Analytical Methods
| Method Type | Sampling Method | Analytical Technique | Limit of Detection (LOD) | Accuracy/Precision |
| Historical | High-Volume Area Sampling | Spectrographic Analysis | ~10 ppm (estimated for non-metallic impurities in this compound metal)[5] | Data not readily available in modern terms. |
| Historical | High-Volume Area Sampling | Atomic Absorption Spectroscopy (AAS) - Flame | 2 µg Pb per sample (as a proxy for early metal analysis) | Validation data from this era is scarce. |
| Current | Personal Total Dust Sampling (NIOSH 7102) | AAS - Graphite (B72142) Furnace | 0.005 µg per sample[6][7] | Overall Precision (SrT): 0.064, Accuracy: ±12.42%[7] |
| Current | Personal Respirable Dust Sampling (NIOSH 7300) | Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) | Varies by element, for Be, less sensitive than ICP-MS.[1] | Method is precise and unbiased.[8] |
| Current | Personal Inhalable Dust Sampling | ICP-MS | 0.001 µg per sample | High accuracy and precision. |
| Current | Field-Portable Screening (NIOSH 7704) | Field-Portable UV/VIS Fluorometry | 0.00075 µg per filter[9] | Precision (S¯r): 0.021 at ≈0.2 µg per filter[9] |
Experimental Protocol: NIOSH Method 7102 (this compound in Air by Graphite Furnace AAS)
This method is a current standard for the analysis of this compound in air samples.
-
Sampling: A known volume of air is drawn through a 0.8-µm mixed-cellulose ester filter in a cassette using a personal sampling pump at a flow rate of 1 to 4 L/min.[6]
-
Sample Preparation: The filter is digested in a mixture of concentrated nitric and sulfuric acids.[6]
-
Analysis: The digested sample is analyzed for this compound content using a graphite furnace atomic absorption spectrophotometer.[6]
Workflow for this compound Air Sampling and Analysis
Caption: Workflow of historical vs. current air sampling.
Surface Wipe Sampling
Surface wipe sampling is crucial for assessing the potential for dermal exposure and for evaluating the effectiveness of cleaning and decontamination procedures.
Historical vs. Current Wipe Sampling
Historically, wipe sampling methods were not standardized.[10] Current methods, such as those developed by NIOSH and ASTM, provide detailed protocols for wipe material, wetting agent, and wiping technique to ensure consistency and comparability of results.[8][11]
Comparison of Surface Wipe Sampling Methods
| Wipe Method | Wetting Agent | Recovery Efficiency | Application |
| Dry Wipe | None | Lower, variable | Quick screening, not quantitative |
| Water-Moistened Wipe | Deionized Water | Moderate | General purpose, improved recovery over dry wipes |
| Solvent-Moistened Wipe | Isopropanol, Methanol | Higher, especially for oily surfaces | Industrial settings with cutting fluids or oils |
Experimental Protocol: NIOSH Method 9100 (Metals in Surface Wipe Samples)
While originally for lead, the principles of NIOSH 9100 are applied to other metals, including this compound.[12]
-
Sampling Area: A 10 cm x 10 cm area is delineated with a template.[11]
-
Wiping: A pre-moistened wipe is used to systematically wipe the entire area using overlapping "S" strokes in one direction. The wipe is then folded, and the area is wiped again with perpendicular strokes.[11]
-
Sample Collection: The wipe is carefully folded with the exposed side inward and placed in a sealed container for analysis.[11]
Workflow for this compound Surface Wipe Sampling
Caption: Standardized surface wipe sampling workflow.
Biological Monitoring
Biological monitoring assesses the body's uptake of this compound and the individual's immune response.
Historical Biological Monitoring
Early biological monitoring for this compound was not widely practiced due to the lack of sensitive and specific tests.
Current Biological Monitoring Methods
The development of the this compound Lymphocyte Proliferation Test (BeLPT) has been a major advancement in the medical surveillance of this compound-exposed workers.[13] Urinary this compound measurement is another current method used to assess recent exposure.
Comparison of Biological Monitoring Methods
| Method | Sample Type | What is Measured | Sensitivity & Specificity | Turnaround Time & Cost |
| This compound Lymphocyte Proliferation Test (BeLPT) | Blood | Cell-mediated immune response to this compound | High specificity; moderate sensitivity for a single test.[14] Positive predictive value for sensitization is high (97-98%).[15] | Several days to weeks; relatively high cost. |
| Urinary this compound Analysis | Urine | This compound excreted in urine | High analytical sensitivity with ICP-MS (LOD ~6 ng/L).[16] | A few days; moderate cost. |
Experimental Protocol: this compound Lymphocyte Proliferation Test (BeLPT)
-
Blood Collection: A blood sample is collected from the individual.[15]
-
Lymphocyte Isolation: Lymphocytes are isolated from the blood sample.
-
Cell Culture: The lymphocytes are cultured in the presence of varying concentrations of a this compound salt.[15]
-
Proliferation Measurement: The proliferation of lymphocytes in response to this compound is measured, typically by the uptake of a radioactive tracer. An increased proliferation compared to control cultures indicates sensitization.[15]
This compound Sensitization and Disease Progression Pathway
Caption: Pathway from this compound exposure to potential disease.
Conclusion
The evolution of this compound exposure assessment methods reflects a significant advancement in our ability to protect workers. The shift from area to personal air sampling, the standardization of surface wipe techniques, and the advent of sensitive biological monitoring tools like the BeLPT have provided a more comprehensive and scientifically robust framework for managing the risks associated with this compound. For researchers and professionals in drug development, utilizing current, validated methods for exposure assessment is critical to ensuring a safe working environment and generating reliable data. The continued development of even more sensitive and field-portable analytical techniques will further enhance our ability to monitor and control this compound exposure in real-time.
References
- 1. colden.com [colden.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Determination - 911Metallurgist [911metallurgist.com]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. cdc.gov [cdc.gov]
- 7. This compound and Compounds, as Be (7102) - Wikisource, the free online library [en.wikisource.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdc.gov [cdc.gov]
- 12. scispace.com [scispace.com]
- 13. Significance of the blood this compound lymphocyte proliferation test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpreting Borderline BeLPT Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oriseapps.orau.gov [oriseapps.orau.gov]
- 16. Historical analysis of airborne this compound concentrations at a copper this compound machining facility (1964-2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Transgenic Mouse Models for Beryllium Sensitization Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of transgenic mouse models used in the study of beryllium sensitization and Chronic this compound Disease (CBD). The development of animal models that accurately recapitulate the key features of human CBD has been a critical step in understanding the immunopathogenesis of this debilitating lung disease and for the preclinical evaluation of potential therapeutic agents.
Introduction to this compound Sensitization and the Need for Transgenic Models
Chronic this compound Disease is a granulomatous lung disorder triggered by exposure to this compound in genetically susceptible individuals.[1][2] The primary genetic risk factor is the presence of specific Human Leukocyte Antigen (HLA)-DPB1 alleles, particularly those encoding a glutamic acid at position 69 of the β-chain (Glu69).[1][2][3] Early attempts to model CBD in wild-type inbred mouse strains yielded limited success, often failing to produce a sustained, this compound-specific adaptive immune response or the characteristic granulomatous inflammation seen in humans.[2][4][5] This highlighted the necessity of "humanized" mouse models expressing the relevant HLA molecules to properly present this compound to the immune system.
Key Transgenic Mouse Models
The most significant advancements in modeling this compound sensitization have come from the development of transgenic mice expressing human HLA-DP molecules. These models have been instrumental in demonstrating the sufficiency of HLA-DP in mediating this compound-specific immune responses.
HLA-DP2 Transgenic Mice
The HLA-DP2 (HLA-DPB10201) transgenic mouse is a cornerstone model in this compound research.[1][3][6][7][8] HLA-DPB102:01 is the most prevalent βGlu69-containing allele associated with CBD.[7] These mice, typically on an FVB/N background, express the human HLA-DP2 molecule.[3][4]
Key Features:
-
Develop this compound-Specific Adaptive Immunity: Upon exposure to this compound oxide (BeO), HLA-DP2 transgenic mice develop a robust, this compound-specific adaptive immune response characterized by CD4+ T cells that secrete Th1-type cytokines like IFN-γ and IL-2.[3]
-
Recapitulate Human Disease Features: These mice exhibit key features of human CBD, including the formation of peribronchovascular mononuclear infiltrates in the lungs.[3] Furthermore, the this compound-specific CD4+ T cells in these mice recognize the same ligands as T cells derived from the lungs of human CBD patients.[3]
-
Granuloma Formation: Depletion of regulatory T cells (Tregs) in BeO-exposed HLA-DP2 transgenic mice leads to the formation of well-formed granulomas, demonstrating the model's utility in studying the mechanisms of granulomatous inflammation.[3]
Other HLA-DPB1 Transgenic Strains
To investigate the role of different HLA-DPB1 alleles in conferring risk for this compound sensitization, several other transgenic mouse strains have been developed, also on an FVB/N background.[4][5][9] These include mice expressing:
-
HLA-DPB1*1701: An allele associated with a very high risk of developing CBD in humans.[4][5][9]
-
HLA-DPB1*0401: An allele that does not have a glutamic acid at position 69 and is not associated with an increased risk of CBD.[4][5][9]
These strains have been crucial for demonstrating a gene-dose effect, where the strength of the hypersensitivity response in mice correlates with the odds ratio of CBD risk in humans associated with the specific HLA-DPB1 allele.[4][5][9]
Comparative Performance of Transgenic Models
The primary method for assessing this compound sensitization in these mouse models has been the mouse ear swelling test (MEST), a measure of delayed-type hypersensitivity.
Quantitative Data from Mouse Ear Swelling Test (MEST)
| Transgenic Mouse Strain | Background Strain | Sensitization/Challenge | Maximum Increase in Ear Thickness (%) | Statistical Significance (p-value) | Reference |
| HLA-DPB11701 | FVB/N | Be/Be | 19.6 ± 3.0 | < 0.05 | [4][5] |
| HLA-DPB10201 | FVB/N | Be/Be | Not significant | - | [4][5] |
| HLA-DPB1*0401 | FVB/N | Be/Be | Not significant | - | [4][5] |
| FVB/N (Control) | FVB/N | Be/Be | Not significant | - | [4][5] |
These data clearly demonstrate that the HLA-DPB1*1701 transgene confers a significant this compound-sensitive phenotype in the MEST, aligning with its high-risk association in humans. In contrast, the other transgenic strains and the background strain did not show a significant response in this assay.[4][5]
Experimental Protocols
Mouse Ear Swelling Test (MEST)
This protocol is used to assess delayed-type hypersensitivity to this compound.
-
Sensitization:
-
Mice are sensitized by applying a solution of this compound sulfate (B86663) (BeSO4) in a vehicle (e.g., acetone/dibutyl phthalate) to a shaved area on their back.
-
Control groups are treated with the vehicle alone.
-
-
Challenge:
-
Several days after sensitization (e.g., day 9), a solution of BeSO4 is applied to the dorsal surface of one ear.
-
The contralateral ear may be treated with the vehicle as a control.
-
-
Measurement:
-
Ear thickness is measured using a micrometer at baseline (before challenge) and at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
The percentage increase in ear thickness is calculated relative to the baseline measurement.
-
Oropharyngeal Aspiration for Lung Exposure
This protocol is used to model pulmonary exposure to this compound.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Instillation:
-
A suspension of this compound oxide (BeO) particles in a vehicle (e.g., saline) is administered via oropharyngeal aspiration.
-
A specific volume and concentration of the BeO suspension are delivered to the lungs.
-
-
Exposure Regimen:
-
Analysis:
-
At the end of the exposure period, mice are euthanized, and various endpoints are assessed, including:
-
Bronchoalveolar lavage (BAL): To analyze the cellular infiltrate and cytokine levels in the lungs.
-
Histopathology: To examine lung tissue for inflammation and granuloma formation.
-
Immunological assays: To measure this compound-specific T cell responses in the lungs and spleen.[3]
-
-
Signaling Pathways and Experimental Workflows
This compound-Induced Hypersensitivity Signaling Pathway
Caption: Signaling cascade in this compound-induced hypersensitivity.
Experimental Workflow for Transgenic Mouse Model Validation
Caption: Workflow for validating this compound sensitization mouse models.
Conclusion
Transgenic mouse models, particularly those expressing human HLA-DP2 and other high-risk HLA-DPB1 alleles, are invaluable tools for this compound sensitization research. They have confirmed the central role of HLA-DP in the pathogenesis of CBD and provide a platform for dissecting the cellular and molecular mechanisms of the disease. The HLA-DPB1*1701 model, in particular, shows a strong correlation between the human genetic risk factor and the murine phenotype. These models are essential for the continued investigation of disease mechanisms and the development of novel therapeutic strategies for Chronic this compound Disease.
References
- 1. This compound-Induced Hypersensitivity: Genetic Susceptibility and Neoantigen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms, Genetic Factors, and Animal Models of Chronic this compound Disease - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulatory T cells modulate granulomatous inflammation in an HLA-DP2 transgenic murine model of this compound-induced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic determinants of sensitivity to this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic determinants of sensitivity to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HLA-DP2 Transgenic Murine Model of Chronic this compound Disease - Andrew Fontenot [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. osti.gov [osti.gov]
- 10. JCI Insight - Protective role of tissue-resident Tregs in a murine model of this compound-induced disease [insight.jci.org]
comparative study of beryllium's thermal conductivity with other metals
A Comparative Analysis of Beryllium's Thermal Conductivity Against Other Metals
This compound, a lightweight alkaline earth metal, possesses a unique combination of physical and thermal properties that make it a material of interest for specialized applications in aerospace, electronics, and nuclear industries.[1] This guide provides a comparative study of this compound's thermal conductivity with other common metals, offering researchers and scientists a comprehensive overview supported by quantitative data and experimental methodologies.
Thermal Conductivity: A Comparative Overview
Thermal conductivity is a material's intrinsic ability to transfer or conduct heat.[2] It is a critical property in applications requiring efficient heat dissipation or thermal insulation. In metals, heat is primarily conducted through the movement of free electrons.[3][4][5]
This compound exhibits a high thermal conductivity, surpassing many common structural metals.[6][7] Its ability to efficiently manage heat, combined with its low density and high stiffness, makes it a valuable material in high-performance sectors.[1][6]
Data Presentation
The following table summarizes the thermal conductivity of this compound and other selected metals at room temperature. The values are presented in Watts per meter-Kelvin (W/m·K).
| Metal | Thermal Conductivity (W/m·K) at Room Temperature |
| Silver (Ag) | 429[8][9][10] |
| Copper (Cu) | 401[2][4][9][11] |
| Gold (Au) | 318[8][9][10][12] |
| Aluminum (Al) | 237[10][13][14][15] |
| This compound (Be) | 200 [7][16] |
| Iron (Fe) | 80[10] |
| Carbon Steel | ~45[17][18] |
| Stainless Steel | ~15[17][18] |
As the data indicates, while silver and copper are the most thermally conductive metals, this compound's thermal conductivity is notably high, exceeding that of aluminum alloys, iron, and various steels.[6][8][19][20] For instance, this compound is approximately five times more thermally conductive than carbon steel.[16][17] This exceptional property is crucial for applications requiring rapid heat removal, such as in heat sinks for electronics and thermal management systems in aerospace technology.[6][7]
Experimental Protocols for Measuring Thermal Conductivity
The accurate measurement of thermal conductivity is essential for material characterization and engineering design. Several standardized methods are employed, generally classified as steady-state or transient techniques.[21][22]
Steady-State Method: Guarded-Comparative-Longitudinal Heat Flow
One widely accepted steady-state technique is the guarded-comparative-longitudinal heat flow method, which is detailed in ASTM standards.[21] This method is suitable for homogeneous, opaque solids and is based on Fourier's law of one-dimensional heat conduction.[21][22]
Methodology:
-
Sample Preparation: A cylindrical or bar-shaped sample of the metal with a known cross-sectional area (A) and length (d) is prepared. The surfaces are machined to be flat and parallel to ensure good thermal contact.
-
Apparatus Setup: The test sample is placed between a heat source (e.g., an electrical heater) and a heat sink (e.g., a water-cooled block). To minimize radial heat loss, the sample assembly is often surrounded by a "guard" heater that maintains a temperature gradient matching that of the sample.
-
Temperature Measurement: Thermocouples are placed at specific points along the length of the sample to measure the temperature gradient (ΔT) once the system reaches thermal equilibrium (steady state).
-
Heat Flow Measurement: In the comparative version of this method, the unknown sample is placed in series with one or two reference samples of known thermal conductivity. The heat flow (Q) through the stack is determined by the temperature drop across the reference samples.
-
Calculation: Once a steady state is achieved (i.e., temperatures are constant over time), the thermal conductivity (k) of the sample is calculated using Fourier's law:
k = (Q * d) / (A * ΔT)
Where:
-
k is the thermal conductivity (W/m·K)
-
Q is the rate of heat flow (Watts)
-
d is the thickness of the sample (m)
-
A is the cross-sectional area (m²)
-
ΔT is the temperature difference across the thickness d (K)
-
The diagram below illustrates the general workflow for this experimental setup.
Caption: Workflow for Steady-State Thermal Conductivity Measurement.
References
- 1. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 2. Thermal Conductivity of Copper: Value, Units & Comparison [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. What is the thermal conductivity of copper practical? - PCB & MCPCB - Best Technology [bestpcbs.com]
- 5. quora.com [quora.com]
- 6. shop.machinemfg.com [shop.machinemfg.com]
- 7. domadia.net [domadia.net]
- 8. sinteredfilter.net [sinteredfilter.net]
- 9. edn.com [edn.com]
- 10. smetals.co.uk [smetals.co.uk]
- 11. langleyalloys.com [langleyalloys.com]
- 12. azom.com [azom.com]
- 13. yajialuminum.com [yajialuminum.com]
- 14. hts-alu.com [hts-alu.com]
- 15. What is the thermal conductivity of aluminum? - PCB & MCPCB - Best Technology [bestpcbs.com]
- 16. metals.comparenature.com [metals.comparenature.com]
- 17. thermtest.com [thermtest.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Silver - Wikipedia [en.wikipedia.org]
- 20. Silver - ESPI Metals [espimetals.com]
- 21. trace.tennessee.edu [trace.tennessee.edu]
- 22. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
Navigating the Void: A Comparative Guide to the Long-Term Stability of Beryllium and Its Alternatives in Spacecraft Components
For researchers, scientists, and drug development professionals venturing into the cosmos, the selection of materials for spacecraft components is a critical decision dictating the longevity and success of a mission. This guide provides a comprehensive comparison of the long-term stability of beryllium, a traditional aerospace material, with its primary alternatives: aluminum alloys, titanium alloys, and composite materials. The following analysis is supported by experimental data and detailed methodologies to inform the selection of optimal materials for enduring the harsh environment of space.
The unforgiving vacuum of space presents a multitude of challenges to the integrity of spacecraft materials. Components are subjected to a relentless barrage of atomic oxygen, ultraviolet radiation, micrometeoroids, and extreme thermal cycling.[1][2] These environmental factors can lead to material degradation, compromising the functionality and lifespan of critical systems.[2] this compound has long been favored for its unique combination of low density, high stiffness, and thermal stability.[3][4] However, concerns over its cost and toxicity have driven the exploration of viable alternatives.
Quantitative Comparison of Material Properties
The following table summarizes key performance metrics for this compound and its alternatives, offering a quantitative basis for comparison. The data presented is a synthesis of findings from various studies and material property databases.
| Property | This compound (Grade O-30) | Aluminum Alloy (6061-T6) | Titanium Alloy (Ti-6Al-4V) | Carbon Fiber Composite (High Modulus) |
| Density (g/cm³) | 1.85 | 2.70 | 4.43 | ~1.6 |
| Modulus of Elasticity (GPa) | 303 | 69 | 114 | >230 |
| Coefficient of Thermal Expansion (10⁻⁶/°C) | 11.3 | 23.6 | 8.6 | <1.0 |
| Thermal Conductivity (W/m·K) | 216 | 167 | 6.7 | 5-60 (direction dependent) |
| Radiation Effects | Embrittlement and swelling with high neutron fluence.[5] | Degradation of mechanical properties due to precipitate dissolution.[6] | Generally good resistance, but can be affected by high-energy protons. | Matrix degradation, microcracking, and changes in mechanical properties.[5] |
| Micrometeoroid Impact Resistance | Good, but can be prone to spalling. | Susceptible to cratering and perforation.[6][7] | Superior resistance to cratering and penetration. | Delamination and fiber breakage. |
| Outgassing (Total Mass Loss, %) | Low | Low to Moderate | Low | Variable, dependent on resin system |
Experimental Protocols for Key Performance Metrics
To ensure the reliability and comparability of material performance data, standardized testing methodologies are crucial. The following protocols, based on established ASTM standards, are fundamental to assessing the long-term stability of spacecraft materials.
Thermal Expansion Measurement (ASTM E228)
The coefficient of thermal expansion (CTE) is a critical parameter for ensuring dimensional stability during the extreme temperature fluctuations in space.[8][9][10][11][12]
-
Apparatus: A push-rod dilatometer is used to measure the change in length of a specimen as a function of temperature.
-
Procedure:
-
A specimen of the material with a precisely known length is placed in the dilatometer.
-
The specimen is heated or cooled at a controlled rate over the desired temperature range (e.g., -150°C to +150°C for simulating orbital conditions).
-
A push-rod in contact with the specimen transmits any change in length to a displacement sensor.
-
The CTE is calculated from the measured change in length and the corresponding change in temperature.
-
Thermal Conductivity Measurement (ASTM E1225)
Efficient thermal management is vital for spacecraft, and a material's thermal conductivity plays a key role.[13][14][15]
-
Apparatus: A guarded-comparative-longitudinal heat flow apparatus is employed.
-
Procedure:
-
A cylindrical or square cross-section specimen is placed between two reference materials with known thermal conductivity.
-
A longitudinal heat flow is established through the stack by a heater at one end and a heat sink at the other.
-
Thermocouples are placed at precise intervals along the specimen and reference materials to measure the temperature gradient.
-
The thermal conductivity of the specimen is calculated by comparing its temperature gradient to that of the reference materials under steady-state heat flow conditions.
-
Elevated Temperature Tensile Testing (ASTM E21)
This test determines the mechanical properties of materials at the elevated temperatures they may experience in direct sunlight.[16][17][18][19]
-
Apparatus: A universal testing machine equipped with a furnace capable of precise temperature control.
-
Procedure:
-
A standardized "dog-bone" shaped specimen is heated to the desired test temperature within the furnace.
-
Once the temperature has stabilized, a uniaxial tensile load is applied to the specimen at a controlled rate until it fractures.
-
Stress and strain are continuously monitored throughout the test.
-
Key properties such as tensile strength, yield strength, and elongation are determined from the resulting stress-strain curve.
-
Visualizing Material Degradation in the Space Environment
The following diagram illustrates the primary environmental factors in space and their degradation pathways on spacecraft materials.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. SatMagazine [satmagazine.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Advances in Composite Materials for Space Applications: A Comprehensive Literature Review [mdpi.com]
- 6. hou.usra.edu [hou.usra.edu]
- 7. hou.usra.edu [hou.usra.edu]
- 8. infinitalab.com [infinitalab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. matestlabs.com [matestlabs.com]
- 12. trl.com [trl.com]
- 13. labsinus.com [labsinus.com]
- 14. matestlabs.com [matestlabs.com]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. infinitalab.com [infinitalab.com]
- 18. ASTM E21: Comprehensive Guide to High Temperature Tensile Testing of Metals - Cermac srl [cermacsrl.com]
- 19. ASTM E21 - Tensile Test on Metals at Elevated Temperature - STEP Lab [step-lab.com]
Safety Operating Guide
Navigating the Safe Disposal of Beryllium: A Procedural Guide for Laboratory Professionals
The proper management and disposal of beryllium and this compound-containing compounds are critical for ensuring workplace safety and environmental protection. Due to its classification as a Group 1 carcinogen and its potential to cause chronic this compound disease (CBD), stringent protocols must be followed.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any waste consolidation, it is imperative to establish a safe working environment through proper engineering controls and personal protective equipment (PPE).
-
Engineering Controls: All work with this compound that could generate dust, fumes, or mists should be conducted within a designated this compound Work Area (BWA).[2] The primary methods for controlling airborne particles are local exhaust ventilation or a glove box equipped with high-efficiency particulate air (HEPA) filtration.[3][4]
-
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound waste includes:
-
Respiratory Protection: A NIOSH-approved HEPA or PAPR (Powered Air-Purifying Respirator) is mandatory to prevent inhalation.[1][5]
-
Hand Protection: Chemically-resistant gloves such as neoprene, rubber, or nitrile should be worn.[3] For handling solid metal, durable leather gloves can prevent cuts.[3]
-
Body Protection: Disposable coveralls or dedicated lab coats should be worn to prevent skin contact and contamination of personal clothing.[1][3]
-
Eye Protection: Safety goggles or a face shield must be used to protect against splashes or airborne particles.[1][3]
-
**Step-by-Step this compound Disposal Procedure
Step 1: Waste Identification and Segregation Properly identify and segregate all materials contaminated with this compound. This compound waste includes residues from experiments, contaminated labware (glassware, pipette tips), used PPE, and components from equipment containing this compound alloys.[1] Spent this compound powder is designated as a hazardous waste (P015) under the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Carefully separate this compound waste from all other laboratory waste streams to prevent cross-contamination.[5]
-
Implement waste minimization practices whenever possible to reduce the volume of hazardous waste generated.[5][7]
Step 2: Containment and Labeling All this compound waste must be securely contained to prevent the release of dust during storage and transport.[7]
-
Solid Waste: Place in sealed, impermeable bags or containers.[4][7] Double-bagging is recommended.
-
Liquid Waste: Store in sealed, chemically compatible, and corrosion-resistant containers.[1]
-
Labeling: All containers must be clearly labeled in accordance with OSHA's Hazard Communication standard (29 CFR 1910.1200).[7] Labels must include:
Step 3: On-Site Storage Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[5] This area should be locked and accessible only to authorized personnel.[6] Ensure containers are stored away from incompatible materials.[5][6]
Step 4: Arranging for Disposal Disposal of this compound waste must be handled by licensed professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.[3][5]
-
Provide the EHS office with a detailed description of the waste, including its composition and quantity.[5]
-
Your EHS department will work with a licensed hazardous waste disposal company qualified to handle this compound.[1][5]
Step 5: Documentation Maintain meticulous records of all this compound waste. This includes the date of generation, accumulation start date, composition, and quantity.[5] Retain all manifests and documentation from the hazardous waste disposal company as proof of proper disposal.[1][5]
Quantitative Regulatory and Exposure Limits
The following table summarizes key quantitative thresholds established by U.S. regulatory agencies.
| Parameter | Limit / Value | Agency / Regulation | Citation |
| Airborne Exposure Limits | |||
| Permissible Exposure Limit (PEL) | 0.2 µg/m³ (8-hour TWA) | OSHA (29 CFR 1910.1024) | [1][9] |
| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ (15-minute period) | OSHA (29 CFR 1910.1024) | [1][9] |
| Action Level (AL) | 0.1 µg/m³ (8-hour TWA) | OSHA (29 CFR 1910.1024) | [1][9] |
| Ambient Air Limit | 0.01 µg/m³ | EPA (Clean Air Act) | [9] |
| Surface Contamination | |||
| Contaminated Surface Threshold | > 25 µg/ft² | MIT EHS Guideline | [3] |
| DOE Removable Contamination Threshold | 0.2 µ g/100 cm² | DOE (10 CFR 850) | [7] |
| Waste & Water Limits | |||
| RCRA Reportable Quantity (RQ) - Metal | 10 lbs (4.54 kg) | USDOT / CERCLA | [6][9] |
| RCRA Reportable Quantity (RQ) - Salts | 1 lb | USDOT / CERCLA | [9] |
| Drinking Water Max. Contaminant Level | 0.004 mg/L | EPA (Safe Drinking Water Act) | [9] |
Protocols for Sampling and Analysis
Proper sampling and analysis are essential for waste characterization and contamination assessment. These methods are guided by standards from agencies like the EPA and NIOSH.[1]
Methodology for this compound Waste Sampling and Analysis:
-
Objective: To determine the concentration of this compound in solid, liquid, or air samples for waste characterization or exposure monitoring.
-
Sampling Protocols:
-
Sample Preservation:
-
Analytical Methods:
-
Analysis is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Atomic Absorption Spectrometry (AAS).[1]
-
-
Housekeeping Verification:
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Small Entity Compliance Guide for this compound in General Industry | Occupational Safety and Health Administration [osha.gov]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. dla.mil [dla.mil]
- 7. osti.gov [osti.gov]
- 8. tedpella.com [tedpella.com]
- 9. This compound: An Introduction To EHS Issues & Regulations – Hydro-Environmental Technologies Inc. [hetiservices.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Beryllium
For laboratory professionals, including researchers, scientists, and drug development experts, the handling of beryllium and its compounds demands the utmost caution due to its toxic and carcinogenic properties.[1][2] Adherence to stringent safety protocols is not merely a matter of compliance but a critical necessity to prevent exposure and mitigate the risk of serious health effects, such as Chronic this compound Disease (CBD) and lung cancer.[2][3][4] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of all personnel working with this hazardous material.
Exposure Limits and Surface Contamination Levels
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established strict permissible exposure limits (PELs) for this compound to protect workers.[5] It is crucial to maintain workplace air concentrations and surface contamination below these mandated levels.
| Parameter | Limit | Agency/Regulation |
| Permissible Exposure Limit (PEL) - 8-hr Time-Weighted Average (TWA) | 0.2 µg/m³ | OSHA (29 CFR 1910.1024)[5] |
| Short-Term Exposure Limit (STEL) - 15-minute | 2.0 µg/m³ | OSHA (29 CFR 1910.1024)[5] |
| Action Level | 0.1 µg/m³ | OSHA |
| Acceptable Surface Contamination Limit (ASCL) | 0.2 µ g/100 cm² | DOE[6][7] |
| Surface Contamination Requiring Cleaning | > 25 µg/ft² | MIT EHS[8] |
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment (PPE) program is mandatory for all personnel handling this compound.[3] Employers are responsible for providing the necessary PPE at no cost to their employees and ensuring its proper fit, maintenance, and replacement.[3]
Core PPE Requirements:
-
Respiratory Protection: A NIOSH-approved respirator is mandatory to prevent the inhalation of this compound particles.[5] The selection of the respirator depends on the specific tasks and potential exposure levels. Options include HEPA (High-Efficiency Particulate Air) filters or Powered Air-Purifying Respirators (PAPR).[1][5] All respirator users must be enrolled in a respiratory protection program.[8]
-
Hand Protection: Chemically-resistant gloves are required to prevent skin contact.[5] For handling soluble this compound compounds, neoprene, rubber, or nitrile gloves are recommended.[8] When handling solid this compound metal, durable leather gloves should be worn to protect against cuts and abrasions.[8]
-
Body Protection: Disposable coveralls or lab coats are necessary to prevent contamination of personal clothing.[1][5] For certain high-risk tasks, a full Tyvek suit may be required.[7]
-
Eye and Face Protection: Goggles or a face shield must be worn to protect against splashes and airborne particles.[1][5]
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) based on this compound exposure risk.
Operational Plan: Step-by-Step Guidance for Safe Handling
A meticulous operational plan is essential to minimize the risk of this compound exposure. This plan should encompass everything from initial preparation to post-procedure cleanup.
1. Pre-Handling Procedures:
-
Designated Work Areas: All work with this compound must be conducted in designated areas with controlled access.[8] These areas should be clearly marked with warning signs.[3]
-
Engineering Controls: Engineering controls are the primary method for controlling this compound exposure.[3] This includes the use of glove boxes or local exhaust ventilation systems equipped with HEPA filters.[8][9]
-
Training: All personnel must receive comprehensive training on the health hazards of this compound, proper handling procedures, and emergency protocols before beginning any work.[8]
-
Written Protocols: Standard operating procedures (SOPs) for all tasks involving this compound must be established and readily available.[8]
2. Donning PPE:
Caption: Sequential process for correctly donning Personal Protective Equipment (PPE).
3. Handling this compound:
-
Wet Methods: Use wet cleaning methods or HEPA-filtered vacuuming to minimize the generation of airborne dust.[5][8]
-
Prohibited Practices: Dry sweeping and the use of compressed air for cleaning this compound-contaminated surfaces are strictly prohibited.[5][8]
-
Containment: Keep all this compound-containing materials in sealed containers when not in use.[10]
4. Doffing PPE:
The removal of PPE must be done carefully to prevent cross-contamination.
Caption: Step-by-step procedure for the safe removal of contaminated Personal Protective Equipment (PPE).
5. Post-Handling Procedures:
-
Decontamination: All surfaces and equipment in the designated work area must be thoroughly decontaminated after use.[7]
-
Personal Hygiene: Personnel must wash their hands and any exposed skin with soap and water after handling this compound and before leaving the work area.[5][7]
-
Storage: this compound-contaminated PPE and clothing must be stored in separate, sealed, and clearly labeled containers.[11]
Disposal Plan: Managing this compound-Contaminated Waste
The disposal of this compound waste is subject to strict regulations due to its hazardous nature.[1]
1. Waste Segregation and Collection:
-
All this compound-contaminated waste, including PPE, wipes, and other materials, must be segregated from other laboratory waste.[5][6]
-
Waste should be collected in sealed, impermeable bags or containers.[6][10]
2. Labeling and Storage:
-
Waste containers must be clearly labeled as "Hazardous Waste—Contains this compound" and marked with the appropriate hazard symbols.[1]
-
Labeled containers should be stored in a designated and secure hazardous waste accumulation area.[5]
3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[5]
-
Only licensed hazardous waste facilities are permitted to accept and dispose of this compound waste.[1]
-
Maintain detailed records of all this compound waste generation, storage, and disposal.[5]
Caption: Workflow for the proper disposal of this compound-contaminated waste.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Spills: Promptly clean up all spills using methods that minimize airborne dust, such as HEPA-filtered vacuuming or wet cleaning.[5] Evacuate and restrict access to the affected area for all non-essential personnel.[10]
-
Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water.[5]
-
Inhalation: In case of inhalation, seek immediate medical attention.[5]
Medical Surveillance
A medical surveillance program is a crucial component of a comprehensive this compound safety plan.[3] Employees who may be exposed to this compound should undergo periodic medical examinations to detect any potential health effects at an early stage.[3] This may include questionnaires, chest X-rays, and lung function assessments.[3]
By implementing these rigorous safety and logistical protocols, research institutions can create a safer working environment and protect their valuable personnel from the significant health risks associated with this compound exposure.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. This compound - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. Summary - Managing Health Effects of this compound Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lle.rochester.edu [lle.rochester.edu]
- 7. salt.nuc.berkeley.edu [salt.nuc.berkeley.edu]
- 8. ehs.mit.edu [ehs.mit.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. This compound (HSG 44, 1990) [inchem.org]
- 11. This compound Compliance Guide -Personal Protective Equipment [berylliumsafety.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
